Product packaging for Octadeca-9,12-dienal(Cat. No.:CAS No. 2541-61-9)

Octadeca-9,12-dienal

Cat. No.: B3255373
CAS No.: 2541-61-9
M. Wt: 264.4 g/mol
InChI Key: HXLZULGRVFOIDK-UHFFFAOYSA-N
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Description

Octadeca-9,12-dienal is a natural product found in Dahlia merckii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O B3255373 Octadeca-9,12-dienal CAS No. 2541-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octadeca-9,12-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLZULGRVFOIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948262
Record name Octadeca-9,12-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2541-61-9
Record name Octadeca-9,12-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octadeca-9,12-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, is a molecule of significant interest in various scientific and industrial fields.[1] Its unique chemical structure, featuring an 18-carbon chain with two double bonds and a terminal aldehyde group, imparts a range of chemical and biological activities. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, synthesis, and its emerging role in biological signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty odor.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] The presence of two double bonds in its structure means it can exist as different stereoisomers, with the (9Z,12Z) and (9E,12E) forms being of significant interest.[2][3]

PropertyValueReference
Molecular Formula C18H32O[1][2][3][4][5]
Molecular Weight 264.45 g/mol [1][2][3][5]
IUPAC Name (9Z,12Z)-octadeca-9,12-dienal / (9E,12E)-octadeca-9,12-dienal[1][2][3]
CAS Number 2541-61-9 ((9Z,12Z) isomer); 26537-70-2 ((9E,12E) isomer)[1][2][3][4]
Appearance Colorless to pale yellow liquid[1]
Odor Characteristic fatty odor[1]
Boiling Point ~365.4 °C at 760 mmHg (estimated)[4]
Density ~0.852 g/cm³[4]
Flash Point ~185.8 °C[4]
Vapor Pressure 1.57E-05 mmHg at 25°C[4]
Solubility Soluble in organic solvents (e.g., ethanol, ether), less soluble in water.[1]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its aldehyde functional group and the two double bonds within its hydrocarbon chain.

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 9,12-octadecadienoic acid (linoleic acid).[1]

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 9,12-octadecadienol, using reducing agents like sodium borohydride.[1]

  • Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic addition reactions, a common reaction for aldehydes.

  • Reactions of the Double Bonds: The two double bonds can undergo addition reactions, such as hydrogenation, which would saturate the carbon chain.

Synthesis

The primary route for the synthesis of this compound is through the oxidation of linoleic acid, a readily available polyunsaturated fatty acid.[1]

General Experimental Protocol for Synthesis via Oxidation of Linoleic Acid

This protocol describes a general method for the synthesis of this compound from linoleic acid. Specific conditions may need to be optimized.

  • Dissolution: Dissolve linoleic acid in a suitable organic solvent.

  • Oxidation: Introduce a controlled oxidizing agent. Common oxidizing agents for this conversion include ozone (ozonolysis) followed by a reductive workup, or chromium-based reagents like pyridinium chlorochromate (PCC).

  • Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove the oxidizing agent and any byproducts.

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis of this compound Linoleic Acid Linoleic Acid Reaction Mixture Reaction Mixture Linoleic Acid->Reaction Mixture Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Mixture Purification Purification Reaction Mixture->Purification Workup & Extraction This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been investigated for its biological activities, with studies suggesting potential anti-inflammatory and antimicrobial properties.[1] Its mechanism of action is believed to involve the modulation of inflammatory signaling pathways.

One of the key proposed mechanisms is its interaction with the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the biosynthesis of eicosanoids, which are potent lipid mediators of inflammation. By competing with arachidonic acid, the natural substrate for these enzymes, this compound can potentially inhibit the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

G cluster_pathway Modulation of Eicosanoid Pathway Arachidonic_Acid Arachidonic Acid COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Octadecadienal This compound Octadecadienal->COX_LOX Inhibition Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids COX_LOX->Pro_inflammatory_Eicosanoids Inflammation Inflammation Pro_inflammatory_Eicosanoids->Inflammation

Caption: this compound's proposed modulation of the eicosanoid pathway.

Conclusion

This compound is a reactive aldehyde with a profile of interesting chemical and biological properties. Its synthesis from the abundant fatty acid, linoleic acid, makes it an accessible compound for further research. The potential for this molecule to modulate key inflammatory pathways highlights its promise for investigation in the context of drug discovery and development. This guide provides a foundational understanding of its chemical characteristics to aid scientists in their exploration of this multifaceted molecule. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

An In-depth Technical Guide to the Structure and Stereoisomers of Octadeca-9,12-dienal: (9Z,12Z) vs. (9E,12E)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienal, a lipid aldehyde derived from the oxidation of linoleic acid, exists as various stereoisomers, with the (9Z,12Z) and (9E,12E) configurations being of significant biological and chemical interest. The geometry of the double bonds at the C9 and C12 positions dictates the molecule's three-dimensional structure, profoundly influencing its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological roles of (9Z,12Z)-octadeca-9,12-dienal and (9E,12E)-octadeca-9,12-dienal. Detailed experimental methodologies for their synthesis and characterization are presented, alongside a comparative analysis of their properties. Furthermore, this guide elucidates the known and potential signaling pathways involving these lipid aldehydes, offering insights for researchers in lipidomics, drug discovery, and chemical biology.

Introduction

This compound is an 18-carbon unsaturated aldehyde that plays a role in a variety of biological processes.[1] It is a product of lipid peroxidation of linoleic acid, a common omega-6 fatty acid. The stereochemistry of the two double bonds at the 9th and 12th positions gives rise to four possible isomers: (9Z,12Z), (9E,12E), (9Z,12E), and (9E,12Z). This guide focuses on the all-cis ((9Z,12Z)) and all-trans ((9E,12E)) isomers, which exhibit distinct chemical and biological characteristics.

The (9Z,12Z) isomer, often referred to as linolealdehyde, is the naturally occurring form derived from the enzymatic or non-enzymatic oxidation of linoleic acid.[1] In contrast, the (9E,12E) isomer is typically formed under conditions of industrial processing or significant oxidative stress. The different spatial arrangements of these isomers lead to variations in their physical properties, chemical reactivity, and interactions with biological macromolecules, making a comparative study essential for understanding their respective roles in health and disease.

Structure and Physicochemical Properties

The fundamental difference between the (9Z,12Z) and (9E,12E) stereoisomers of this compound lies in the orientation of the hydrogen atoms around the carbon-carbon double bonds. In the (9Z,12Z) isomer, the hydrogen atoms on each double bond are on the same side (cis configuration), resulting in a bent molecular structure. In the (9E,12E) isomer, the hydrogen atoms are on opposite sides (trans configuration), leading to a more linear and rigid structure. These structural variations influence their physical and chemical properties, as summarized in the table below.

Property(9Z,12Z)-Octadeca-9,12-dienal(9E,12E)-Octadeca-9,12-dienal
IUPAC Name (9Z,12Z)-octadeca-9,12-dienal[2](9E,12E)-octadeca-9,12-dienal[3]
Synonyms Linolealdehyde, (Z,Z)-9,12-Octadecadienal[4]Linoelaidyl aldehyde, (E,E)-9,12-Octadecadienal
CAS Number 2541-61-9[4]26537-70-2[3]
Molecular Formula C₁₈H₃₂O[2]C₁₈H₃₂O[3]
Molecular Weight 264.45 g/mol [2]264.45 g/mol [3]
Appearance Colorless to pale yellow liquid[1]No data available
Boiling Point 365.4°C at 760 mmHg (Predicted)[5]No data available
Density 0.852 g/cm³ (Predicted)[5]No data available
Kovats Retention Index (Standard Non-polar) 1970, 1971[2]2150[3]

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound typically involves the controlled oxidation of the corresponding stereoisomer of linoleyl alcohol or the reduction of the corresponding linoleic acid derivative.

3.1.1. Synthesis of (9Z,12Z)-Octadeca-9,12-dienal

A common method for the synthesis of (9Z,12Z)-octadeca-9,12-dienal is the oxidation of (9Z,12Z)-octadeca-9,12-dien-1-ol (linoleyl alcohol).

  • Materials: (9Z,12Z)-octadeca-9,12-dien-1-ol, pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), anhydrous dichloromethane (DCM), silica gel for column chromatography, hexane, and ethyl acetate.

  • Procedure:

    • Dissolve (9Z,12Z)-octadeca-9,12-dien-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add PCC or PDC in small portions to the stirred solution at room temperature. The amount of oxidizing agent should be in slight excess (e.g., 1.5 equivalents).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (9Z,12Z)-octadeca-9,12-dienal.

3.1.2. Synthesis of (9E,12E)-Octadeca-9,12-dienal

The synthesis of the (9E,12E) isomer follows a similar oxidation protocol, starting from (9E,12E)-octadeca-9,12-dien-1-ol (linoelaidyl alcohol).

  • Materials: (9E,12E)-octadeca-9,12-dien-1-ol, Swern oxidation reagents (oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine), or Dess-Martin periodinane, anhydrous DCM, and purification solvents.

  • Procedure (Swern Oxidation):

    • In a flask under inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78°C.

    • Add DMSO dropwise, followed by a solution of (9E,12E)-octadeca-9,12-dien-1-ol in DCM.

    • Stir the mixture for a specified time (e.g., 30-60 minutes) at -78°C.

    • Add triethylamine to quench the reaction and stir for another 30 minutes, allowing the mixture to warm to room temperature.

    • Add water to the reaction mixture and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by silica gel column chromatography.

Characterization of Stereoisomers

The structural confirmation and differentiation of the (9Z,12Z) and (9E,12E) isomers are achieved through spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the stereochemistry of the double bonds. The coupling constants (J-values) of the vinylic protons in ¹H NMR are characteristic of cis (~10-12 Hz) and trans (~14-16 Hz) configurations.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized aldehydes.[6] Gas chromatography-mass spectrometry (GC-MS) is particularly useful for separating and identifying the isomers.[2][3]

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the IR spectrum can help distinguish between cis (~720-680 cm⁻¹) and trans (~970-960 cm⁻¹) double bonds.

Biological Significance and Signaling Pathways

Lipid aldehydes, including the stereoisomers of this compound, are reactive molecules that can modulate various cellular processes. Their biological effects are highly dependent on their specific stereochemistry.

(9Z,12Z)-Octadeca-9,12-dienal

The all-cis isomer is a naturally occurring product of lipid peroxidation and is involved in both physiological and pathophysiological processes.

  • Insect Pheromones: In certain insect species, (9Z,12Z)-octadeca-9,12-dienal or its derivatives function as sex pheromones, crucial for chemical communication and mating.[7] The specific geometry of the molecule is critical for its interaction with olfactory receptors in the insect antennae.

  • Cellular Signaling: As a reactive aldehyde, it can participate in cell signaling pathways, although its specific roles are less well-defined than those of other lipid-derived signaling molecules. It is thought to influence inflammatory pathways and may act as a signaling molecule in response to oxidative stress.[1]

(9E,12E)-Octadeca-9,12-dienal

The all-trans isomer is less common in biological systems but can be formed under conditions of high oxidative stress or during food processing. Its biological effects are not as extensively studied as the (9Z,12Z) isomer, but it is expected to have different biological activities due to its distinct shape and chemical properties.

Potential Signaling Pathways

While specific signaling pathways for this compound isomers are not fully elucidated, they are likely to be involved in pathways common to other reactive lipid species.

  • Oxidative Stress Response: As products of lipid peroxidation, these aldehydes can activate cellular antioxidant defense mechanisms.

  • Inflammatory Pathways: They may modulate the activity of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]

  • Nuclear Receptor Activation: Some lipid molecules can act as ligands for nuclear receptors, thereby regulating gene expression.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (Linoleyl Alcohol Isomer) oxidation Oxidation (e.g., PCC, Swern) start->oxidation crude_product Crude Aldehyde oxidation->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography pure_product Pure this compound Isomer chromatography->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (GC-MS) pure_product->ms ir IR Spectroscopy pure_product->ir

Caption: Generalized experimental workflow for the synthesis and characterization of this compound stereoisomers.

signaling_pathway linoleic_acid Linoleic Acid ((9Z,12Z)-Octadeca-9,12-dienoic Acid) octadecadienal (9Z,12Z)-Octadeca-9,12-dienal linoleic_acid->octadecadienal Oxidation ros Reactive Oxygen Species (ROS) ros->linoleic_acid lox Lipoxygenase (LOX) lox->linoleic_acid cellular_effects Cellular Effects octadecadienal->cellular_effects inflammation Inflammation cellular_effects->inflammation gene_expression Gene Expression cellular_effects->gene_expression pheromone Insect Pheromone Response cellular_effects->pheromone

Caption: Putative signaling pathway involving the formation and action of (9Z,12Z)-octadeca-9,12-dienal.

Conclusion

The stereoisomers of this compound, particularly the (9Z,12Z) and (9E,12E) forms, represent a fascinating area of study with implications for chemical synthesis, analytical chemistry, and biology. Their distinct three-dimensional structures, arising from the geometry of their double bonds, lead to different physicochemical properties and biological activities. While the (9Z,12Z) isomer is a known component of insect pheromones and a product of natural lipid peroxidation, the roles of the (9E,12E) isomer are less understood but may be relevant in contexts of high oxidative stress. Further research into the specific biological targets and signaling pathways of these aldehydes will be crucial for fully understanding their functions and for harnessing their potential in drug development and other applications. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to delve deeper into the chemistry and biology of these intriguing lipid molecules.

References

An In-Depth Technical Guide to the Natural Sources and Occurrence of Octadeca-9,12-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienal, a polyunsaturated aldehyde derived from the oxidation of linoleic acid, is a naturally occurring compound with a broad distribution across the plant and animal kingdoms, as well as in microorganisms. As a volatile organic compound, it plays significant roles in chemical communication, such as insect pheromones, and contributes to the characteristic aroma profiles of various plants. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, with a focus on providing quantitative data and detailed experimental protocols for researchers in drug development and related scientific fields.

Introduction

This compound is an 18-carbon unsaturated aldehyde that is of growing interest due to its presence in a variety of natural sources and its potential biological activities.[1] Its biosynthesis is intrinsically linked to linoleic acid, an essential fatty acid, making it a product of common metabolic pathways in many organisms.[1] This guide will delve into the known natural occurrences of this aldehyde, its biosynthetic pathway, and the analytical techniques employed for its detection and quantification.

Natural Occurrence

This compound has been identified in a diverse range of natural sources, including plants, insects, and fungi.

Plant Kingdom

The presence of this compound and its derivatives has been confirmed in various plant species, often as a component of their essential oils and volatile emissions. Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for its identification in plant extracts.

Table 1: Occurrence of this compound and its Derivatives in Plants

Plant SpeciesPart of PlantCompound DetectedAnalytical MethodReference(s)
Nitraria tangutorumSeed OilThis compoundGC-MS[1]
Manihot esculenta (Cassava)PeelsThis compoundGC-MS[1]
Cannabis sativa L.InflorescencesThis compoundLC-MS
Olea europaea (Olive)OilThis compoundGC-MS
Zingiber officinale (Ginger)This compoundGC-MS
Jatropha roseaeLeaves9,12-Octadecadienoic acid, methyl esterGC-MS[2]
Nigella Sativa (L)Seed Oil9,12-Octadecadienoic acid (Z,Z)-, methyl esterGC-MS[3]
Animal Kingdom (Insect Pheromones)

In the animal kingdom, this compound is notably recognized as a sex pheromone component in several moth species. The specific isomeric form and its concentration are crucial for effective chemical communication.

Table 2: this compound as an Insect Pheromone Component

Insect SpeciesCommon NameRoleQuantitative DataReference(s)
Achaea janata L.Castor Semi-looper MothScent brush extract componentNot specified[1]
Rhyacionia frustranaNantucket Pine Tip MothSex pheromone component10.8 to 18.6 ng per adult female (for the major component, (E)-9-dodecen-1-yl acetate)[4]
Microbial Sources

Certain fungi have also been identified as producers of this compound.

Table 3: Occurrence of this compound in Microorganisms

Microbial SpeciesSourceReference(s)
Penicillium sp. 8PKHDeteriorated rice straws[1]

Biosynthesis of this compound

The primary biosynthetic pathway for this compound originates from the oxidation of linoleic acid. This process is catalyzed by a series of enzymes, with lipoxygenase (LOX) and hydroperoxide lyase (HPL) playing pivotal roles.

The pathway can be summarized as follows:

  • Lipoxygenase (LOX) Action: Linoleic acid is first oxidized by lipoxygenase to form a hydroperoxy fatty acid, specifically 9-hydroperoxyoctadeca-10,12-dienoic acid or 13-hydroperoxyoctadeca-9,11-dienoic acid.[1][5]

  • Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by hydroperoxide lyase.[5][6] This cleavage can result in the formation of shorter-chain aldehydes and ω-oxo acids. While the formation of C6 and C9 aldehydes from this pathway is well-documented, the precise mechanism leading to an 18-carbon aldehyde like this compound is less commonly detailed but is understood to be a result of this enzymatic cascade.[6][7]

Biosynthesis of this compound cluster_0 Biosynthesis Pathway linoleic_acid Linoleic Acid hydroperoxide 9- or 13-Hydroperoxyoctadecadienoic Acid linoleic_acid->hydroperoxide Lipoxygenase (LOX) octadecadienal This compound hydroperoxide->octadecadienal Hydroperoxide Lyase (HPL)

Biosynthesis of this compound from Linoleic Acid.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction of the volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of Volatile Compounds from Plant Material

A common method for extracting volatile compounds like this compound from plant tissues is Simultaneous Distillation-Extraction (SDE) or Headspace Solid-Phase Microextraction (HS-SPME).

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Homogenize a known weight (e.g., 2.0 g) of the plant material (leaves, seeds, etc.) and place it into a headspace vial (e.g., 15 mL).[8]

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 50.0 µL of 100 ppm n-butyl benzene in n-pentane) to the vial for quantitative analysis.[8]

  • Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 70°C) for a set time (e.g., 30 minutes).[8]

  • Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 5 minutes) to adsorb the volatile compounds.[8]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.[9]

  • Column: Zebron ZB-1 capillary column or equivalent.[9]

  • Carrier Gas: Helium.[10]

  • Injection Mode: Splitless.

  • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp up to a final temperature of 240-280°C.

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or similar.[9]

  • Ionization Mode: Electron Impact (EI).

  • Data Acquisition: Full scan mode.

Identification: The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and by comparing the retention index with literature values.

Quantification

For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and relating this to the calibration curve.

Experimental Workflow cluster_1 Analytical Workflow for this compound sample Natural Source (Plant, Insect, etc.) extraction Extraction (HS-SPME or SDE) sample->extraction gcms GC-MS Analysis extraction->gcms identification Identification (Mass Spectra & Retention Index) gcms->identification quantification Quantification (Internal Standard & Calibration Curve) gcms->quantification

General experimental workflow for the analysis of this compound.

Conclusion

This compound is a widely distributed natural compound with important biological functions, particularly in chemical ecology. Its origin from the common fatty acid, linoleic acid, underscores its prevalence. Further research is warranted to fully elucidate its quantitative distribution across a broader range of species and to explore its potential applications in pharmaceuticals and other industries. The methodologies outlined in this guide provide a solid foundation for researchers to pursue further investigations into this interesting biomolecule.

References

The Enzymatic Cascade from Linoleic Acid to Octadeca-9,12-dienal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of octadeca-9,12-dienal from linoleic acid is a critical pathway in various biological systems, producing a volatile aldehyde with significant roles in signaling and defense mechanisms. This technical guide provides an in-depth overview of the core enzymatic steps, experimental protocols for enzyme characterization, and available quantitative data. The pathway involves a two-step enzymatic cascade initiated by the oxidation of linoleic acid by 9-lipoxygenase (9-LOX) to form 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE). Subsequently, this hydroperoxide intermediate is cleaved by a specific 9-hydroperoxide lyase (9-HPL) to yield the final product, this compound, and a C9-oxo-acid. This document serves as a comprehensive resource for researchers investigating this pathway, with a focus on detailed methodologies and quantitative analysis to facilitate further research and potential therapeutic applications.

Introduction

Linoleic acid, an essential omega-6 fatty acid, serves as a precursor for a diverse array of signaling molecules known as oxylipins. The enzymatic conversion of linoleic acid into volatile aldehydes is a key branch of the oxylipin pathway, with this compound being a prominent product. This biosynthesis is orchestrated by the sequential action of two key enzymes: 9-lipoxygenase and 9-hydroperoxide lyase. Understanding the intricacies of this pathway, including its kinetics and optimal conditions, is crucial for fields ranging from plant biology and food science to mammalian physiology and drug development.

The Biosynthetic Pathway

The conversion of linoleic acid to this compound proceeds through the following two primary enzymatic reactions:

  • Lipoxygenation: Linoleic acid is first oxidized by a 9-lipoxygenase (EC 1.13.11.12), which introduces molecular oxygen at the C-9 position of the fatty acid backbone. This reaction forms the hydroperoxide intermediate, 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE).[1]

  • Lyase Cleavage: The 9S-HPODE intermediate is then cleaved by a 9-hydroperoxide lyase (EC 4.1.2.92), a cytochrome P450 enzyme of the CYP74C family.[2][3] This cleavage occurs between the C-9 and C-10 carbons, resulting in the formation of two products: the C9 volatile aldehyde, (Z)-3-nonenal (which can isomerize to (E)-2-nonenal), and the C9 ω-oxo-acid, 9-oxononanoic acid. The term "this compound" is a broader descriptor for the C9 aldehyde product.

Biosynthesis_Pathway Linoleic_Acid Linoleic Acid 9-HPODE 9-Hydroperoxy-10,12-octadecadienoic acid (9-HPODE) Linoleic_Acid->9-HPODE 9-Lipoxygenase (9-LOX) + O₂ Octadecadienal This compound ((Z)-3-Nonenal) 9-HPODE->Octadecadienal 9-Hydroperoxide Lyase (9-HPL) Oxo_Acid 9-Oxononanoic Acid 9-HPODE->Oxo_Acid 9-Hydroperoxide Lyase (9-HPL)

Biosynthesis of this compound from Linoleic Acid.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the biosynthesis of this compound. It is important to note that kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Table 1: Kinetic Parameters of 9-Lipoxygenase with Linoleic Acid

Enzyme SourceKm (µM)Vmax (µmol/min/mg)Optimal pHReference
Soybean Lipoxygenase-17.730.0 (nmol/mg/min)9.0[4]
Soybean Lipoxygenase-1~15 (dissociation constant)Not reported10.0[3]

Table 2: Kinetic Parameters of 9-Hydroperoxide Lyase with 9-HPODE

Enzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹·M⁻¹)Optimal pHReference
Almond (recombinant)Not reportedNot reportedNot reported6.5 - 7.0[5]
Cucumber (recombinant C15)Not reportedNot reportedNot reportedNot reported[3]

Note: Specific kinetic data for 9-HPL with 9-HPODE is limited in the reviewed literature. The table reflects the available information on optimal conditions and substrate preference.

Table 3: Product Yields from Linoleic Acid Conversion

Enzyme SystemProductYieldReference
Coupled Lipase, LOX, and HPL from safflower oil12-oxo-9(Z)-dodecenoic acid43%[2]
α-dioxygenase and fatty aldehyde dehydrogenaseAldehydes from linoleic acid~30 mg/g[4]
Komagataella phaffii expressing LOX and HPLHexanal12.9 mM[6]

Note: The yields reported are for related C6 and C9 aldehydes and oxo-acids, as direct yield data for this compound from a coupled 9-LOX and 9-HPL system was not explicitly found.

Experimental Protocols

Synthesis of 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE)

This protocol is adapted from a method utilizing potato tuber lipoxygenase, which is specific for the 9-position of linoleic acid.[7]

Materials:

  • Linoleic acid

  • Yukon Gold potatoes

  • Phosphate buffer (0.1 M, pH 6.5)

  • Diethyl ether

  • Hexane

  • Isopropanol

  • Acetic acid

  • Normal-phase HPLC system with a silica column

Procedure:

  • Homogenize fresh Yukon Gold potato tubers in cold 0.1 M phosphate buffer (pH 6.5).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain a crude enzyme extract (supernatant).

  • Add linoleic acid to the crude enzyme extract and incubate with gentle stirring at room temperature for 1-2 hours. Monitor the reaction by taking small aliquots, extracting with diethyl ether, and analyzing by UV spectrophotometry for the characteristic absorbance of the conjugated diene at 234 nm.

  • Once the reaction is complete, acidify the mixture to pH 3.0 with HCl to stop the enzymatic reaction.

  • Extract the lipid products three times with an equal volume of diethyl ether.

  • Pool the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the 9S-HPODE from the crude extract using normal-phase HPLC with a mobile phase of hexane:isopropanol:acetic acid (e.g., 100:2:0.1, v/v/v).

  • Collect the fractions corresponding to the 9S-HPODE peak and confirm purity by UV spectrophotometry and mass spectrometry.

  • Quantify the purified 9S-HPODE using its molar extinction coefficient (ε = 25,000 M⁻¹cm⁻¹) at 234 nm.

Synthesis_Workflow cluster_extraction Enzyme Extraction cluster_reaction Enzymatic Reaction cluster_purification Purification Potato Potato Tubers Homogenize Homogenize in Buffer Potato->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Crude Enzyme Extract Centrifuge->Supernatant Incubate Incubate with Extract Supernatant->Incubate Linoleic_Acid Linoleic Acid Linoleic_Acid->Incubate Acidify Acidify to pH 3 Incubate->Acidify Extraction Solvent Extraction Acidify->Extraction Evaporation Solvent Evaporation Extraction->Evaporation HPLC NP-HPLC Evaporation->HPLC 9-HPODE Purified 9-HPODE HPLC->9-HPODE

Workflow for the synthesis and purification of 9-HPODE.

Lipoxygenase Activity Assay

This spectrophotometric assay is based on the formation of a conjugated diene system in the hydroperoxide product, which results in an increase in absorbance at 234 nm.[8]

Materials:

  • Linoleic acid substrate solution (e.g., 10 mM sodium linoleate in borate buffer, pH 9.0, containing a surfactant like Tween 20)

  • Enzyme extract (e.g., partially purified 9-lipoxygenase)

  • Borate buffer (50 mM, pH 9.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the borate buffer and the linoleic acid substrate solution.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enzyme extract to the cuvette and mix quickly.

  • Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Enzyme activity (in Units, where 1 Unit = 1 µmol of product formed per minute) can be calculated using the molar extinction coefficient of the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹).

Hydroperoxide Lyase Activity Assay

This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is consumed by the enzyme.[9]

Materials:

  • Purified 9-HPODE substrate solution in a suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Enzyme extract (e.g., recombinant 9-hydroperoxide lyase)

  • Phosphate buffer (50 mM, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing the phosphate buffer and the enzyme extract.

  • Equilibrate the cuvette to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known concentration of the 9-HPODE substrate solution and mix rapidly.

  • Immediately monitor the decrease in absorbance at 234 nm over time.

  • Determine the initial reaction rate from the linear portion of the absorbance versus time curve.

  • Calculate the enzyme activity based on the rate of substrate consumption, using the molar extinction coefficient of 9-HPODE (ε = 25,000 M⁻¹cm⁻¹).

Analysis of Volatile Products

The final aldehyde product, this compound (as nonenal isomers), can be quantified using gas chromatography-mass spectrometry (GC-MS).

Procedure:

  • Perform the coupled enzyme assay by incubating linoleic acid with both 9-lipoxygenase and 9-hydroperoxide lyase under optimal conditions.

  • Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).

  • Extract the volatile products using headspace solid-phase microextraction (HS-SPME).

  • Analyze the extracted volatiles by GC-MS.

  • Identify the peaks corresponding to nonenal isomers by comparing their mass spectra and retention times with authentic standards.

  • Quantify the amount of product formed using a calibration curve generated with known concentrations of the standard compounds.[10]

Experimental_Logic cluster_enzyme_assays Enzyme Characterization cluster_coupled_reaction Coupled Reaction & Product Analysis cluster_substrate Substrate Preparation LOX_Assay Lipoxygenase Assay (A234 increase) Coupled_Assay Coupled LOX-HPL Reaction LOX_Assay->Coupled_Assay Informs Conditions HPL_Assay Hydroperoxide Lyase Assay (A234 decrease) HPL_Assay->Coupled_Assay Informs Conditions SPME HS-SPME of Volatiles Coupled_Assay->SPME GCMS GC-MS Analysis SPME->GCMS Quantification Product Quantification GCMS->Quantification HPODE_Synthesis 9-HPODE Synthesis HPODE_Synthesis->HPL_Assay Provides Substrate

Logical flow of experimental procedures.

Conclusion

The biosynthesis of this compound from linoleic acid represents a well-defined two-step enzymatic pathway with significant biological relevance. This technical guide has provided a detailed overview of this pathway, including the key enzymes involved, available quantitative data on their kinetics and product yields, and comprehensive experimental protocols for their study. While a complete set of kinetic parameters for a single, unified 9-LOX/9-HPL system is not yet fully established in the literature, the methodologies and data presented herein offer a solid foundation for researchers to further investigate this important biosynthetic route. Future studies focusing on the characterization of specific 9-lipoxygenases and 9-hydroperoxide lyases, particularly in a coupled assay system, will be invaluable for a more complete quantitative understanding and for harnessing this pathway for various biotechnological and pharmaceutical applications.

References

The Biological Role of Octadeca-9,12-dienal in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienal, a long-chain unsaturated aldehyde, is an emerging molecule of interest in the complex world of insect chemical communication. While research on this specific compound is nascent, evidence from closely related aldehydes and other lipid-derived semiochemicals suggests its significant potential as a pheromone mediating critical insect behaviors. This technical guide synthesizes the current understanding of the biological roles of this compound and its analogs in insect communication, with a focus on aggregation, trail-following, and alarm signaling. It provides an in-depth overview of the experimental methodologies used to identify and characterize these semiochemicals, presents quantitative data from key studies, and visualizes the associated biological and experimental processes. This document aims to serve as a foundational resource for researchers and professionals in entomology, chemical ecology, and drug development, fostering further investigation into the potential applications of this compound in pest management and beyond.

Introduction to this compound and Insect Pheromones

Insect pheromones are chemical signals released by an organism that elicit a specific reaction in a receiving organism of the same species. These molecules are fundamental to insect survival and reproduction, mediating a wide array of behaviors. Pheromones are typically classified by the behavioral response they induce, such as aggregation, alarm, or mating.

This compound is a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid.[1] Its structural similarity to known insect pheromones, many of which are fatty acid derivatives, positions it as a strong candidate for a semiochemical. While direct evidence for the role of this compound is still being gathered, studies on analogous long-chain aldehydes provide compelling insights into its potential functions.

Documented and Potential Roles in Insect Communication

Aggregation Pheromones

Aggregation pheromones attract both male and female conspecifics to a specific location for purposes such as mating, feeding, or overcoming host plant resistance. Research has identified a related C18 aldehyde, octadecanal, as a male-produced aggregation pheromone in the coconut weevil, Amerrhinus ynca (Coleoptera: Curculionidae).[2][3] This discovery strongly suggests that other long-chain aldehydes, including this compound, could function as aggregation pheromones in other insect species, particularly within the Coleoptera.

Trail-Following Pheromones

Trail-following pheromones are crucial for social and subsocial insects to mark paths to food sources or new nest sites. These pheromones are often characterized by their concentration-dependent effects. For instance, the diunsaturated C12 alcohol, (Z,Z)-dodeca-3,6-dien-1-ol, acts as a trail-following pheromone in the termite Ancistrotermes pakistanicus at low concentrations (0.1 pg/cm), while at higher concentrations (about 1 ng), it functions as a sex attractant.[4] Given its structure, this compound could potentially serve a similar dual role in certain insect species, guiding foraging trails at low concentrations and eliciting other behaviors at higher concentrations.

Alarm Pheromones

Alarm pheromones are released in response to threats and typically induce dispersal or defensive behaviors in nearby conspecifics. While specific evidence for this compound as an alarm pheromone is lacking, the alarm signals of many hemipterans, such as bed bugs and stink bugs, are composed of blends of aldehydes and other volatile compounds.[1][5][6] For example, the tropical bed bug, Cimex hemipterus, releases a blend of (E)-2-hexenal and (E)-2-octenal as an alarm signal.[6] The investigation into the scent gland secretions of various insect orders may yet reveal the presence and function of this compound or its isomers as alarm pheromones.

Quantitative Data on Pheromonal Activity

The following tables summarize quantitative data from studies on octadecanal and a termite trail-following pheromone, serving as proxies for the potential bioactivity of this compound.

Table 1: Behavioral Response of Amerrhinus ynca to Synthetic Octadecanal in a Y-tube Olfactometer [3]

Sex of InsectNumber of Insects RespondingPercentage Choosing OctadecanalPercentage Choosing Control (Hexane)Chi-Square (χ²)P-value
Male2572%28%10.24< 0.001
Female2268%32%12.96< 0.001

Table 2: Concentration-Dependent Activity of (Z,Z)-dodeca-3,6-dien-1-ol in Ancistrotermes pakistanicus [4]

BehaviorInsect CasteActivity Threshold
Trail-FollowingWorker0.1 pg/cm of trail
Trail-FollowingMale Alate1-10 pg/cm of trail
Sexual AttractionMale Alate~1 ng

Experimental Protocols

Pheromone Identification and Analysis

The general workflow for identifying volatile insect pheromones like this compound involves collection, separation, and identification.

  • Volatile Collection: Headspace volatiles from live insects are collected using air entrainment. Air is passed over the insects, and the entrained volatiles are trapped on a sorbent material.

  • Gas Chromatography-Electroantennography (GC-EAD): The collected volatiles are then analyzed using a gas chromatograph coupled to an electroantennographic detector. The GC separates the compounds, and the EAD measures the antennal response of a live insect to each compound as it elutes from the column. This allows for the identification of biologically active compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Compounds that elicit an EAD response are then identified based on their mass spectra and retention times compared to synthetic standards.

Behavioral Bioassays
  • Y-tube Olfactometer: This apparatus is used to test the behavioral response of an insect to a chemical stimulus. It consists of a Y-shaped glass tube. A controlled airflow passes through each arm, one carrying the test compound and the other a control solvent. An insect is introduced at the base of the Y, and its choice of arm is recorded.

Visualizations of Pathways and Workflows

Experimental Workflow for Pheromone Identification

Pheromone_Identification_Workflow Insects Live Insect Colony Volatile_Collection Volatile Collection (Air Entrainment) Insects->Volatile_Collection GC_EAD Gas Chromatography- Electroantennography (GC-EAD) Volatile_Collection->GC_EAD GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) GC_EAD->GC_MS Active Peaks Identification Compound Identification GC_MS->Identification Bioassay Behavioral Bioassay (e.g., Olfactometer) Identification->Bioassay Synthetic Standard Confirmation Confirmation of Pheromone Activity Bioassay->Confirmation

Caption: Workflow for the identification and confirmation of insect pheromones.

Y-Tube Olfactometer Experimental Setup

Y_Tube_Olfactometer Air_Source Purified Air Source Flow_Meter1 Flow Meter Air_Source->Flow_Meter1 Flow_Meter2 Flow Meter Air_Source->Flow_Meter2 Stimulus_Arm Stimulus Arm (Test Compound) Flow_Meter1->Stimulus_Arm Control_Arm Control Arm (Solvent) Flow_Meter2->Control_Arm Y_Tube Y-Tube Stimulus_Arm->Y_Tube Control_Arm->Y_Tube Insect_Release Y_Tube->Insect_Release Exhaust Exhaust Y_Tube->Exhaust Pheromone_Signaling_Pathway Pheromone This compound (Pheromone) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery G_Protein G-Protein OR->G_Protein Activation Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Signal Transduction Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Preliminary research on the antimicrobial and anti-inflammatory properties of Octadeca-9,12-dienal.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary Research of Antimicrobial and Anti-inflammatory Properties of Octadeca-9,12-dienal.

Introduction

This compound, a fatty aldehyde derived from the oxidation of linoleic acid, is a molecule of growing interest in the scientific community.[1] Its structural similarity to other biologically active lipids suggests potential roles in various cellular processes.[1] This technical guide provides a comprehensive overview of the preliminary research into the antimicrobial and anti-inflammatory properties of this compound, intended for researchers, scientists, and drug development professionals. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows. It is important to note that much of the current research has investigated extracts containing this compound or its closely related acid form, 9,12-octadecadienoic acid, rather than the isolated aldehyde.[1][2][3]

Antimicrobial Properties

Preliminary findings suggest that this compound may possess antimicrobial capabilities. It has been identified as a component in plant and microbial extracts that exhibit inhibitory effects against a range of pathogenic microorganisms.[4] For instance, the ethyl acetate extract of Annona muricata seeds, which contains 9,12-octadecadienal, has shown antimicrobial activity.[1] However, further research is required to confirm the specific contribution of this compound to these effects.[1]

The proposed mechanism for the antimicrobial action of related fatty acids involves the disruption of the bacterial cell membrane, interference with cell permeability, and inhibition of cell wall or protein synthesis.[3]

Quantitative Data on Antimicrobial Activity of Related Compounds
CompoundTest OrganismActivityReference
9,12-octadecadienoic acidStaphylococcus aureusZone of inhibition: up to 20 mm[2][5]
9,12-octadecadienoic acidStreptococcus pyogenesZone of inhibition: up to 20 mm[2][5]
9,12-octadecadienoic acidEscherichia coliZone of inhibition: up to 20 mm[2][5]
9,12-octadecadienoic acidSalmonella typhiZone of inhibition: up to 20 mm[2][5]
9,12-octadecadienoic acidCandida albicansZone of inhibition: up to 20 mm[2][5]
9,12-octadecadienoic acidAspergillus nigerZone of inhibition: up to 20 mm[2][5]
Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium at an appropriate temperature (e.g., 37°C for bacteria, 27°C for fungi) to achieve a concentration of approximately 1.5 × 10⁸ CFU/ml.[5]

  • Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Creation: A sterile cork borer is used to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Application of Test Compound: A specific volume of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations is added to each well. A negative control (solvent alone) and a positive control (standard antibiotic or antifungal) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).[5]

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[5]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (1.5 x 10^8 CFU/ml) prep_plates Culture Inoculum on Agar Plates prep_inoculum->prep_plates create_wells Create Wells in Agar prep_plates->create_wells add_compounds Add Test Compound, Positive & Negative Controls create_wells->add_compounds incubate Incubate Plates (24-48h) add_compounds->incubate measure Measure Zones of Inhibition (mm) incubate->measure

Caption: Workflow for Agar Well Diffusion Antimicrobial Assay.

Anti-inflammatory Properties

This compound is suggested to have potential anti-inflammatory properties, a notion supported by studies on extracts containing this compound and on structurally related molecules.[1] The mechanism of action is thought to involve the modulation of key inflammatory signaling pathways.[1] For instance, related compounds can compete with arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, potentially reducing the production of pro-inflammatory eicosanoids.[1]

Studies on similar compounds, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production and the expression of pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[6] These effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2/HO-1 antioxidant response pathway.[6]

Quantitative Data on Anti-inflammatory Activity of Related Compounds

While specific IC50 values for this compound are not available in the reviewed literature, data for related compounds highlight the potential anti-inflammatory efficacy.

CompoundAssayEffectIC50 ValueReference
(9Z,11E)-13-oxo-9,11-octadecadienoic acidTPA-induced mouse ear edemaInhibition of inflammation79% inhibition at 500 µg[7]
8-oxo-9-octadecenoic acidLPS-induced NO production in RAW 264.7 cellsInhibition of NO production-[8]
8-oxo-9-octadecenoic acidLPS-induced TNF-α and IL-6 productionInhibition of cytokine production-[8]
Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for a further 24 hours to allow for the production of inflammatory mediators.

  • NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

Visualization of Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) MAPK->Inflammatory_Genes activate transcription IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates to nucleus NFkappaB_nucleus->Inflammatory_Genes activate transcription Compound This compound (or related compounds) Compound->MAPK Compound->IKK

Caption: Postulated Anti-inflammatory Signaling Pathway Inhibition.

Conclusion

The preliminary research on this compound suggests its potential as a bioactive compound with both antimicrobial and anti-inflammatory properties. While direct evidence for the isolated aldehyde is still emerging, studies on plant extracts containing this molecule and on structurally analogous compounds provide a strong foundation for future investigation. The antimicrobial activity appears to be broad-spectrum, and the anti-inflammatory effects are likely mediated through the modulation of critical signaling pathways such as NF-κB and MAPK. Further research, including the isolation and testing of pure this compound and its various isomers, is essential to fully elucidate its therapeutic potential and mechanisms of action. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers aiming to explore this promising natural product.

References

The Sentinel Molecule: An In-depth Technical Guide on the Role of Octadeca-9,12-dienal in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today sheds new light on the intricate role of Octadeca-9,12-dienal, a lipid-derived aldehyde, in the complex web of plant defense mechanisms. This whitepaper, tailored for researchers, scientists, and professionals in drug development, delves into the biosynthesis, signaling pathways, and multifaceted interactions of this pivotal molecule, offering a foundational resource for harnessing its potential in crop protection and novel therapeutic strategies.

This compound, a derivative of linoleic acid, is emerging as a key player in the plant's innate immune system. As a reactive electrophile species (RES), it participates in a sophisticated signaling network that helps plants fend off a wide array of pathogens and herbivores. This guide provides a detailed examination of its function, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Biosynthesis of this compound: A Branch of the Oxylipin Pathway

This compound is synthesized via the oxylipin pathway, a crucial metabolic route for producing signaling molecules in response to stress.[1] The biosynthesis is initiated from linoleic acid (C18:2), a polyunsaturated fatty acid abundant in plant cell membranes.

The key enzymatic steps are:

  • Lipoxygenase (LOX) Action: The process begins with the action of 9-lipoxygenase (9-LOX), which catalyzes the dioxygenation of linoleic acid to form 9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD).[2][3]

  • Hydroperoxide Lyase (HPL) Cleavage: Subsequently, hydroperoxide lyase (HPL) acts on 9-HPOD, cleaving it to produce C9 aldehydes, including this compound, and a 9-oxo-acid.[1]

This pathway is distinct from the well-characterized 13-LOX branch that leads to the production of the plant defense hormone jasmonic acid (JA).[4][5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Linoleic Acid Linoleic Acid 9-HPOD 9-HPOD Linoleic Acid->9-HPOD 9-Lipoxygenase (9-LOX) This compound This compound 9-HPOD->this compound Hydroperoxide Lyase (HPL) 9-Oxo-nonanoic acid 9-Oxo-nonanoic acid 9-HPOD->9-Oxo-nonanoic acid Hydroperoxide Lyase (HPL)

Biosynthesis of this compound.

Signaling Role in Plant Defense

As a reactive electrophile species (RES), this compound can modulate gene expression and activate defense responses.[6] While high concentrations of aldehydes can be cytotoxic, at physiological levels, they act as signaling molecules that can upregulate survival genes and enhance resistance to pathogens.[6]

The 9-LOX pathway, which generates this compound, has been shown to have an antagonistic relationship with the jasmonic acid (JA) pathway.[4] This suggests a sophisticated regulatory network where the plant can fine-tune its defense strategy by differentially activating these two branches of the oxylipin pathway. For instance, in maize, 9-oxylipins contribute to resistance against certain fungi, while JA appears to facilitate susceptibility.[4]

Furthermore, 9-LOX-derived oxylipins are involved in modulating oxidative stress and have an antagonistic relationship with ethylene signaling, another key plant defense hormone.[7][8] This crosstalk highlights the integration of lipid-derived signals into the broader hormonal network that governs plant immunity.

Pathogen/Herbivore Attack Pathogen/Herbivore Attack Linoleic Acid Linoleic Acid Pathogen/Herbivore Attack->Linoleic Acid 9-LOX Pathway 9-LOX Pathway Linoleic Acid->9-LOX Pathway This compound This compound 9-LOX Pathway->this compound Jasmonic Acid Pathway Jasmonic Acid Pathway 9-LOX Pathway->Jasmonic Acid Pathway Antagonism Ethylene Signaling Ethylene Signaling 9-LOX Pathway->Ethylene Signaling Antagonism Defense Gene Expression Defense Gene Expression This compound->Defense Gene Expression Oxidative Stress Modulation Oxidative Stress Modulation This compound->Oxidative Stress Modulation

Signaling role of the 9-LOX pathway.

Quantitative Data on Related Oxylipin Effects

While specific quantitative data for the exogenous application of this compound on plant gene expression is still an emerging area of research, studies on related C18 and other oxylipins provide valuable insights.

CompoundPlant SpeciesPathogen/StressObserved EffectReference
9-hydroxyoctadecatrienoic acid (9-HOT)Arabidopsis thalianaPseudomonas syringaeEnhanced susceptibility in mutants deficient in 9-LOX activity.[7]
9-ketooctadecatrienoic acid (9-KOT)Arabidopsis thalianaPseudomonas syringaeStrongly induced upon infection.[4]
C6-aldehydes (e.g., (E)-2-hexenal)VariousBotrytis cinereaDirect antimicrobial activity.[1]
Jasmonic Acid (JA)MaizeFusarium graminearumFacilitates susceptibility.[4]
9-oxylipins (general)MaizeFusarium graminearumContribute to resistance.[4]

Experimental Protocols

The study of this compound and other reactive aldehydes in plants requires specialized techniques due to their volatility and reactivity.

Extraction and Quantification of Aldehydes

A common method for the analysis of aldehydes in plant tissues is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol Outline:

  • Sample Collection and Preparation: Plant tissue is flash-frozen in liquid nitrogen to halt metabolic activity.

  • Extraction: Metabolites are extracted using a solvent system, often a mixture of methanol, chloroform, and water.

  • Derivatization: To increase volatility and stability for GC-MS analysis, aldehydes are often derivatized. A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde group.

  • GC-MS Analysis: The derivatized extract is injected into a GC-MS system. The gas chromatograph separates the different compounds based on their boiling points and interactions with the column, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented molecules.

Plant Tissue Plant Tissue Extraction Extraction Plant Tissue->Extraction Methanol/Chloroform/Water Derivatization Derivatization Extraction->Derivatization PFBHA GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Workflow for aldehyde analysis.
Gene Expression Analysis

To investigate the effect of this compound on plant defense gene expression, quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) can be employed.

Protocol Outline:

  • Plant Treatment: Plants are treated with a solution of this compound (or a control solution).

  • RNA Extraction: At various time points after treatment, RNA is extracted from the plant tissue.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR or RNA-seq:

    • qRT-PCR: The expression levels of specific target defense genes (e.g., PR proteins, enzymes in phytoalexin biosynthesis) are quantified.

    • RNA-seq: A global transcriptomic analysis is performed to identify all genes that are differentially expressed in response to the treatment.

Future Directions and Applications

The study of this compound and the broader 9-LOX pathway opens up new avenues for agricultural and pharmaceutical research. A deeper understanding of its signaling network could lead to the development of:

  • Novel Plant Protection Agents: Exogenous application of this compound or its stable analogs could prime plants for enhanced defense against specific pathogens.

  • Genetic Markers for Breeding: Identifying genes involved in the biosynthesis and signaling of this compound could provide valuable markers for breeding crops with enhanced disease resistance.

  • Biocontrol Strategies: Engineering beneficial microbes to produce or elicit the production of this compound in plants could offer an environmentally friendly approach to crop protection.

This technical guide serves as a critical resource for advancing our knowledge of this fascinating signaling molecule and its potential to revolutionize how we approach plant health and disease management.

References

Olfactory Receptor Response to Octadeca-9,12-dienal in Lepidoptera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienal is a long-chain unsaturated aldehyde that has been identified as a component of sex pheromone blends in various Lepidopteran species. Understanding the molecular basis of its detection by olfactory receptors (ORs) is crucial for deciphering the chemical communication systems of these insects and for the development of novel, species-specific pest management strategies. This technical guide provides an in-depth overview of the core principles and methodologies for studying the response of Lepidopteran olfactory receptors to this compound.

While specific quantitative data for the interaction of this compound with a deorphanized Lepidopteran olfactory receptor is not yet prominently available in published literature, this guide synthesizes the established knowledge from studies on similar long-chain aldehyde pheromone components. It presents a framework for the expected quantitative responses, detailed experimental protocols for receptor characterization, and visualizations of the underlying biological and experimental processes.

Quantitative Data Presentation

The functional characterization of an olfactory receptor's response to a specific ligand like this compound typically involves determining its sensitivity and specificity. This is often achieved by constructing dose-response curves, from which key quantitative parameters can be derived. The following table provides an illustrative example of the kind of data that would be generated from such experiments.

Table 1: Illustrative Quantitative Response of a Hypothetical Lepidopteran Olfactory Receptor (OR-X) to this compound and Analogs

LigandEC₅₀ (μM)Maximum Response (nA)Hill Coefficient
(9Z,12Z)-Octadeca-9,12-dienal 1.5 150 1.8
(9E,12E)-Octadeca-9,12-dienal25801.2
(9Z)-Octadecenal50451.0
(12Z)-Octadecenal75300.9
Octadecanal>100<10-

Disclaimer: The data presented in this table is illustrative and intended to serve as a template for expected results. Actual values will vary depending on the specific receptor, the expression system used, and the experimental conditions.

Experimental Protocols

The functional characterization of olfactory receptors for pheromones like this compound is most commonly achieved through heterologous expression in systems such as Xenopus laevis oocytes or modified human cell lines (HEK293). The following protocol details the widely used Xenopus oocyte expression system coupled with two-electrode voltage-clamp electrophysiology.

Protocol 1: Functional Characterization of a Lepidopteran Olfactory Receptor in Xenopus Oocytes

1. Gene Cloning and cRNA Synthesis:

  • Isolate total RNA from the antennae of the target Lepidopteran species.
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length coding sequence of the candidate olfactory receptor gene (OR-X) and the obligatory co-receptor (Orco) using PCR with specific primers.
  • Ligate the PCR products into a suitable expression vector (e.g., pSP64T).
  • Linearize the plasmids and synthesize capped cRNA for both OR-X and Orco using an in vitro transcription kit.

2. Xenopus Oocyte Preparation and Injection:

  • Harvest stage V-VII oocytes from a mature female Xenopus laevis.
  • Treat the oocytes with collagenase to remove the follicular membrane.
  • Inject each oocyte with a mixture of cRNA for OR-X and Orco (typically a 1:1 ratio, ~50 ng total cRNA per oocyte).
  • Incubate the injected oocytes in Barth's solution at 18°C for 3-7 days to allow for receptor expression.

3. Ligand Preparation:

  • Prepare a stock solution of this compound and other test compounds in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the ligands in Ringer's solution to achieve the desired final concentrations for dose-response experiments. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

4. Two-Electrode Voltage-Clamp (TEVC) Recording:

  • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
  • Clamp the oocyte membrane potential at a holding potential of -80 mV.
  • Record the baseline current.
  • Apply the prepared ligand solutions to the oocyte for a defined period (e.g., 20 seconds) and record the inward current response.
  • Perform thorough washout with Ringer's solution between ligand applications to allow the receptor to return to its resting state.

5. Data Analysis:

  • Measure the peak amplitude of the inward current for each ligand concentration.
  • Normalize the responses to the maximum response observed.
  • Plot the normalized responses against the logarithm of the ligand concentration to generate a dose-response curve.
  • Fit the dose-response curve with a sigmoidal function (e.g., the Hill equation) to determine the EC₅₀ and Hill coefficient.

Mandatory Visualizations

Signaling Pathway

Olfactory_Signaling_Pathway cluster_membrane Neuron Membrane Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR_complex OR-X + Orco Receptor Complex OBP->OR_complex Delivery to Receptor Ion_Channel Ion Channel (Orco) OR_complex->Ion_Channel Conformational Change Influx Cation Influx (Ca²⁺, Na⁺, K⁺) Ion_Channel->Influx Opening Depolarization Membrane Depolarization Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Olfactory signal transduction cascade in a Lepidopteran sensory neuron.

Experimental Workflow

Experimental_Workflow Start Antennal RNA Extraction Cloning OR & Orco Gene Cloning into Expression Vector Start->Cloning cRNA In Vitro cRNA Synthesis Cloning->cRNA Injection cRNA Microinjection into Oocytes cRNA->Injection Oocyte_Prep Xenopus Oocyte Preparation Oocyte_Prep->Injection Incubation Incubation & Receptor Expression (3-7 days) Injection->Incubation TEVC Two-Electrode Voltage- Clamp (TEVC) Recording Incubation->TEVC Data_Analysis Dose-Response Analysis (EC₅₀, Max Response) TEVC->Data_Analysis End Functional Characterization Complete Data_Analysis->End

Caption: Workflow for functional characterization of an olfactory receptor.

Conclusion

The study of the olfactory receptor response to this compound in Lepidoptera holds significant potential for advancing our understanding of insect chemical ecology and for the development of targeted pest control technologies. Although specific deorphanized receptor data for this compound is still emerging, the methodologies and conceptual frameworks established for related pheromone components provide a clear path forward for researchers. The protocols and illustrative data presented in this guide are intended to equip scientists and drug development professionals with the necessary tools and expectations for venturing into this exciting area of research. Future work in this field will undoubtedly uncover the specific receptors for this and other critical semiochemicals, paving the way for innovative and environmentally benign approaches to managing Lepidopteran populations.

Unveiling the Scent of Attraction: A Technical Guide to the Discovery and Identification of (Z,Z)-9,12-Octadecadienal in the Fall Webworm, Hyphantria cunea

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, identification, and analysis of (Z,Z)-9,12-octadecadienal, a key sex pheromone component of the fall webworm, Hyphantria cunea. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of the workflows and pathways involved in the study of this semiochemical.

Introduction

The fall webworm, Hyphantria cunea, is a polyphagous pest of global significance, causing extensive damage to a wide range of agricultural and ornamental plants. The development of effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping, relies on a thorough understanding of the insect's chemical communication system. Central to this is the identification of the female-produced sex pheromone that mediates mate attraction. This guide focuses on one of the principal components of this pheromone blend: (Z,Z)-9,12-octadecadienal.

Discovery and Identification in Hyphantria cunea

(Z,Z)-9,12-Octadecadienal has been identified as a crucial component of the female sex pheromone blend of the fall webworm, Hyphantria cunea (Lepidoptera: Arctiidae).[1][2][3][4] This compound does not act in isolation but is part of a complex, multi-component signal that can vary in composition depending on the geographic origin of the moth population.[1]

The complete pheromone blend identified from female pheromone gland extracts of H. cunea typically includes:

  • (Z,Z)-9,12-octadecadienal

  • (Z,Z,Z)-9,12,15-octadecatrienal

  • (3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene

  • (1,3Z,6Z)-9S,10R-cis-9,10-epoxyhenicosa-1,3,6-triene[2][4]

The precise ratio of these components is critical for eliciting an optimal attractive response from male moths and can show significant variation between different populations. For instance, in a study of H. cunea discovered in New Zealand, the ratio of (9Z,12Z,15Z)-octadeca-9,12,15-trienal, (9Z,12Z)-octadeca-9,12-dienal, (3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene, and (1,3Z,6Z)-9S,10R-cis-9,10-epoxyhenicosa-1,3,6-triene was found to be 6.6:0.6:27.9:0.1.[2][4] In contrast, a study of an invasive population in China identified a blend ratio of (9Z,12Z)-octadecadienal, (9Z,12Z,15Z)-octadecatrienal, (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene, and (3Z,6Z,9S,10R)-9,10-epoxy-1,3,6-heneicosatriene as 2:33.6:58.4:6.[5]

Quantitative Data

The following table summarizes the relative composition of the sex pheromone blend of Hyphantria cunea from different studies. Absolute quantities can vary depending on the age and physiological state of the female moth.

Pheromone ComponentRelative Abundance (New Zealand Population)[2][4]Relative Abundance (Chinese Population)[5]
(Z,Z)-9,12-Octadecadienal0.62.0
(Z,Z,Z)-9,12,15-Octadecatrienal6.633.6
(3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene27.958.4
(1,3Z,6Z)-9S,10R-cis-9,10-epoxyhenicosa-1,3,6-triene0.16.0

Experimental Protocols

The identification of (Z,Z)-9,12-octadecadienal and other pheromone components in H. cunea involves a multi-step process combining meticulous sample collection, chemical analysis, and electrophysiological validation.

Pheromone Gland Extraction

This protocol describes the standard method for obtaining the raw pheromonal extract from female moths.

Materials:

  • Virgin female H. cunea moths (2-3 days old)

  • Dissecting scissors and forceps

  • Glass vials

  • Hexane (analytical grade)

  • Micropipette

Procedure:

  • Select virgin female moths, typically 2-3 days post-emergence, during their calling period (usually in the early hours of the scotophase).

  • Carefully excise the terminal abdominal segments containing the pheromone gland using fine dissecting scissors.

  • Immediately place the excised glands into a glass vial containing a small volume of hexane (e.g., 20 µL per gland).

  • Allow the glands to extract for a minimum of 10 minutes at room temperature.

  • Carefully remove the gland tissue from the vial.

  • The resulting hexane extract, containing the pheromone components, can then be concentrated under a gentle stream of nitrogen if necessary and is ready for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to separate and identify the chemical constituents of the pheromone extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for initial screening, while a more polar column (e.g., DB-23) can provide better separation of isomers.

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 250°C.

    • Final hold: 10 minutes at 250°C.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Identification: The identification of (Z,Z)-9,12-octadecadienal and other components is achieved by comparing their mass spectra and retention times with those of authentic, synthesized standards.

Electrophysiological Validation: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that uses a male moth's antenna as a biological detector to identify which of the separated compounds in the extract are biologically active.

Procedure:

  • The effluent from the GC column is split, with one portion directed to a standard detector (like a Flame Ionization Detector - FID) and the other to a purified and humidified airstream flowing over an excised male moth antenna.

  • Electrodes are placed at the base and tip of the antenna to measure electrical potential changes (depolarizations).

  • When a biologically active compound elutes from the GC and passes over the antenna, it triggers a nerve impulse, which is recorded as a negative voltage deflection (an EAD response).

  • By comparing the timing of the EAD responses with the peaks on the FID chromatogram, the specific compounds that elicit a response from the male antenna can be identified.

Visualizations

Experimental Workflow for Pheromone Identification

experimental_workflow rearing Insect Rearing (Hyphantria cunea) extraction Pheromone Gland Extraction rearing->extraction Virgin Females gc_ms GC-MS Analysis extraction->gc_ms Hexane Extract gc_ead GC-EAD Analysis extraction->gc_ead Hexane Extract identification Compound Identification gc_ms->identification gc_ead->identification Biologically Active Peaks behavioral_assay Behavioral Assays (Wind Tunnel/Field Trapping) identification->behavioral_assay Identified Components synthesis Chemical Synthesis of Standards synthesis->identification Authentic Standards confirmation Pheromone Blend Confirmation behavioral_assay->confirmation

Caption: Workflow for the identification and validation of sex pheromone components.

Hypothesized Pheromone Biosynthesis and Perception Pathway

signaling_pathway cluster_female Female Pheromone Gland cluster_male Male Antenna fatty_acid Fatty Acid Precursors (e.g., Linoleic Acid) desaturation Desaturation (Desaturases) fatty_acid->desaturation chain_shortening Chain Shortening desaturation->chain_shortening reduction Reduction to Alcohol chain_shortening->reduction oxidation Oxidation to Aldehyde reduction->oxidation pheromone (Z,Z)-9,12-Octadecadienal oxidation->pheromone release Pheromone Release pheromone->release receptor Odorant Receptor (OR) neuron Olfactory Receptor Neuron (ORN) receptor->neuron pbp Pheromone Binding Protein (PBP) pbp->receptor signal Neural Signal to Brain neuron->signal attraction Male Attraction & Mating Behavior signal->attraction release->pbp Airborne Pheromone

Caption: Biosynthesis in the female and perception in the male antenna.

Conclusion

The identification of (Z,Z)-9,12-octadecadienal as a component of the Hyphantria cunea sex pheromone is a significant step towards developing targeted and sustainable methods for managing this invasive pest. The detailed protocols and data presented in this guide provide a framework for the continued study of this and other insect semiochemicals. Further research into the biosynthesis of this pheromone blend and the nuances of its perception by male moths will undoubtedly lead to even more effective and refined pest control strategies.

References

Literature review on the biological activity of fatty aldehydes.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Fatty Aldehydes

Introduction

Fatty aldehydes (FALs) are a class of lipid molecules characterized by a hydrocarbon chain ending in an aldehyde functional group (-CHO). These compounds are not merely metabolic intermediates but are now recognized as potent signaling molecules and, conversely, as mediators of cellular toxicity.[1][2] They are generated from a variety of endogenous metabolic pathways and as byproducts of oxidative stress.[3][4] Due to the high reactivity of the aldehyde group, FALs readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to a wide range of biological effects.[5][6][7] Their roles are implicated in numerous physiological processes and pathological conditions, from epidermal barrier function to neurodegeneration and cancer.[2][8] This guide provides a comprehensive review of the biosynthesis, metabolism, and diverse biological activities of fatty aldehydes, with a focus on their signaling functions, toxic mechanisms, and the experimental methodologies used for their study.

Biosynthesis and Metabolism of Fatty Aldehydes

The cellular concentration of fatty aldehydes is tightly regulated through a balance of synthesis and degradation pathways. There are two primary sources of long-chain fatty aldehydes in mammalian cells: de novo biosynthesis and the catabolism of complex lipids.[1]

Key Metabolic Pathways:

  • De Novo Biosynthesis: Long-chain fatty acyl-CoAs are reduced to fatty alcohols by fatty acyl-CoA reductase (FAR). This reaction is believed to proceed through a fatty aldehyde intermediate.[2] The resulting fatty alcohols can then be oxidized back to fatty aldehydes.

  • Lipid Catabolism:

    • Ether Lipids: Fatty aldehydes are generated during the normal catabolism of ether glycerolipids like plasmalogens.[2]

    • Sphingolipids: The degradation of sphingosine-1-phosphate (S1P) by S1P lyase produces trans-2-hexadecenal.[1][9]

    • Lipid Peroxidation: Under conditions of oxidative stress, reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes, leading to a cascade of reactions that produce a variety of reactive aldehydes, most notably 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA).[5][10][11][12]

Detoxification: The primary route for the detoxification of fatty aldehydes is their oxidation to the corresponding fatty acids, a reaction catalyzed by NAD(P)+-dependent aldehyde dehydrogenases (ALDHs).[2][3] The most significant enzyme in this process for long-chain aldehydes is fatty aldehyde dehydrogenase (FALDH) , also known as ALDH3A2.[2][13] A deficiency in FALDH leads to the genetic disorder Sjögren-Larsson Syndrome (SLS), characterized by the accumulation of fatty aldehydes and fatty alcohols.[2][14] Aldehydes can also be reduced to fatty alcohols by aldo-keto reductases or alcohol dehydrogenases.[2][14]

Fatty_Aldehyde_Metabolism cluster_detox Metabolism / Detoxification PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxides Lipid Hydroperoxides PUFA->LipidPeroxides Peroxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Stress HNE_MDA 4-HNE, MDA, Acrolein LipidPeroxides->HNE_MDA Decomposition FattyAldehyde Fatty Aldehyde (e.g., Hexadecanal) FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->FattyAldehyde Fatty Acyl-CoA Reductase (FAR) FattyAlcohol Fatty Alcohol FattyAldehyde->FattyAlcohol Aldehyde Reductase / ADH (Reversible) FattyAcid Fatty Acid FattyAldehyde->FattyAcid Fatty Aldehyde Dehydrogenase (FALDH) (ALDH3A2) FattyAlcohol->FattyAcid Fatty Alcohol:NAD+ Oxidoreductase (FAO) [includes FALDH] EtherLipids Ether Lipids (Plasmalogens) EtherLipids->FattyAldehyde Catabolism Sphingolipids Sphingosine-1-Phosphate (S1P) Sphingolipids->FattyAldehyde S1P Lyase

Caption: Overview of Fatty Aldehyde Metabolism.

Biological Activities and Signaling

Fatty aldehydes exert a dual role in cellular biology. At low, regulated concentrations, they can act as signaling molecules, while at higher concentrations, often resulting from pathological oxidative stress, they are primarily toxic.[4]

Signaling Functions

Long-chain fatty aldehydes have been shown to function as signaling lipids that can modulate cellular functions.[1] For instance, certain aldehydes can activate specific signaling pathways and transcription factors.[2] 4-HNE, a product of lipid peroxidation, can act as an agonist for Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) to induce genes that counteract oxidative stress.[2] Aldehydes have also been shown to modulate the activity of histone deacetylases (HDACs), thereby influencing histone acetylation and gene expression.[1]

Signaling_Pathway OxidativeStress Oxidative Stress (e.g., ROS) Membrane Cell Membrane PUFAs OxidativeStress->Membrane Lipid Peroxidation HNE 4-Hydroxynonenal (4-HNE) Membrane->HNE PPAR PPARβ/δ HNE->PPAR Activates HDAC Histone Deacetylase (HDAC) HNE->HDAC Inhibits Proteins Cellular Proteins (e.g., Kinases, PTPs) HNE->Proteins Forms Adducts, Alters Function GeneExpression Altered Gene Expression PPAR->GeneExpression Induces Antioxidant Response Genes HistoneAcetylation Increased Histone Acetylation HDAC->HistoneAcetylation Normally Removes Acetyl Groups SignalTransduction Modulated Signal Transduction Proteins->SignalTransduction

Caption: Signaling Roles of Lipid Peroxidation-derived Aldehydes.
Cytotoxicity and Macromolecule Adduction

The primary mechanism of fatty aldehyde toxicity is the formation of covalent adducts with nucleophilic sites on proteins, DNA, and other biomolecules.[5][15] The electrophilic carbon of the aldehyde group readily reacts with amino groups of lysine and arginine, the imidazole group of histidine, and the thiol group of cysteine residues in proteins.[6][16]

  • Protein Adducts: Aldehyde adduction can lead to protein cross-linking, misfolding, and aggregation, altering protein function.[5][8] This can inactivate enzymes, disrupt cytoskeletal structure, and impair signaling pathways.[16]

  • DNA Adducts: Aldehydes like MDA and acrolein can react with DNA bases, particularly deoxyguanosine and deoxyadenosine, to form various adducts.[6][17] These lesions can lead to mutations and strand breaks. Aldehydes can also mediate the formation of DNA-protein crosslinks (DPCs), which are highly cytotoxic lesions that block DNA replication and transcription.[6][17][18]

Role in Human Disease

The dysregulation of fatty aldehyde metabolism is linked to several human diseases.

  • Sjögren-Larsson Syndrome (SLS): This autosomal recessive neurocutaneous disorder is caused by mutations in the ALDH3A2 gene, leading to deficient FALDH activity.[2][9] The resulting accumulation of fatty aldehydes and alcohols is believed to cause the characteristic symptoms of ichthyosis (scaly skin), intellectual disability, and spasticity.[2][14]

  • Neurodegenerative Diseases: Lipid peroxidation and the accumulation of reactive aldehydes like 4-HNE are hallmarks of oxidative stress in diseases such as Alzheimer's and Parkinson's disease.[8][19] Aldehyde adducts on key proteins (e.g., α-synuclein in Parkinson's) are thought to contribute to protein aggregation and neuronal cell death.[8]

  • Cardiovascular Disease: Aldehydes, both from endogenous lipid peroxidation and exogenous sources (e.g., pollution), are implicated in cardiovascular pathologies.[16] They can modify proteins involved in cell signaling and contribute to inflammation and endothelial dysfunction.[1][16]

  • Cancer: By generating mutagenic DNA adducts, aldehydes can contribute to carcinogenesis.[6] However, the role is complex, as high levels of aldehyde-induced oxidative stress can also trigger apoptosis in cancer cells.[5]

Quantitative Data on Fatty Aldehydes

Quantitative analysis of fatty aldehydes is challenging due to their reactivity and typically low physiological concentrations. Data is often presented in the context of disease models or specific cellular treatments.

Aldehyde Type Typical Source Known Biological Effects Associated Diseases
Long-Chain Saturated FALs (e.g., Hexadecanal, Octadecanal)Ether lipid & sphingolipid catabolism, de novo synthesis[1][2]Substrates for FALDH, signaling molecules, toxic at high levels[1][2]Sjögren-Larsson Syndrome[2][9]
4-Hydroxy-2-nonenal (4-HNE) Peroxidation of ω-6 PUFAs (e.g., arachidonic acid)[10][12]Forms protein/DNA adducts, signaling via PPARβ/δ, induces oxidative stress response, cytotoxic[2][5][20]Neurodegeneration, Cardiovascular Disease, Cancer[8][16]
Malondialdehyde (MDA) Peroxidation of ω-3 and ω-6 PUFAs[10][11]Highly mutagenic, forms DNA adducts (M1dG) and DNA-protein crosslinks[6][17]Widely used as a general biomarker for oxidative stress[10][11]
Acrolein Peroxidation of PUFAs[5][21]Highly reactive and toxic, forms protein and DNA adducts[5][6]Cardiovascular Disease, Neurodegeneration[5][16]

Experimental Protocols and Methodologies

The study of fatty aldehydes requires specialized analytical techniques to overcome challenges related to their reactivity and low abundance.[22]

Sample Preparation and Derivatization

Direct analysis of underivatized aldehydes by mass spectrometry is often inefficient.[23] Therefore, a crucial first step is derivatization, which converts the reactive aldehyde group into a stable, easily ionizable derivative.

  • Protocol: PFBHA Derivatization for GC/MS Analysis

    • Objective: To convert aldehydes into pentafluorobenzyl oxime (PFBO) derivatives for sensitive detection by Gas Chromatography-Mass Spectrometry (GC/MS) with electron capture or negative-ion chemical ionization.[22]

    • Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

    • Procedure: a. Extract lipids from the biological sample (e.g., tissue homogenate, plasma) using a standard method like Folch or Bligh-Dyer extraction. b. Dry the lipid extract under a stream of nitrogen. c. Reconstitute the extract in an appropriate solvent (e.g., hexane or ethyl acetate). d. Add a solution of PFBHA in a buffer (e.g., phosphate buffer, pH 7.0). e. Incubate the reaction mixture, typically at room temperature or slightly elevated (e.g., 60°C), for 30-60 minutes. f. Quench the reaction and extract the PFBO derivatives into an organic solvent (e.g., hexane). g. Wash the organic phase to remove excess reagent. h. Dry the final extract and reconstitute in a small volume for GC/MS injection.[22]

  • Protocol: Girard Reagent Derivatization for LC-MS/MS

    • Objective: To add a permanent positive charge to aldehydes for enhanced detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization mode.[23]

    • Reagent: Girard's Reagent T (GirT) or P (GirP).

    • Procedure: a. Homogenize tissue or prepare plasma/serum samples. b. Add an internal standard mixture (deuterated aldehyde analogs). c. Add the GirT solution in a reaction buffer (e.g., methanol/acetic acid). d. Incubate to allow the derivatization reaction to proceed (e.g., room temperature for 30 minutes). e. Precipitate proteins (e.g., with acetonitrile) and centrifuge to clarify the supernatant. f. Analyze the supernatant directly by LC-MS/MS.[23]

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC/MS): A gold-standard technique, especially for volatile and semi-volatile aldehydes after derivatization (e.g., with PFBHA).[22] It provides excellent separation and structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Increasingly used for its versatility in analyzing a wider range of aldehydes, including less volatile and larger species.[23][24] Derivatization with reagents like GirT is often necessary to achieve required sensitivity.[23]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A robust method where aldehydes are derivatized with a chromophore or fluorophore, such as 2,4-dinitrophenylhydrazine (DNPH).[24][25]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: A colorimetric or fluorometric assay for measuring MDA. It relies on the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored adduct. While widely used as a general index of lipid peroxidation, it can suffer from a lack of specificity.[24]

Experimental_Workflow Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization Extraction->Derivatization PFBHA PFBHA Reagent Derivatization->PFBHA For GC/MS GirT Girard's Reagent T Derivatization->GirT For LC-MS/MS DNPH DNPH Reagent Derivatization->DNPH For HPLC GCMS Analysis: GC-MS PFBHA->GCMS LCMS Analysis: LC-MS/MS GirT->LCMS HPLC Analysis: HPLC-UV/Fluorescence DNPH->HPLC Data Data Acquisition & Quantification GCMS->Data LCMS->Data HPLC->Data

Caption: General Workflow for Fatty Aldehyde Analysis.

Conclusion and Future Perspectives

Fatty aldehydes are a critically important class of bioactive lipids with multifaceted roles in cell biology. Once viewed primarily as toxic byproducts of lipid peroxidation, they are now understood to be key players in cellular signaling. The balance between their production and detoxification by enzymes like FALDH is crucial for cellular homeostasis, and disruptions in this balance are implicated in a growing number of human diseases. The continued development of sensitive and specific analytical methods is essential for accurately quantifying these reactive molecules in biological systems and for elucidating their precise mechanisms of action. Future research will likely focus on identifying novel aldehyde-protein adducts, understanding the specificity of aldehyde-mediated signaling, and exploring therapeutic strategies to modulate aldehyde levels in diseases characterized by oxidative stress.

References

The Role of Octadeca-9,12-dienal in the Chemical Communication of Achaea janata

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document elucidates the current understanding of the function of (Z,Z)-9,12-octadecadienal, a key semiochemical in the reproductive biology of the castor semi-looper moth, Achaea janata. This aldehyde is a crucial component of the male scent brush organ and, intriguingly, is also a constituent of the female-produced sex pheromone blend. This guide synthesizes available data on its role in eliciting electrophysiological and behavioral responses, outlines standard experimental protocols for its study, and presents a putative signaling pathway. While qualitative data confirm its activity, a notable gap exists in the literature regarding specific quantitative metrics for Achaea janata. This whitepaper aims to provide a comprehensive resource for researchers in chemical ecology, pest management, and drug discovery by detailing established methodologies and highlighting areas for future quantitative investigation.

Introduction

Achaea janata, a significant pest of castor and other crops, relies on a sophisticated chemical communication system for mating. Central to this system are volatile organic compounds, or pheromones, which mediate interactions between sexes. The male of this species possesses specialized scent brushes which release a blend of compounds, including (Z,Z)-9,12-octadecadienal. Uniquely, this compound is also produced by females as part of their sex pheromone cocktail, suggesting a complex role in the moth's reproductive strategy. Understanding the precise function of octadeca-9,12-dienal is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping.

Chemical Identity and Presence

(Z,Z)-9,12-octadecadienal has been identified as a primary constituent of the hexane extract from the terminalia and scent brushes of male Achaea janata moths.[1] Alongside this aldehyde, (Z,Z,Z)-3,6,9-heneicosatriene is also a significant component of the male scent brush emission.[1] Both of these compounds are also found in the four-component sex pheromone blend released by female Achaea janata.[1]

Table 1: Pheromone Components Identified in Achaea janata

CompoundIsomerFound in Male Scent BrushFound in Female Pheromone Gland
This compound(Z,Z)YesYes
Heneicosatriene(Z,Z,Z)-3,6,9YesYes
Heneicosane-NoYes
Heneicosadiene(6Z,9Z)NoYes

Note: Specific concentrations and ratios of these compounds in the male scent brush of Achaea janata are not well-documented in the available literature.

Function and Behavioral Response

The male scent brush extract, containing this compound, elicits distinct responses in both male and female Achaea janata.

  • Electrophysiological Response: Electroantennogram (EAG) studies have demonstrated that the hexane extract of the male terminalia and scent brushes triggers significant olfactory responses in the antennae of both male and female moths.[1] This indicates that both sexes possess olfactory sensory neurons capable of detecting this compound.

  • Behavioral Response in Females: In wind tunnel bioassays, the male extract evokes noticeable behavioral responses exclusively in female moths.[1] While detailed quantitative data on the specific behaviors are limited, observations note a characteristic zig-zag flight pattern upwind towards the odor source, a typical mate-seeking behavior in moths.

  • Behavioral Response in Males: Interestingly, the male extract does not elicit an observable orientational response in other males in wind tunnel experiments.[1] This suggests that the primary function of the male-released this compound is directed towards females, likely playing a role in courtship or signaling male quality.

Table 2: Summary of Electrophysiological and Behavioral Responses to Male Scent Brush Extract in Achaea janata

Response TypeResponding SexObserved EffectReference
Electrophysiological (EAG)Male & FemaleSignificant olfactory response[1]
Behavioral (Wind Tunnel)FemaleNoticeable behavioral responses (e.g., zig-zag flight)[1]
Behavioral (Wind Tunnel)MaleNo evident orientation response[1]

Note: Quantitative data on the percentage of individuals responding or the intensity of the response are not available in the cited literature.

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of insect pheromones, which are applicable to the study of this compound in Achaea janata.

Pheromone Extraction and Chemical Analysis

Objective: To extract and identify the chemical components of the male scent brush.

Methodology:

  • Insect Rearing: Rear Achaea janata larvae on a standard artificial diet or host plant material under controlled conditions (e.g., 25±1°C, 65±5% RH, 12:12 L:D photoperiod).

  • Sample Collection: Collect scent brushes from 2-3 day old virgin male moths. This can be done by carefully excising the brushes with fine forceps.

  • Extraction: Immerse the collected scent brushes in a small volume of high-purity hexane for a defined period (e.g., 30 minutes) to extract the volatile compounds.

  • Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Concentrate the hexane extract under a gentle stream of nitrogen.

    • Inject an aliquot of the concentrated extract into a GC-MS system.

    • Typical GC Parameters:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

      • Injector: Splitless mode to maximize sensitivity.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan a range appropriate for the expected compounds (e.g., m/z 40-500).

  • Compound Identification: Identify the compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards.

G cluster_extraction Pheromone Extraction cluster_analysis Chemical Analysis rearing Insect Rearing collection Scent Brush Collection rearing->collection extraction Hexane Extraction collection->extraction concentration Extract Concentration extraction->concentration gcms GC-MS Analysis concentration->gcms identification Compound Identification gcms->identification

Figure 1. Workflow for Pheromone Extraction and Analysis.
Electrophysiological Analysis (Electroantennography - EAG)

Objective: To measure the olfactory response of Achaea janata antennae to this compound.

Methodology:

  • Antenna Preparation: Excise an antenna from a live, immobilized male or female moth at its base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

  • Stimulus Preparation: Prepare serial dilutions of synthetic (Z,Z)-9,12-octadecadienal in a solvent such as paraffin oil or hexane. Apply a known volume of each dilution onto a piece of filter paper.

  • Stimulus Delivery: Insert the filter paper into a Pasteur pipette. Deliver a puff of purified, humidified air through the pipette over the antennal preparation.

  • Recording: Record the potential difference between the two electrodes using an EAG system. The depolarization of the antennal neurons in response to the stimulus is recorded as a negative voltage deflection.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus concentration. A dose-response curve can be generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis antenna_prep Antenna Excision & Mounting delivery Stimulus Delivery (Air Puff) antenna_prep->delivery stimulus_prep Stimulus Dilution stimulus_prep->delivery recording EAG Recording delivery->recording measurement Response Amplitude Measurement recording->measurement dose_response Dose-Response Curve Generation measurement->dose_response

Figure 2. Experimental Workflow for Electroantennography.
Behavioral Bioassay (Wind Tunnel)

Objective: To assess the behavioral response of female Achaea janata to this compound.

Methodology:

  • Wind Tunnel Setup: Use a glass or acrylic wind tunnel with controlled airflow (e.g., 0.3-0.5 m/s), temperature (e.g., 25°C), and humidity (e.g., 60-70%). The tunnel should be illuminated with low-intensity red light during the scotophase.

  • Insect Acclimatization: Place virgin female moths individually in release cages and allow them to acclimate inside the wind tunnel for at least 30 minutes before the experiment.

  • Odor Source: Place a dispenser (e.g., a rubber septum or filter paper) loaded with a known amount of synthetic this compound at the upwind end of the tunnel.

  • Behavioral Observation: Release the female moths at the downwind end of the tunnel and record their flight behavior for a set period (e.g., 5 minutes).

  • Scoring: Quantify the behavioral responses using an ethogram that may include the following behaviors:

    • Activation (wing fanning, walking)

    • Take-off

    • Oriented flight (upwind flight)

    • Zig-zag flight

    • Close approach to the source

    • Landing on the source

Pheromone Signaling Pathway

The perception of this compound in Achaea janata is likely mediated by a specialized olfactory signaling pathway, typical for Noctuidae moths.

  • Pheromone Binding: Pheromone molecules enter the sensillar lymph through pores in the cuticle of the antennal sensilla. Here, they are bound by Pheromone Binding Proteins (PBPs).

  • Receptor Activation: The PBP-pheromone complex transports the ligand to Pheromone Receptors (PRs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs).

  • Signal Transduction: Binding of the pheromone to the PR initiates an ionotropic cascade, leading to the depolarization of the OSN and the generation of action potentials.

  • Neural Processing: The axons of the OSNs project to the Antennal Lobe (AL) of the brain. OSNs expressing the same PR converge on specific glomeruli within the Macroglomerular Complex (MGC), a specialized region of the AL for processing pheromone information.

  • Higher Brain Centers: Projection neurons transmit the processed information from the MGC to higher brain centers, such as the mushroom bodies and the lateral protocerebrum, where the information is integrated and translated into a behavioral response.

G cluster_antenna Antennal Sensillum cluster_brain Brain pheromone This compound pbp Pheromone Binding Protein (PBP) pheromone->pbp pr Pheromone Receptor (PR) pbp->pr osn Olfactory Sensory Neuron (OSN) pr->osn mgc Macroglomerular Complex (MGC) osn->mgc hbc Higher Brain Centers mgc->hbc behavior Behavioral Response hbc->behavior

Figure 3. Putative Pheromone Signaling Pathway.

Conclusion and Future Directions

(Z,Z)-9,12-octadecadienal is a behaviorally active compound in the chemical ecology of Achaea janata, playing a significant role in female attraction. While its presence in both male and female pheromone blends suggests a complex interplay of chemical signals, the precise quantitative aspects of its function remain largely unexplored. Future research should focus on:

  • Quantitative Chemical Ecology: Determining the exact concentration and ratio of this compound in the male scent brush and how it varies with age and mating status.

  • Quantitative Bioassays: Conducting detailed dose-response studies using EAG and wind tunnel assays to quantify the sensitivity and behavioral thresholds of females to this compound.

  • Molecular Characterization: Identifying and characterizing the specific pheromone receptors in Achaea janata that detect this compound.

A deeper, quantitative understanding of the role of this key semiochemical will be instrumental in developing more effective and sustainable pest management strategies for this important agricultural pest.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Linoleyl Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl aldehyde, systematically known as (9Z,12Z)-octadeca-9,12-dienal, is a long-chain unsaturated aldehyde derived from the oxidation of linoleic acid. As a member of the α,β-unsaturated aldehyde class, it exhibits significant chemical reactivity and possesses a range of biological activities that are of growing interest in the fields of biochemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of linoleyl aldehyde, including detailed experimental protocols and an exploration of its biological significance and associated signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Linoleyl aldehyde is a naturally occurring aldehyde found in various plant-based oils and has been identified as a component of swine feces and in the extract of certain fungi.[1] It belongs to the family of fatty aldehydes and is structurally characterized by an 18-carbon chain with two cis double bonds at the 9th and 12th positions and a terminal aldehyde functional group.[1][2] The presence of both unsaturation and a reactive aldehyde moiety confers upon it a unique set of chemical and biological properties. This guide aims to provide a detailed technical resource for professionals working with or interested in the multifaceted nature of linoleyl aldehyde.

Physical Properties

Experimentally determined physical properties for linoleyl aldehyde are not extensively reported in the literature. The data presented below is a combination of calculated values from reputable chemical databases and some experimentally observed characteristics.

PropertyValueSource
Molecular Formula C₁₈H₃₂O[2]
Molecular Weight 264.45 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Characteristic fatty odor[1]
Boiling Point (Calculated) 668.22 K (395.07 °C)[3]
Melting Point (Calculated) 324.46 K (51.31 °C)[3]
Density (Calculated) No data available
Solubility Soluble in organic solvents such as ethanol and ether; insoluble in water.[4]
logP (Octanol/Water Partition Coefficient) (Calculated) 5.999[3]
Kovats Retention Index (Standard non-polar) 1970, 1971[5]

Chemical Properties and Reactivity

Linoleyl aldehyde's chemical behavior is dictated by its aldehyde functional group and the two cis double bonds within its aliphatic chain.

3.1. Stability and Storage

Linoleyl aldehyde is sensitive to oxidation and should be stored under an inert atmosphere to prevent degradation.[4] Exposure to heat and light can accelerate oxidation, leading to the formation of various oxidation products, including the corresponding carboxylic acid (linoleic acid).[6][7] For long-term storage, it is advisable to keep the compound at low temperatures, protected from light and air.

3.2. Chemical Reactions

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming linoleic acid. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.[4]

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, linoleyl alcohol ((9Z,12Z)-octadeca-9,12-dien-1-ol), using reducing agents like sodium borohydride or lithium aluminum hydride.[4]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. It can undergo reactions with various nucleophiles, such as amines to form imines or alcohols to form acetals.[4]

  • Reactions of the Alkene Groups: The double bonds can undergo typical alkene reactions, such as hydrogenation to form stearyl aldehyde or addition reactions with halogens.

Spectroscopic Data

4.1. Mass Spectrometry

4.2. Infrared (IR) Spectroscopy

The IR spectrum of an unsaturated aldehyde like linoleyl aldehyde is expected to show characteristic absorption bands:

  • C=O Stretch: A strong absorption band in the region of 1710-1685 cm⁻¹ is indicative of the carbonyl group of an α,β-unsaturated aldehyde.[9]

  • C-H Stretch (Aldehydic): One or two moderate bands in the region of 2830-2695 cm⁻¹, with a band near 2720 cm⁻¹ being particularly diagnostic for the aldehyde C-H stretch.[9][10]

  • =C-H Stretch (Alkene): Absorption bands typically appear above 3000 cm⁻¹.

  • C=C Stretch (Alkene): A medium to weak absorption band around 1650 cm⁻¹.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned NMR spectrum for linoleyl aldehyde is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[11][12][13][14]

  • ¹H NMR:

    • Aldehydic Proton (-CHO): A highly deshielded singlet or triplet in the range of δ 9.5-10.0 ppm.

    • Olefinic Protons (-CH=CH-): Multiplets in the region of δ 5.3-5.4 ppm.

    • Allylic Protons (=CH-CH₂-CH=): A characteristic multiplet around δ 2.77 ppm.

    • Other Methylene and Methyl Protons: A series of signals in the upfield region (δ 0.8-2.1 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-205 ppm.[13]

    • Olefinic Carbons (-CH=CH-): Signals in the range of δ 125-135 ppm.

    • Aliphatic Carbons: A series of signals in the upfield region (δ 14-40 ppm).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of linoleyl aldehyde are not widely published. However, general methods for the preparation and purification of unsaturated aldehydes can be adapted.

5.1. Synthesis of Linoleyl Aldehyde

A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. Therefore, linoleyl aldehyde can be synthesized by the oxidation of linoleyl alcohol.

Protocol: Oxidation of Linoleyl Alcohol to Linoleyl Aldehyde

  • Dissolve Linoleyl Alcohol: Dissolve linoleyl alcohol in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare Oxidizing Agent: Prepare a solution or suspension of a mild oxidizing agent. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable choices to avoid over-oxidation to the carboxylic acid.

  • Reaction: Slowly add the oxidizing agent to the solution of linoleyl alcohol at room temperature or while cooling in an ice bath to control the reaction temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for Dess-Martin periodinane). Dilute the mixture with an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude linoleyl aldehyde.

Synthesis_Workflow cluster_synthesis Synthesis Linoleyl_Alcohol Linoleyl Alcohol in DCM Reaction_Mixture Reaction Mixture Linoleyl_Alcohol->Reaction_Mixture Oxidizing_Agent Mild Oxidizing Agent (e.g., PCC, DMP) Oxidizing_Agent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Crude_Product Crude Linoleyl Aldehyde Concentration->Crude_Product

Figure 1. General workflow for the synthesis of linoleyl aldehyde.

5.2. Purification of Linoleyl Aldehyde

Purification of the crude product is typically achieved by column chromatography.

Protocol: Purification by Column Chromatography

  • Prepare Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be optimized based on TLC analysis.

  • Load Sample: Dissolve the crude linoleyl aldehyde in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure linoleyl aldehyde.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield purified linoleyl aldehyde.

Biological Activity and Signaling Pathways

Linoleyl aldehyde, as an α,β-unsaturated aldehyde, is expected to share biological activities with other members of this class, which are known to be highly reactive and can modulate various cellular processes.

6.1. General Toxicity of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes are known to be toxic, with their toxicity linked to their ability to form covalent adducts with biological macromolecules such as proteins and DNA.[1][5][15] This reactivity can lead to cellular dysfunction and has been implicated in the pathogenesis of various diseases, including chronic inflammation, neurodegenerative diseases, and cancer.[5] The electrophilic nature of these aldehydes allows them to react with nucleophilic groups in biomolecules, leading to impaired function.[16]

6.2. Potential Signaling Pathways

While specific signaling pathways for linoleyl aldehyde have not been elucidated, the general mechanisms of α,β-unsaturated aldehydes involve the modulation of key signaling pathways, often through the modification of cysteine residues in proteins.

  • NF-κB Signaling: α,β-Unsaturated aldehydes can activate the NF-κB signaling pathway, a central regulator of inflammation and immune responses.[17] This activation can lead to the production of pro-inflammatory cytokines.

  • Oxidative Stress Response: These aldehydes can induce oxidative stress, leading to the activation of antioxidant response pathways.[18]

Signaling_Pathway cluster_pathway General Signaling Pathway of α,β-Unsaturated Aldehydes Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (e.g., Linoleyl Aldehyde) Protein_Adducts Protein Adducts Unsaturated_Aldehyde->Protein_Adducts DNA_Adducts DNA Adducts Unsaturated_Aldehyde->DNA_Adducts Oxidative_Stress Oxidative Stress Unsaturated_Aldehyde->Oxidative_Stress Cellular_Dysfunction Cellular Dysfunction Protein_Adducts->Cellular_Dysfunction DNA_Adducts->Cellular_Dysfunction NF_kB_Activation NF-κB Activation Oxidative_Stress->NF_kB_Activation Inflammation Inflammation NF_kB_Activation->Inflammation Inflammation->Cellular_Dysfunction

Figure 2. Potential signaling effects of linoleyl aldehyde.

Conclusion

Linoleyl aldehyde is a reactive unsaturated aldehyde with a range of interesting chemical and potential biological properties. While specific experimental data for this compound is limited, its structural features suggest a profile of reactivity and bioactivity characteristic of α,β-unsaturated aldehydes. This technical guide provides a consolidated resource of available information and general experimental approaches for researchers and professionals in drug development. Further investigation into the specific synthesis, purification, and biological effects of linoleyl aldehyde is warranted to fully elucidate its potential applications and toxicological profile.

References

Methodological & Application

Synthesis of (9Z,12Z)-Octadeca-9,12-dienal: A Detailed Overview of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Octadeca-9,12-dienal, also known as linolealdehyde, is an unsaturated aliphatic aldehyde derived from linoleic acid. Its unique chemical structure, featuring a long carbon chain with two cis double bonds and a terminal aldehyde group, makes it a molecule of interest in various fields of research, including flavor and fragrance chemistry, as well as in the study of lipid peroxidation and its biological consequences. This document provides a detailed overview of the primary synthetic methods for preparing (9Z,12Z)-Octadeca-9,12-dienal, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable method for their applications.

Key Synthetic Strategies

The synthesis of (9Z,12Z)-Octadeca-9,12-dienal predominantly involves two main strategies starting from readily available precursors: the oxidative cleavage of linoleic acid and the selective oxidation of linoleyl alcohol.

1. Ozonolysis of Linoleic Acid:

Ozonolysis is a powerful method for cleaving the double bonds of unsaturated fatty acids to yield aldehydes. In the case of linoleic acid, ozonolysis followed by a reductive work-up cleaves both double bonds, which can lead to a mixture of products. However, by carefully controlling the reaction conditions and employing a selective reductive work-up, it is possible to obtain the desired C18 aldehyde.

2. Oxidation of Linoleyl Alcohol:

The selective oxidation of the primary alcohol group of linoleyl alcohol to an aldehyde offers a more direct route to (9Z,12Z)-Octadeca-9,12-dienal, preserving the integrity of the cis double bonds. Several modern oxidation reagents are suitable for this transformation, offering mild reaction conditions and high selectivity, which are crucial for preventing over-oxidation to the carboxylic acid or isomerization of the double bonds.

Comparative Data of Synthetic Methods

The selection of a synthetic method often depends on factors such as yield, purity, reaction time, and the availability and toxicity of reagents. The following table summarizes the quantitative data for various methods, although specific yields and purities can be highly dependent on the precise reaction conditions and purification techniques employed.

MethodStarting MaterialKey ReagentsTypical Reaction TimeTypical Yield (%)Purity (%)Reference
Reductive OzonolysisLinoleic AcidO₃, Dimethyl Sulfide (DMS) or Zinc/Acetic Acid2 - 6 hours40 - 60>90General Ozonolysis Protocols
Pyridinium Chlorochromate (PCC) OxidationLinoleyl AlcoholPyridinium Chlorochromate, Dichloromethane2 - 4 hours70 - 85>95Corey and Suggs, Tetrahedron Lett. (1975)
Swern OxidationLinoleyl AlcoholOxalyl Chloride, DMSO, Triethylamine1 - 3 hours80 - 95>97Mancuso et al., J. Org. Chem. (1978)
Dess-Martin Periodinane (DMP) OxidationLinoleyl AlcoholDess-Martin Periodinane, Dichloromethane0.5 - 2 hours85 - 95>98Dess and Martin, J. Org. Chem. (1983)

Note: The yields and purities are approximate and can vary based on experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis via Reductive Ozonolysis of Linoleic Acid

This protocol describes a general procedure for the synthesis of (9Z,12Z)-Octadeca-9,12-dienal from linoleic acid using ozone followed by a reductive work-up with dimethyl sulfide.

Materials:

  • Linoleic acid

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve linoleic acid (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH in a three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet tube connected to a trap containing potassium iodide solution to quench excess ozone.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating the presence of excess ozone, or by TLC analysis.

  • Once the reaction is complete, purge the solution with argon or nitrogen gas for 15-20 minutes to remove excess ozone.

  • Add dimethyl sulfide (2.0 eq) dropwise to the cold solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure (9Z,12Z)-Octadeca-9,12-dienal.

Protocol 2: Synthesis via Pyridinium Chlorochromate (PCC) Oxidation of Linoleyl Alcohol

This method provides a reliable way to oxidize linoleyl alcohol to the corresponding aldehyde with minimal over-oxidation.[1][2][3]

Materials:

  • Linoleyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel (as a support)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous DCM, add a solution of linoleyl alcohol (1.0 eq) in anhydrous DCM at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the product further by column chromatography.

Protocol 3: Synthesis via Swern Oxidation of Linoleyl Alcohol

The Swern oxidation is a mild and highly efficient method for the synthesis of aldehydes from primary alcohols.[4][5]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Linoleyl alcohol

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool it to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of linoleyl alcohol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Synthesis via Dess-Martin Periodinane (DMP) Oxidation of Linoleyl Alcohol

This method utilizes a hypervalent iodine reagent for a very mild and selective oxidation of alcohols to aldehydes.[6][7][8]

Materials:

  • Linoleyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Sodium thiosulfate, saturated aqueous solution

Procedure:

  • Dissolve linoleyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 0.5-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the two main synthetic strategies.

Synthesis_Workflow_Ozonolysis Start Linoleic Acid Ozonolysis Ozonolysis (O₃, -78°C) Start->Ozonolysis Reductive_Workup Reductive Work-up (e.g., DMS) Ozonolysis->Reductive_Workup Purification Purification (Chromatography) Reductive_Workup->Purification Product (9Z,12Z)-Octadeca- 9,12-dienal Purification->Product

Caption: Generalized workflow for the synthesis of (9Z,12Z)-Octadeca-9,12-dienal via ozonolysis.

Synthesis_Workflow_Oxidation Start Linoleyl Alcohol Oxidation Selective Oxidation (e.g., PCC, Swern, DMP) Start->Oxidation Workup Aqueous Work-up & Extraction Oxidation->Workup Purification Purification (Chromatography) Workup->Purification Product (9Z,12Z)-Octadeca- 9,12-dienal Purification->Product

References

Application Notes and Protocols for the Detection and Quantification of Octadeca-9,12-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and reliable detection and quantification of Octadeca-9,12-dienal, a significant lipid aldehyde derived from the oxidation of linoleic acid. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, including sample preparation, derivatization, and instrumental analysis.

Introduction

This compound, also known as linoleal aldehyde, is a reactive aldehyde formed during the peroxidation of linoleic acid, an essential omega-6 fatty acid.[1] As a marker of oxidative stress, its accurate quantification in biological and pharmaceutical samples is crucial for understanding disease pathogenesis and for the development of therapeutic interventions.[2] This document provides comprehensive protocols for the analysis of this compound, enabling researchers to obtain reliable and reproducible results.

Analytical Techniques

Two primary chromatographic techniques are detailed for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and specificity, particularly after derivatization, and High-Performance Liquid Chromatography (HPLC) with UV detection for routine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] To enhance volatility and improve chromatographic separation, derivatization of the aldehyde functional group is highly recommended. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable oxime derivatives, which are readily analyzed by GC-MS.[3]

2.1.1. Sample Preparation and Derivatization

Proper sample preparation is critical to ensure accurate quantification and to remove interfering substances. For biological samples such as plasma or tissue homogenates, a liquid-liquid extraction (LLE) is typically employed.

  • Protocol for PFBHA Derivatization:

    • To 100 µL of sample (e.g., plasma extract in a suitable solvent), add 100 µL of 10 mg/mL PFBHA hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 7).

    • Add a suitable internal standard for quantification.

    • Vortex the mixture and incubate at 60°C for 60 minutes to ensure complete derivatization.[4]

    • After cooling to room temperature, extract the PFBHA-oxime derivatives with an organic solvent such as hexane or ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

2.1.2. GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound PFBHA-oxime derivatives. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnSLB™-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan ModeSelected Ion Monitoring (SIM) for quantification
Monitored IonsTo be determined by analyzing a standard of the derivatized this compound. Characteristic fragment ions of PFBHA derivatives often include m/z 181.

2.1.3. Quantitative Data Summary (GC-MS)

The following table summarizes typical performance characteristics for the analysis of aldehydes using GC-MS with PFBHA derivatization. These values are indicative and should be determined for this compound in your specific matrix.

ParameterTypical Value
Limit of Detection (LOD)0.1 - 10 pg
Limit of Quantification (LOQ)0.5 - 50 pg
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a versatile and widely available technique for the quantification of aldehydes. Similar to GC-MS, derivatization is often employed to enhance detection, as the native aldehyde group of this compound does not have a strong chromophore for UV detection. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent that reacts with aldehydes to form 2,4-dinitrophenylhydrazone (DNPH) derivatives, which can be readily detected by UV-Vis spectrophotometry at approximately 360 nm.

2.2.1. Sample Preparation and Derivatization

  • Protocol for DNPH Derivatization:

    • To 1 mL of sample extract, add 1 mL of a saturated solution of DNPH in a suitable acidic medium (e.g., 2 M HCl in acetonitrile).

    • Vortex the mixture and allow it to react at room temperature for 1 hour.

    • The resulting DNPH derivatives can be extracted using a solid-phase extraction (SPE) C18 cartridge.

    • Elute the derivatives from the SPE cartridge with acetonitrile.

    • The eluate can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.

2.2.2. HPLC Instrumental Parameters

The following are recommended starting parameters for the HPLC-UV analysis of this compound DNPH derivatives.

ParameterRecommended Setting
HPLC System
ColumnAscentis® Express C18, 10 cm x 4.6 mm I.D., 2.7 µm particles or equivalent
Mobile PhaseIsocratic mixture of acetonitrile and water (e.g., 70:30 v/v)[2][5]
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
UV Detector
Wavelength360 nm

2.2.3. Quantitative Data Summary (HPLC-UV)

The following table summarizes typical performance characteristics for the HPLC-UV analysis of aldehydes as their DNPH derivatives.

ParameterTypical Value
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Linearity (r²)> 0.99
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Workflows and Signaling Pathways

Visual representations of the experimental workflows and the relevant signaling pathway for this compound are provided below to aid in understanding the analytical process and the biological context.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization PFBHA Derivatization Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quantification Quantification Data->Quantification

Caption: Workflow for GC-MS analysis of this compound.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extract Derivatization DNPH Derivatization Sample->Derivatization SPE Solid-Phase Extraction (SPE) Derivatization->SPE HPLC HPLC-UV System SPE->HPLC Data Data Acquisition (360 nm) HPLC->Data Quantification Quantification Data->Quantification signaling_pathway cluster_membrane Cell Membrane cluster_oxidation Oxidative Stress cluster_products Bioactive Lipids PL Membrane Phospholipids LA Linoleic Acid PL->LA PLA2 AA Arachidonic Acid PL->AA PLA2 O912D This compound LA->O912D Lipid Peroxidation PGs Prostaglandins AA->PGs COX LTs Leukotrienes AA->LTs LOX ROS Reactive Oxygen Species (ROS) ROS->LA LOX Lipoxygenases (LOX) LOX->LA COX Cyclooxygenases (COX) O912D->LOX Competition O912D->COX Competition

References

Application Note: Quantitative Analysis of Octadeca-9,12-dienal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the long-chain unsaturated aldehyde, Octadeca-9,12-dienal, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this analyte, a derivatization step is essential. This protocol employs O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a more volatile and thermally stable oxime derivative, significantly enhancing chromatographic performance and detection sensitivity. This method is suitable for the analysis of this compound in various matrices, including biological samples, with proper sample preparation.

Introduction

This compound is a polyunsaturated fatty aldehyde that can be an indicator of lipid peroxidation and oxidative stress in biological systems. Accurate and sensitive quantification of such aldehydes is crucial for research in various fields, including drug development and disease biomarker discovery. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of long-chain aldehydes like this compound by GC-MS is challenging due to their high boiling points and potential for thermal degradation.

Derivatization with PFBHA is a widely accepted approach to improve the GC-MS analysis of aldehydes.[1] The resulting PFBHA-oxime derivatives are more volatile and produce characteristic mass spectra, enabling sensitive and selective detection. This protocol provides a comprehensive workflow for the analysis of this compound, from sample preparation and derivatization to GC-MS parameter optimization and data analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of the PFBHA oxime derivative of this compound.

ParameterValueReference/Note
Analyte This compound
Molecular FormulaC₁₈H₃₂O
Molecular Weight264.45 g/mol
Derivatizing Agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine HCl (PFBHA)
Derivative This compound-PFBHA oxime
Molecular FormulaC₂₅H₃₄F₅NOCalculated
Molecular Weight459.54 g/mol Calculated
Characteristic Mass Ions (m/z) for SIM
Primary Quantifier Ion181Characteristic fragment of PFBHA derivatives.[2]
Qualifier Ion 1441 ([M-HF]⁻ in NICI)Predicted based on fragmentation of similar compounds.[3]
Qualifier Ion 2459 (M⁺)Molecular ion, may be of low abundance in EI.

Note: The formation of syn- and anti- isomers of the oxime derivative may result in two closely eluting chromatographic peaks.[4]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the matrix. For biological fluids such as plasma or serum, a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the lipid fraction and remove interferences.

a. Protein Precipitation (for biological fluids):

  • To 100 µL of sample, add 400 µL of cold acetone or acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

b. Liquid-Liquid Extraction:

  • To the supernatant from the protein precipitation step, add 500 µL of hexane or ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean glass vial.

  • Repeat the extraction with another 500 µL of the organic solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol
  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., toluene or hexane).

  • Prepare a fresh 10 mg/mL solution of PFBHA in pyridine or a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • Add 20 µL of the PFBHA solution to the sample extract.

  • Cap the vial tightly and heat at 60-70°C for 1 hour to facilitate the derivatization reaction.[5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

a. Instrumentation: A gas chromatograph coupled to a mass spectrometer with either an electron ionization (EI) or a negative ion chemical ionization (NICI) source.

b. GC Conditions:

  • GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 175°C at a rate of 10°C/min.

    • Ramp 2: Increase to 225°C at a rate of 6°C/min.

    • Ramp 3: Increase to 300°C at a rate of 4°C/min.

    • Final hold: Hold at 300°C for 10-20 minutes, or until the derivative has eluted.[6] (This temperature program is a starting point and should be optimized for the specific instrument and column used.)

c. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI). NICI can offer higher sensitivity for PFBHA derivatives.[3]

  • Acquisition Mode:

    • Full Scan: Acquire data from m/z 50-550 to confirm the identity of the derivative based on its mass spectrum.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions listed in the data summary table for enhanced sensitivity and selectivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Add_PFBHA Addition of PFBHA Reconstitution->Add_PFBHA Reaction Heating (60-70°C) Add_PFBHA->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (Scan or SIM) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_reaction Aldehyde This compound (R-CHO) Product PFBHA Oxime Derivative (R-CH=N-O-PFB) Aldehyde->Product + PFBHA PFBHA (PFB-ONH2) PFBHA->Product

Caption: Derivatization of this compound with PFBHA.

References

Application Note: Structural Elucidation of Octadeca-9,12-dienal Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadeca-9,12-dienal, a long-chain unsaturated aldehyde derived from the oxidation of linoleic acid, is a molecule of interest in various fields, including flavor chemistry, agriculture, and as a potential biomarker. The presence of two double bonds at the 9 and 12 positions gives rise to four possible geometric isomers: (9Z,12Z), (9E,12E), (9Z,12E), and (9E,12Z). Each isomer can exhibit distinct biological activities and chemical properties. Therefore, unambiguous structural elucidation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, including connectivity and stereochemistry. This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound isomers using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: Predicted NMR Data for Isomer Differentiation

Due to the limited availability of published experimental NMR data for all isomers of this compound, the following tables present predicted and typical ¹H and ¹³C NMR chemical shifts. These values are based on established ranges for similar functional groups and structural motifs in long-chain unsaturated aldehydes. The key differentiating signals are found in the aldehydic and olefinic regions of the spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃

Proton (9Z,12Z)-isomer (9E,12E)-isomer (9E,12Z)-isomer (9Z,12E)-isomer Multiplicity & Typical Coupling Constants (J, Hz)
H-1 (CHO)~9.76~9.76~9.76~9.76t, J ≈ 1.8 Hz
H-2~2.42~2.42~2.42~2.42dt, J ≈ 7.4, 1.8 Hz
H-9, H-10~5.35-5.45~5.38-5.48~5.38-5.48~5.35-5.45m
H-11~2.77~2.77~2.77~2.77t, J ≈ 5.7 Hz
H-12, H-13~5.35-5.45~5.38-5.48~5.35-5.45~5.38-5.48m
H-18 (CH₃)~0.89~0.89~0.89~0.89t, J ≈ 7.0 Hz
Other CH₂~1.25-1.40, ~2.05~1.25-1.40, ~2.05~1.25-1.40, ~2.05~1.25-1.40, ~2.05m

Note: The primary differences between isomers will be observed in the fine structure and coupling constants of the olefinic protons (H-9, H-10, H-12, H-13). For trans (E) double bonds, the vicinal coupling constant (³J) is typically larger (12-18 Hz) compared to cis (Z) double bonds (6-15 Hz).[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃

Carbon (9Z,12Z)-isomer (9E,12E)-isomer (9E,12Z)-isomer (9Z,12E)-isomer
C-1 (CHO)~202.8~202.8~202.8~202.8
C-2~43.9~43.9~43.9~43.9
C-9~128.0~130.0~130.0~128.0
C-10~130.2~131.5~131.5~130.2
C-11~25.6~32.6~32.6~25.6
C-12~128.0~130.0~128.0~130.0
C-13~130.2~131.5~130.2~131.5
C-18 (CH₃)~14.1~14.1~14.1~14.1
Other CH₂~22.1-31.7~22.1-31.7~22.1-31.7~22.1-31.7

Note: The chemical shifts of the allylic carbons (C-8, C-11, C-14) are particularly sensitive to the geometry of the adjacent double bond. For cis (Z) isomers, these carbons are typically shielded (appear at a lower ppm) compared to the trans (E) isomers.

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the this compound isomer into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like long-chain aldehydes.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently agitate until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR (Proton):

    • Purpose: To determine the number of different proton environments and their multiplicities (splitting patterns).

    • Key Parameters:

      • Pulse Program: Standard single pulse (e.g., 'zg30')

      • Spectral Width: 0-12 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 2 seconds

  • ¹³C NMR (Carbon):

    • Purpose: To determine the number of different carbon environments.

    • Key Parameters:

      • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')

      • Spectral Width: 0-220 ppm

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

    • Key Parameters: Standard DEPT-135 pulse program.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the carbon chain.

    • Key Parameters: Standard COSY pulse program (e.g., 'cosygpqf').

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).

    • Key Parameters: Standard HSQC pulse program (e.g., 'hsqcedetgpsisp2.3').

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This is essential for connecting molecular fragments and confirming the positions of double bonds and the aldehyde group.

    • Key Parameters: Standard HMBC pulse program (e.g., 'hmbcgplpndqf').

Mandatory Visualizations

The following diagrams illustrate the workflow and key correlations for the structural elucidation of this compound isomers.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample This compound Isomer Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR DEPT_135 DEPT-135 NMR_Tube->DEPT_135 COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC DEPT_135->HSQC Proton_Chain Trace Proton Spin Systems (COSY) COSY->Proton_Chain Connectivity Establish C-H Framework (HSQC) HSQC->Connectivity HMBC HMBC Fragments Connect Fragments (HMBC) HMBC->Fragments Connectivity->Fragments Proton_Chain->Fragments Stereochem Determine Stereochemistry (J-couplings, NOESY) Fragments->Stereochem Final_Structure Final Structure Assignment Stereochem->Final_Structure key_correlations cluster_structure Key Structural Features of (9Z,12Z)-Octadeca-9,12-dienal cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) structure H-C(1)=O — C(2)H₂ — ... — C(8)H₂ — C(9)H=C(10)H — C(11)H₂ — C(12)H=C(13)H — ... — C(18)H₃ H1 H-1 H2 H-2 H1->H2 H8 H-8 H9 H-9 H8->H9 H10 H-10 H9->H10 H11 H-11 H10->H11 H12 H-12 H11->H12 H13 H-13 H12->H13 H1_hmbc H-1 C2_hmbc C-2 H1_hmbc->C2_hmbc C3_hmbc C-3 H1_hmbc->C3_hmbc H9_hmbc H-9 C8_hmbc C-8 H9_hmbc->C8_hmbc C11_hmbc C-11 H9_hmbc->C11_hmbc C10_hmbc C-10 H12_hmbc H-12 C11_hmbc_2 C-11 H12_hmbc->C11_hmbc_2 C14_hmbc C-14 H12_hmbc->C14_hmbc C13_hmbc C-13

References

Application of Octadeca-9,12-dienal in Electroantennography (EAG) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienal, a long-chain unsaturated aldehyde, is a semiochemical involved in the chemical communication of various insect species. As a volatile organic compound, it can elicit olfactory responses that are crucial for behaviors such as mating, oviposition, and foraging. Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to volatile chemical stimuli. This document provides detailed application notes and protocols for the use of this compound in EAG studies, aimed at researchers, scientists, and drug development professionals interested in insect olfaction and the development of novel pest management strategies.

Data Presentation: Quantitative EAG Responses to Aldehydes

While specific quantitative EAG data for this compound is not extensively available in publicly accessible literature, the following table summarizes representative EAG responses of a common stored-product pest, the Indian meal moth (Plodia interpunctella), to structurally related aldehydes. This data provides a baseline for expected responses and can guide dose-range finding experiments for this compound. The responses are presented as normalized amplitudes (mV) at different concentrations.

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SEMInsect SpeciesReference
Hexanal100.8 ± 0.1Plodia interpunctellaFictional Data for Illustration
Nonanal101.2 ± 0.2Plodia interpunctellaFictional Data for Illustration
(Z)-9-Hexadecenal101.5 ± 0.2Plodia interpunctellaFictional Data for Illustration
This compound (Predicted) 10 1.0 - 1.8 Plodia interpunctella Predicted based on structural similarity
Hexanal1001.5 ± 0.3Plodia interpunctellaFictional Data for Illustration
Nonanal1002.1 ± 0.4Plodia interpunctellaFictional Data for Illustration
(Z)-9-Hexadecenal1002.5 ± 0.4Plodia interpunctellaFictional Data for Illustration
This compound (Predicted) 100 1.8 - 2.8 Plodia interpunctella Predicted based on structural similarity

Note: The data for Hexanal, Nonanal, and (Z)-9-Hexadecenal are illustrative and based on typical responses observed in stored-product moths. The predicted response for this compound is an educated estimation and should be experimentally verified.

Experimental Protocols

Preparation of this compound Solutions

Materials:

  • This compound (high purity)

  • Hexane or paraffin oil (solvent)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Glass vials with Teflon-lined caps

Protocol:

  • Prepare a stock solution of this compound at a concentration of 10 µg/µL in the chosen solvent.

  • Perform serial dilutions of the stock solution to obtain a range of concentrations for dose-response experiments (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

  • Store the solutions at -20°C in sealed glass vials to prevent degradation and evaporation.

Electroantennography (EAG) Setup and Recording

Materials:

  • Live insects (e.g., Plodia interpunctella adults, 2-3 days old)

  • Dissecting microscope

  • Fine-tipped forceps and scissors

  • Glass capillary electrodes

  • Electrode holder and micromanipulators

  • EAG probe/amplifier

  • Data acquisition system and software

  • Air stimulus controller

  • Humidified and purified air source

  • Pasteur pipettes and filter paper strips

Protocol:

  • Antenna Preparation:

    • Immobilize an insect by chilling it on ice for 1-2 minutes.

    • Under a dissecting microscope, carefully excise one antenna at the base using fine scissors.

    • Immediately mount the excised antenna between the two glass capillary electrodes filled with an appropriate electrolyte solution (e.g., Kaissling saline). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the basal end.

  • Stimulus Delivery:

    • Apply 10 µL of the desired this compound solution onto a small strip of filter paper.

    • Allow the solvent to evaporate for 30-60 seconds.

    • Insert the filter paper into a clean Pasteur pipette, which serves as the stimulus cartridge.

    • Connect the stimulus cartridge to the air stimulus controller.

    • Deliver a puff of purified, humidified air (typically 0.5-1 second duration) through the cartridge, directing the odor plume over the mounted antenna.

  • EAG Recording:

    • A continuous stream of humidified air is passed over the antenna to provide a stable baseline.

    • Record the antennal response for several seconds, including the baseline before the stimulus, the depolarization during the stimulus, and the repolarization phase.

    • Present stimuli in increasing order of concentration.

    • Include a solvent control (filter paper with solvent only) and a standard reference compound (e.g., a known pheromone component for the tested species) in each experimental run to normalize the responses.

    • Allow a sufficient recovery time (e.g., 30-60 seconds) between stimuli to prevent antennal adaptation.

  • Data Analysis:

    • The EAG response is measured as the peak amplitude of the negative deflection (depolarization) in millivolts (mV).

    • Subtract the average response to the solvent control from the response to each this compound concentration.

    • Normalize the responses by expressing them as a percentage of the response to the standard reference compound.

    • Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the this compound concentration.

Visualizations

Insect Olfactory Signaling Pathway

G cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) Odorant This compound Pore Odorant->Pore Enters OBP_Odorant OBP-Odorant Complex OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OBP->OBP_Odorant Forms OR_Complex Odorant Receptor (OR) - Orco Complex OBP_Odorant->OR_Complex Binds to Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activates Neuron Olfactory Sensory Neuron (OSN) Glomerulus Glomerulus Neuron->Glomerulus Axon terminates in Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Action_Potential->Neuron Propagates along PN Projection Neuron (PN) Glomerulus->PN Synapses with LN Local Interneuron (LN) Glomerulus->LN Synapses with Higher_Brain_Centers Higher Brain Centers (Mushroom Bodies, Lateral Horn) PN->Higher_Brain_Centers Transmits signal to LN->Glomerulus Modulates signal

Caption: General insect olfactory signaling pathway.

Experimental Workflow for EAG Studies

G cluster_0 Preparation cluster_1 EAG Recording cluster_2 Data Analysis cluster_3 Interpretation A Prepare this compound Solutions (Serial Dilutions) D Deliver Odor Stimulus A->D B Prepare Insect Antenna C Mount Antenna on Electrodes B->C C->D E Record EAG Signal D->E F Measure Peak Amplitude E->F G Normalize Data (vs. Control & Standard) F->G H Generate Dose-Response Curve G->H I Determine Antennal Sensitivity and Specificity H->I

Caption: EAG experimental workflow.

Application Notes and Protocols for the Extraction of Octadeca-9,12-dienal from Insect Glands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienal is a polyunsaturated fatty aldehyde that functions as a semiochemical in various insect species, playing a crucial role in chemical communication. Notably, it has been identified as a key component of the sex pheromone blend in several moth species, including the castor semi-looper moth, Achaea janata. In Achaea janata, this compound is present in both the male scent brushes and the female-produced pheromone blend, highlighting its importance in mating behavior.[1][2] The extraction and subsequent analysis of this compound are essential for research in chemical ecology, pest management strategies involving pheromone traps, and the development of novel bioactive compounds.

These application notes provide detailed protocols for the extraction of this compound from insect glands, primarily focusing on solvent extraction methods applicable to moths of the Noctuidae family. The protocols are designed to be adaptable for researchers working on related species and compounds.

Data Presentation

Currently, specific quantitative data on the yield of this compound from the glands of Achaea janata is not extensively available in the public domain. The following table is provided as a template for researchers to document their experimental yields.

Insect SpeciesGland TypeExtraction SolventExtraction MethodMean Yield of this compound (ng/gland)Standard DeviationReference
Achaea janataMale Scent BrushHexaneSolvent ExtractionData to be determinedData to be determined
Achaea janataFemale Pheromone GlandDichloromethaneSolvent ExtractionData to be determinedData to be determined
[Other Species][Gland Type][Solvent][Extraction Method]Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Male Scent Brushes of Achaea janata

This protocol is based on the reported extraction of pheromone components from the male terminalia of Achaea janata.[1][2]

Materials:

  • Adult male Achaea janata moths (2-3 days old)

  • Hexane (HPLC grade)

  • Micro-scissors and fine-tipped forceps

  • 1.5 mL glass vials with PTFE-lined caps

  • Vortex mixer

  • Pipettes and tips

  • Glass wool

  • Nitrogen gas cylinder with a gentle stream regulator

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis

Procedure:

  • Gland Dissection:

    • Anesthetize the male moths by cooling them at 4°C for 5-10 minutes.

    • Under a stereomicroscope, carefully dissect the posterior abdominal tip to expose the scent brushes.

    • Using fine-tipped forceps, gently remove the scent brushes and the associated terminalia.

  • Extraction:

    • Place the dissected glands from a single male into a 1.5 mL glass vial.

    • Add 200 µL of hexane to the vial.

    • Seal the vial and gently vortex for 30 seconds.

    • Allow the glands to extract for 30 minutes at room temperature. For Noctuidae moths, extraction times can be varied, and shorter times (e.g., 10 minutes) may be sufficient to minimize the extraction of non-target compounds.

  • Sample Preparation for Analysis:

    • Carefully remove the glandular tissue from the vial.

    • To remove any particulate matter, filter the extract by passing it through a small plug of glass wool placed in a pipette tip into a clean vial.

    • Concentrate the extract to a final volume of approximately 50 µL under a gentle stream of nitrogen gas. Avoid complete dryness to prevent the loss of volatile compounds.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Solvent Extraction of this compound from Female Pheromone Glands

This protocol is a generalized method for extracting aldehydes from the pheromone glands of female Noctuidae moths and can be adapted for Achaea janata.

Materials:

  • Virgin female moths (2-3 days old), during their calling period (typically in the scotophase)

  • Dichloromethane (DCM, HPLC grade) or Hexane (HPLC grade)

  • Micro-scissors and fine-tipped forceps

  • 1.5 mL glass vials with PTFE-lined caps

  • Vortex mixer

  • Pipettes and tips

  • Glass wool

  • Nitrogen gas cylinder with a gentle stream regulator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Gland Dissection:

    • Anesthetize virgin female moths during their peak calling period by cooling at 4°C.

    • Excise the abdominal tip containing the pheromone gland, which is typically located between the 8th and 9th abdominal segments.[3] For many Noctuidae moths, extracting only the abdomen tips provides a 4-fold purification over extracting the whole moth.[4]

  • Extraction:

    • Place the dissected glands of a single female into a 1.5 mL glass vial.

    • Add 100 µL of dichloromethane or hexane to the vial. The choice of solvent can be optimized, but both have been used effectively for pheromone extraction.[5][6]

    • Seal the vial and allow the glands to extract for 30 minutes at room temperature.

  • Sample Preparation for Analysis:

    • Remove the glandular tissue from the vial.

    • Filter the extract through a glass wool plug in a pipette tip into a clean vial.

    • Concentrate the extract to a suitable volume (e.g., 20-50 µL) under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis for the identification and quantification of this compound.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output insect Achaea janata Moth (Male or Female) anesthetize Anesthetize (4°C) insect->anesthetize dissect Dissect Gland (Scent Brush or Abdominal Tip) anesthetize->dissect extract Solvent Extraction (Hexane or Dichloromethane) dissect->extract filter Filter (Glass Wool) extract->filter concentrate Concentrate (Nitrogen Stream) filter->concentrate gcms GC-MS Analysis concentrate->gcms identification Identification of This compound gcms->identification quantification Quantification gcms->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

pheromone_signaling cluster_external External Environment cluster_sensillum Olfactory Sensillum cluster_orn Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) pheromone This compound pore Cuticular Pore pheromone->pore Diffusion pbp Pheromone-Binding Protein (PBP) pore->pbp Solubilization receptor Odorant Receptor (OR) on Dendritic Membrane pbp->receptor Transport transduction Signal Transduction Cascade (e.g., G-protein) receptor->transduction ion_channel Ion Channel Activation transduction->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential processing Signal Processing action_potential->processing

Caption: Generalized signaling pathway for insect pheromone reception.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Volatile Octadeca-9,12-dienal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octadeca-9,12-dienal is a volatile fatty aldehyde derived from the oxidation of linoleic acid, an essential polyunsaturated fatty acid.[1][2] Its volatility and presence in various biological and environmental matrices make its accurate sampling and analysis crucial. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for concentrating volatile organic compounds (VOCs) like this compound from a sample matrix prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] This document provides detailed application notes and protocols for the successful application of SPME for the analysis of this compound.

Application Notes

The principle of SPME involves the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber.[5] For volatile compounds such as this compound, Headspace SPME (HS-SPME) is the most common approach. In HS-SPME, the fiber is exposed to the vapor phase above the sample, allowing for the extraction of volatile and semi-volatile analytes.[3][6]

Fiber Selection

The choice of SPME fiber coating is critical for the efficient extraction of the target analyte. The selection depends on the polarity and molecular weight of the analyte. For volatile aldehydes, a combination of adsorbent materials is often most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for the analysis of a broad range of volatile and semi-volatile compounds, including aldehydes.[7] The DVB provides an affinity for aromatic compounds, the Carboxen for small volatile molecules, and the PDMS for nonpolar compounds. Another suitable option for volatile compounds is a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber.[8]

Factors Influencing Extraction Efficiency

Several parameters must be optimized to ensure reproducible and efficient extraction:

  • Extraction Time and Temperature: The sample should be incubated at a controlled temperature to facilitate the partitioning of this compound into the headspace. An equilibrium must be reached between the sample, headspace, and fiber. Increased temperature can enhance the volatility of the analyte but may decrease the partitioning onto the fiber.

  • Sample Matrix: The nature of the sample matrix can significantly affect the extraction. For complex matrices, modifications such as pH adjustment or the addition of salt ("salting out") can be employed to improve the release of the analyte into the headspace.[6]

  • Agitation: Agitation of the sample during extraction helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace, reducing the time needed to reach equilibrium.

  • Headspace Volume: The ratio of the sample volume to the headspace volume in the vial is an important consideration. A smaller headspace volume will generally lead to a higher concentration of the analyte in the vapor phase.

Data Presentation

Quantitative data should be organized to facilitate easy comparison. Below are examples of how to structure data for SPME analysis.

Table 1: SPME Fiber Selection Guide for Volatile Aldehydes

Fiber CoatingPolarityRecommended ForComments
DVB/CAR/PDMSBipolarBroad range of VOCs, including aldehydes and other flavor compounds.[7]Often the first choice for complex samples due to its wide applicability.
PDMS/DVBBipolarVolatile compounds, amines, and nitro-aromatic compounds.[8]A general-purpose fiber for volatile analysis.
Carboxen/PDMSBipolarVery volatile compounds and gases.Ideal for low molecular weight analytes.
PolyacrylatePolarPolar semi-volatile compounds.May be useful if the sample matrix is highly polar.

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterSetting
GC System
Injection PortSPME, Splitless mode
Injector Temperature250 °C
Carrier GasHelium
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-400 m/z
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Experimental Protocols

1. Materials and Reagents

  • SPME Fiber Assembly (e.g., DVB/CAR/PDMS)

  • SPME Holder (Manual or Autosampler)

  • 20 mL Headspace Vials with Septa Caps

  • Heating block or water bath with agitation

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • This compound standard

  • Sample matrix (e.g., biological fluid, environmental sample)

  • Sodium Chloride (for salting out, optional)

2. SPME Fiber Conditioning

Before its first use, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injection port at a temperature slightly higher than the intended desorption temperature for a specified period to remove any contaminants.

3. Sample Preparation

  • Place a defined amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.

  • If required, add an internal standard.

  • For aqueous samples, consider adding NaCl (e.g., to 25% w/v) to increase the ionic strength and promote the release of volatile analytes.

  • Immediately seal the vial with a septum cap.

4. Headspace SPME Procedure

  • Place the sealed vial into a heating block or water bath set to the desired extraction temperature (e.g., 60 °C).

  • Allow the sample to equilibrate at this temperature for a set time (e.g., 10 minutes) with agitation.

  • Expose the conditioned SPME fiber to the headspace of the vial by piercing the septum and depressing the plunger.

  • Keep the fiber in the headspace for the optimized extraction time (e.g., 30 minutes) with continued agitation.

  • After extraction, retract the fiber into the needle and withdraw it from the vial.

5. GC-MS Analysis

  • Immediately insert the SPME device into the GC injection port.

  • Depress the plunger to expose the fiber and begin thermal desorption of the analytes onto the GC column.

  • Start the GC-MS analysis using the parameters outlined in Table 2.

  • Keep the fiber in the injection port for the specified desorption time (e.g., 5 minutes).

  • After desorption, retract the fiber and remove the SPME device.

6. Quantification

Quantification can be performed using an external or internal standard calibration curve. A series of standards of known concentrations of this compound are analyzed using the same SPME and GC-MS method to generate a calibration curve. The concentration of the analyte in the unknown sample is then determined by comparing its peak area to the calibration curve.

Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample 1. Place Sample in Vial Additives 2. Add Internal Standard / Salt (Optional) Sample->Additives Seal 3. Seal Vial Additives->Seal Equilibrate 4. Equilibrate and Heat Sample Seal->Equilibrate Expose 5. Expose SPME Fiber to Headspace Equilibrate->Expose Extract 6. Extract Analytes Expose->Extract Retract 7. Retract Fiber Extract->Retract Desorb 8. Desorb in GC Inlet Retract->Desorb Separate 9. GC Separation Desorb->Separate Detect 10. MS Detection Separate->Detect Data 11. Data Analysis Detect->Data

Caption: Workflow for HS-SPME analysis.

SPME_Parameters cluster_params Key Parameters center Extraction Efficiency Fiber Fiber Coating Fiber->center Temp Temperature Temp->center Time Extraction Time Time->center Agitation Agitation Agitation->center Matrix Sample Matrix (pH, Salt) Matrix->center Metabolic_Context Linoleic_Acid Linoleic Acid (Polyunsaturated Fatty Acid) Oxidation Oxidation Linoleic_Acid->Oxidation Octadecadienal This compound (Volatile Aldehyde) Oxidation->Octadecadienal

References

High-performance liquid chromatography (HPLC) methods for Octadeca-9,12-dienal analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienal, a reactive aldehyde derived from the peroxidation of linoleic acid, is an important biomarker for oxidative stress.[1][2] Its quantification in biological and pharmaceutical matrices is crucial for understanding disease mechanisms and for quality control in drug development. High-performance liquid chromatography (HPLC) is a robust and sensitive technique for the analysis of this compound.[3] Due to the lack of a strong chromophore in long-chain aldehydes, derivatization is typically required to enhance detection by UV-Vis or fluorescence detectors.[4][5][6] This document provides detailed application notes and protocols for the HPLC analysis of this compound using two common derivatization reagents: 2,4-dinitrophenylhydrazine (DNPH) and 1,3-cyclohexanedione (CHD).

Signaling Pathway: Formation of this compound through Lipid Peroxidation

The formation of this compound is a key event in the lipid peroxidation cascade, which is initiated by reactive oxygen species (ROS). The following diagram illustrates the pathway from linoleic acid to this compound.

G cluster_0 Lipid Peroxidation Cascade linoleic_acid Linoleic Acid (Polyunsaturated Fatty Acid) lipid_radical Lipid Radical linoleic_acid->lipid_radical ROS (Initiation) peroxyl_radical Lipid Peroxyl Radical lipid_radical->peroxyl_radical + O2 (Propagation) lipid_hydroperoxide Lipid Hydroperoxide peroxyl_radical->lipid_hydroperoxide + H+ (Propagation) octadecadienal This compound lipid_hydroperoxide->octadecadienal Decomposition

Caption: Formation of this compound from linoleic acid via lipid peroxidation.

Experimental Workflow for HPLC Analysis

The general workflow for the analysis of this compound in a biological or pharmaceutical sample involves sample preparation, derivatization, and HPLC analysis.

G cluster_1 HPLC Analysis Workflow sample_prep Sample Preparation (e.g., Extraction, SPE) derivatization Derivatization (DNPH or CHD) sample_prep->derivatization hplc_analysis HPLC-UV/Fluorescence Analysis derivatization->hplc_analysis data_analysis Data Analysis (Quantification) hplc_analysis->data_analysis

Caption: General experimental workflow for this compound analysis.

Protocol 1: Analysis using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This protocol describes the derivatization of this compound with DNPH, followed by reversed-phase HPLC with UV detection. DNPH reacts with the aldehyde group to form a stable dinitrophenylhydrazone derivative that can be readily detected by UV.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl) or Phosphoric acid (H3PO4)

  • Water (HPLC grade)

  • This compound standard

  • Sample containing this compound

  • Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

Derivatization Procedure:

  • Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution by adding a small amount of concentrated HCl or H3PO4 (e.g., 0.05% v/v).[7]

  • Sample Preparation: If the sample is complex, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipid fraction and remove interferences.[4]

  • Derivatization Reaction: Mix the sample extract or standard solution with an excess of the DNPH reagent. The reaction can be carried out at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 40-60°C) for a shorter duration (e.g., 30 minutes) to ensure complete derivatization.[5]

  • Sample Dilution: After the reaction is complete, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase the percentage of B to elute the nonpolar derivative. A typical gradient could be from 60% B to 100% B over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30-40°C
Detection UV detector at 360 nm

Protocol 2: Analysis using 1,3-Cyclohexanedione (CHD) Derivatization

This protocol utilizes CHD for derivatization, which forms a highly fluorescent product with aldehydes, allowing for sensitive detection by a fluorescence detector.[8][9]

Materials:

  • 1,3-Cyclohexanedione (CHD)

  • Ammonium acetate

  • Acetic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample containing this compound

Derivatization Procedure:

  • Preparation of CHD Reagent: Prepare a derivatization medium containing ammonium acetate, CHD, and acetic acid in an aqueous or methanolic solution. A typical reagent may consist of 3.6 M ammonium acetate, 100 mM CHD, and 42% (v/v) acetic acid.[8]

  • Sample Preparation: Similar to the DNPH method, sample cleanup may be necessary for complex matrices.

  • Derivatization Reaction: Mix the sample extract or standard with the CHD reagent. Heat the mixture at approximately 60-70°C for about 1 hour.[8]

  • Sample Dilution: After cooling, dilute the sample with a methanol/water mixture to be compatible with the initial mobile phase conditions.

HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile or Methanol
Gradient A gradient similar to the DNPH method, starting with a mobile phase composition that retains the derivative on the column, followed by an increasing organic solvent concentration.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30-40°C
Detection Fluorescence detector with excitation at ~390 nm and emission at ~460 nm.[8][10]

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of aldehydes using derivatization. Note that the exact values for this compound may vary depending on the specific instrumentation and experimental conditions.

Derivatization ReagentAnalyte (Example)Detection MethodLimit of Detection (LOD)Reference
DNPHVarious AldehydesUV4.3 - 21.0 µg/L[8]
DNPHHexanal, HeptanalUV7.90 and 2.34 nmol/L[6]
CHDLong-chain aldehydesFluorescencePicomolar range[8][10]
CHDVarious AldehydesDAD0.01 - 0.7 mg/L[10][11]

Conclusion

The HPLC methods outlined in these application notes, utilizing either DNPH or CHD derivatization, provide sensitive and reliable approaches for the quantification of this compound. The choice of method will depend on the available instrumentation (UV or fluorescence detector) and the required sensitivity. Proper sample preparation is critical to minimize matrix effects and achieve accurate results. The provided protocols and workflows serve as a detailed guide for researchers, scientists, and drug development professionals working on the analysis of this important lipid aldehyde.

References

Application Note: Derivatization of Octadeca-9,12-dienal for Improved Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadeca-9,12-dienal, a long-chain unsaturated aldehyde derived from the oxidation of linoleic acid, is a compound of interest in various biological and industrial fields.[1][2] Direct analysis of such aldehydes by gas chromatography (GC) can be challenging due to their polarity, potential for thermal instability, and tendency to produce poor chromatographic peak shapes through interactions with the GC system.[3][4] Derivatization is a crucial sample preparation step that chemically modifies the aldehyde's functional group to create a derivative with improved properties for GC analysis.[4][5] This process enhances volatility, increases thermal stability, improves peak symmetry, and can significantly boost detector response, enabling more accurate and sensitive quantification.[3][6]

This application note provides detailed protocols for two effective derivatization methods for this compound: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization for high-sensitivity analysis and a two-step methoximation/silylation procedure for general-purpose applications.

Derivatization Strategies and Data Summary

The choice of derivatization reagent depends on the analytical objective, sample matrix, and available instrumentation. Below is a summary of the two primary methods detailed in this note.

1. Pentafluorobenzyl Oxime (PFB-Oxime) Derivatization: This method is highly effective for trace-level quantification of aldehydes. The PFBHA reagent reacts with the aldehyde to form a PFB-oxime derivative.[7] These derivatives are highly electronegative, making them ideal for sensitive analysis by GC with an Electron Capture Detector (GC-ECD) or Mass Spectrometry in Negative Ion Chemical Ionization mode (GC-MS-NICI).[8][9] The reaction is robust and even works for conjugated aliphatic aldehydes.[7]

2. Methoximation and Silylation: This is a two-step process commonly used in metabolomics.

  • Methoximation: The aldehyde group is first protected by reacting it with methoxyamine hydrochloride. This step is critical as it "locks" the carbonyl group into a stable methoxime derivative, preventing the formation of multiple tautomeric isomers during the subsequent silylation step.[10]

  • Silylation: A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is then used to replace the active hydrogen on any other polar functional groups (if present) with a nonpolar trimethylsilyl (TMS) group.[11][12] This process, as a whole, significantly reduces the polarity of the analyte and increases its volatility and thermal stability.[3][11]

Table 1: Comparison of Derivatization Methods for Aldehyde Analysis

ParameterPFB-Oxime DerivatizationMethoximation + Silylation
Primary Reagent(s) O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Methoxyamine hydrochloride (MeOx); N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Primary Advantage Exceptional sensitivity, especially for trace analysis[8][9]Robustness, prevents isomer formation, increases volatility for a wide range of compounds[10]
Typical Detector GC-ECD, GC-MS (Negative Ion Chemical Ionization)[8][13]GC-MS (Electron Ionization), GC-FID
Derivative Stability Good thermal stability[7]Excellent thermal stability[6]
Reaction Conditions Mild (e.g., 35-60°C)[14][15]Two steps, mild heating (e.g., 37°C)[10]
Considerations Forms two geometric (syn/anti) isomers, which may be separable by GC[16]Requires completely anhydrous conditions as silylating reagents react with water[3]
Limit of Detection Very low (reported as 0.5 pmol for long-chain aldehydes)[9]Generally higher than PFB-Oxime method

Experimental Protocols & Workflows

Protocol 1: PFB-Oxime Derivatization of this compound

This protocol is adapted from methodologies for long-chain aldehyde analysis and is suitable for high-sensitivity detection.[8][15]

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (GC grade)

  • Petroleum Ether (GC grade)[8]

  • Reagent Water (aldehyde-free)[15]

  • Potassium hydrogen phthalate (KHP) buffer (optional, for aqueous samples)[15]

  • Anhydrous Sodium Sulfate

  • Micro-reaction vials (e.g., 1-2 mL)

  • Heater block or water bath

Procedure:

  • Sample Preparation:

    • For standards or clean organic extracts: Accurately transfer a known amount of this compound into a micro-reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • For biological samples: To prevent interference from plasmalogens, which can degrade and release aldehydes, pre-purification using a silica column is essential.[8][9]

  • Derivatization Reaction:

    • Prepare a fresh PFBHA reagent solution (e.g., 15 mg/mL in aldehyde-free water or an appropriate organic solvent).[15]

    • Add 100 µL of the PFBHA solution to the dried sample residue in the vial.

    • Seal the vial tightly and heat at 60°C for 30-60 minutes to facilitate the reaction.[14]

  • Extraction:

    • After cooling to room temperature, add 500 µL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the PFB-oxime derivative into the organic phase.

    • If the reaction was performed in an aqueous medium, centrifuge to ensure phase separation and carefully transfer the upper organic (hexane) layer to a clean vial.

  • Drying and Concentration:

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 50-100 µL under a gentle stream of nitrogen.

  • GC Analysis:

    • Inject 1-2 µL of the final extract into the GC-ECD or GC-MS system.

    • The PFB-oxime of this compound will likely form two geometric isomers (syn and anti), which may appear as two distinct, closely eluting peaks.[16]

PFB_Oxime_Workflow Diagram 1: PFB-Oxime Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Sample containing This compound Purify Optional: Silica Column Purification (for biological matrix) Sample->Purify if needed Dry Evaporate to Dryness Sample->Dry Purify->Dry Deriv Add PFBHA Reagent Heat (e.g., 60°C, 30-60 min) Dry->Deriv Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract DryExtract Dry with Na2SO4 Extract->DryExtract Concentrate Concentrate under N2 DryExtract->Concentrate Analysis Inject into GC-ECD or GC-MS Concentrate->Analysis

Diagram 1: PFB-Oxime Derivatization Workflow
Protocol 2: Methoximation and Silylation of this compound

This protocol is based on a common two-step derivatization procedure used for carbonyl-containing metabolites.[10]

Materials:

  • This compound standard or sample extract

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can contain 1% TMCS as a catalyst

  • Hexane or other suitable organic solvent (anhydrous)

  • Micro-reaction vials (e.g., 1-2 mL) with Teflon-lined caps

  • Heater block or thermal shaker

Procedure:

  • Sample Preparation:

    • Transfer the sample containing this compound to a micro-reaction vial.

    • Ensure the sample is completely dry. Lyophilization (freeze-drying) or evaporation under nitrogen is critical, as any moisture will react with the silylating reagent.[3][10]

  • Step 1: Methoximation:

    • Prepare a solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx-pyridine solution to the dried sample.

    • Seal the vial tightly and incubate at 37°C for 90 minutes with gentle shaking.[10] This reaction protects the aldehyde group.

  • Step 2: Silylation:

    • Cool the vial to room temperature.

    • Add 80-100 µL of BSTFA (with or without 1% TMCS) to the vial.

    • Seal the vial again and incubate at 37°C for 30 minutes with gentle shaking.[10]

  • GC Analysis:

    • After cooling, the sample is ready for analysis. The reaction mixture can often be injected directly. Alternatively, it can be diluted with an anhydrous solvent like hexane if needed.

    • Inject 1 µL into the GC-MS system. Use a nonpolar column phase (e.g., SPB-1, SPB-5) as TMS derivatives are not compatible with polyethylene glycol (PEG) phases.[6]

Silylation_Workflow Diagram 2: Methoximation-Silylation Workflow cluster_prep Sample Preparation cluster_reaction1 Step 1: Methoximation cluster_reaction2 Step 2: Silylation cluster_analysis Analysis Sample Sample containing This compound Dry Ensure Sample is Anhydrous (Evaporate or Lyophilize) Sample->Dry Methox Add MeOx in Pyridine Incubate (e.g., 37°C, 90 min) Dry->Methox Silyl Add BSTFA Reagent Incubate (e.g., 37°C, 30 min) Methox->Silyl Analysis Inject into GC-MS Silyl->Analysis

Diagram 2: Methoximation-Silylation Workflow

Chemical Reaction Pathway

The derivatization process transforms the polar aldehyde group into a less polar, more volatile derivative suitable for GC analysis.

Reaction_Pathway Diagram 3: PFB-Oxime Formation Reaction reactant1 This compound (R-CHO) plus + reactant1->plus reactant2 PFBHA Reagent (PFB-O-NH2) product PFB-Oxime Derivative (R-CH=N-O-PFB) reactant2->product Heat plus->reactant2

Diagram 3: PFB-Oxime Formation Reaction

References

Application Notes and Protocols for High-Purity Octadeca-9,12-dienal in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on sourcing, purchasing, and utilizing high-purity Octadeca-9,12-dienal for research purposes. Detailed protocols for purity analysis and investigation of its effects on key cellular signaling pathways are included to facilitate its application in drug development and discovery.

Sourcing and Purchasing High-Purity this compound

High-purity this compound is critical for obtaining reliable and reproducible experimental results. Several reputable chemical suppliers offer this compound in various purities and isomeric forms. When sourcing, it is essential to consider the specific isomer required for your research, as biological activity can vary significantly between stereoisomers such as (9Z,12Z)- and (9E,12E)-Octadeca-9,12-dienal.[1]

Table 1: Comparison of Representative Suppliers for this compound

SupplierProduct NameCAS NumberPurityAvailable Quantities
EvitaChem9,12-Octadecadienal26537-70-2>95%Inquire
Benchchem9,12-Octadecadienal26537-70-2Research GradeInquire
CymitQuimica(9Z,12Z)-Octadeca-9,12-dienal2541-61-998%100mg, 250mg, 1g, 5g
Moldb(9Z,12Z)-Octadeca-9,12-dienal2541-61-998+%100mg, 250mg, 1g

Note: Always request a Certificate of Analysis (CoA) from the supplier to verify the purity and isomeric identity of the product.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at -20°C to prevent oxidation.[2] Some suppliers recommend storage at -80°C for solutions in solvent.[2]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[3] Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]

Analytical Protocols for Purity Assessment

It is recommended to verify the purity of the purchased this compound in-house. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the analysis of long-chain aldehydes.[4]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate.

  • Perform serial dilutions to obtain a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 10°C/min to 175°C

    • Ramp 2: 6°C/min to 225°C

    • Ramp 3: 4°C/min to 300°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 264.4.

  • Assess purity by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the analysis of aldehydes.[5][6]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Sample Preparation (with DNPH derivatization): Due to the lack of a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is recommended for UV detection.

  • Prepare a DNPH solution.

  • Mix a known amount of the this compound sample with the DNPH solution and an acidic catalyst.

  • Allow the reaction to proceed to form the hydrazone derivative.

  • Extract the derivative into an organic solvent (e.g., acetonitrile).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a suitable ratio (e.g., 60% B), and increase the percentage of B over time to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm (for DNPH derivatives)

Data Analysis:

  • Quantify the purity by comparing the peak area of the derivatized this compound to a standard curve prepared from a reference standard of known purity.

Application in Cell-Based Assays: Investigating Effects on Signaling Pathways

This compound, as a lipid aldehyde, has the potential to modulate cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Preparation of Stock Solutions for Cell Culture

Due to its lipophilic nature, this compound is poorly soluble in aqueous media. A stock solution in an organic solvent is required for cell culture experiments.

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO).[7][8]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Investigating the Effect on the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. The following protocol describes a luciferase reporter assay to assess the effect of this compound on NF-κB activation.

Cell Line:

  • RAW 264.7 murine macrophage cell line is a suitable model for studying inflammatory responses.[9][10][11]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid constitutively expressing Renilla luciferase (for normalization).

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[1][12][13][14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of this compound would indicate an inhibitory effect on the NF-κB pathway.

Investigating the Effect on the MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and stress responses. Western blotting can be used to assess the phosphorylation status of key MAPK proteins like ERK1/2.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., LPS or Phorbol 12-myristate 13-acetate - PMA) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the effect of this compound on ERK phosphorylation.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental procedures and the targeted signaling pathways.

experimental_workflow cluster_sourcing Sourcing & Preparation cluster_nfkb NF-κB Pathway Analysis cluster_mapk MAPK Pathway Analysis s1 Source High-Purity This compound s2 Verify Purity (GC-MS / HPLC) s1->s2 s3 Prepare DMSO Stock Solution s2->s3 n1 Seed & Transfect RAW 264.7 Cells n2 Pre-treat with This compound n1->n2 n3 Stimulate with LPS n2->n3 n4 Dual-Luciferase Assay n3->n4 m1 Seed & Treat RAW 264.7 Cells m2 Protein Extraction & Quantification m1->m2 m3 Western Blot for p-ERK & Total ERK m2->m3 m4 Densitometry Analysis m3->m4

Caption: Experimental workflow for sourcing and analyzing the effects of this compound.

signaling_pathways cluster_nfkb_pathway NF-κB Signaling Pathway cluster_mapk_pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Gene Pro-inflammatory Gene Expression NFkB_nucleus->Gene activates Octa This compound Octa->IKK potential inhibition Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylation Transcription Transcription Factors (e.g., AP-1) pERK->Transcription activates Octa2 This compound Octa2->Raf potential inhibition

References

Application Notes and Protocols for Bioassay Design: Testing the Behavioral Effects of Octadeca-9,12-dienal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadeca-9,12-dienal is a polyunsaturated fatty aldehyde that functions as a volatile organic compound (VOC) in chemical ecology.[1] As a derivative of linoleic acid, it plays a role in various biological processes and interactions between organisms. Understanding the behavioral effects of this compound on insects and other target organisms is crucial for developing novel pest management strategies, chemical attractants or repellents, and other applications in agriculture and public health.

These application notes provide a comprehensive guide to designing and conducting bioassays to evaluate the behavioral responses elicited by this compound. The protocols detailed below focus on two primary techniques: Electroantennography (EAG) to measure olfactory sensory neuron response and Y-tube olfactometer assays to assess behavioral choice.

Data Presentation

Effective data presentation is paramount for the clear interpretation and comparison of results. All quantitative data from the bioassays should be summarized in structured tables. Below is a template for presenting results from a dose-response study using both EAG and a Y-tube olfactometer.

Table 1: Dose-Response of Target Insect Species to this compound

Concentration (µg/µL)Mean EAG Response (mV) ± SEMBehavioral Response (% Choice for Odor Arm)N (EAG)N (Olfactometer)
0 (Control)0.1 ± 0.0252%2050
0.010.8 ± 0.1565%*2050
0.11.5 ± 0.2178% 2050
12.3 ± 0.3585%2050
102.1 ± 0.3183% 2050
1001.8 ± 0.2875%2050

*p < 0.05, **p < 0.01 compared to control. Statistical analysis should be performed using appropriate tests (e.g., ANOVA for EAG data and Chi-square test for choice data).

Experimental Protocols

Protocol 1: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound, providing a direct measure of olfactory detection.

Materials:

  • Intact insect of the target species

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary microelectrodes

  • Ag/AgCl wires

  • Insect saline solution

  • EAG amplifier and data acquisition system

  • Purified and humidified air delivery system

  • Pasteur pipettes and filter paper strips

  • This compound standard

  • Solvent (e.g., hexane or paraffin oil)

Procedure:

  • Preparation of Odor Stimuli:

    • Prepare a serial dilution of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL of each dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette. The solvent should be allowed to evaporate for a few seconds.

    • Prepare a control pipette with the solvent only.

  • Antennal Preparation:

    • Immobilize the insect (e.g., by chilling).

    • Excise one antenna at the base of the scape using fine scissors or a scalpel.[2]

    • Mount the excised antenna between the two microelectrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.[2] A small amount of conductive gel can be used to ensure good contact.

  • EAG Recording:

    • Position the antennal preparation in a continuous stream of purified and humidified air.

    • Place the tip of the stimulus pipette into the air stream, directed at the antenna.

    • Deliver a puff of odorized air (typically 0.5-1 second) through the pipette.

    • Record the resulting depolarization of the antennal signal using the EAG system.[3]

    • Allow sufficient time between stimuli for the antenna to return to its baseline state (e.g., 30-60 seconds).

    • Present the different concentrations in a randomized order to avoid adaptation effects.

    • Record responses from multiple individuals to ensure reproducibility.

Data Analysis:

  • Measure the peak amplitude of the EAG response (in millivolts) for each stimulus.

  • Subtract the response to the solvent control from the response to this compound.

  • Calculate the mean and standard error of the mean (SEM) for each concentration across all tested individuals.

Protocol 2: Y-Tube Olfactometer Bioassay

Objective: To determine the behavioral response (attraction, repulsion, or neutrality) of an insect to this compound in a two-choice paradigm.

Materials:

  • Y-tube olfactometer (glass or PTFE)

  • Air pump or compressed air source

  • Flow meters

  • Activated charcoal filter and humidification flask

  • Odor sources (e.g., filter paper, rubber septa)

  • This compound standard and solvent

  • Test insects

Procedure:

  • Setup and Acclimatization:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol or acetone) and bake it in an oven to remove any residual odors.

    • Set up the olfactometer in a controlled environment with minimal visual and vibrational disturbances. A dim red light can be used for observation if the insects are nocturnal.[4]

    • Connect the air source to the two arms of the Y-tube, ensuring a constant and equal airflow through each arm.[5] The air should be purified and humidified.

    • Allow the test insects to acclimate to the experimental conditions for a specified period before the assay.

  • Preparation of Odor Source:

    • Apply a specific concentration of this compound to an odor source (e.g., 10 µL of a 1 µg/µL solution on filter paper).

    • Apply an equal volume of the solvent to another identical odor source to serve as the control.

    • Place the treatment and control odor sources in separate chambers connected to the upstream ends of the Y-tube arms.

  • Behavioral Assay:

    • Introduce a single insect into the base of the Y-tube.[4]

    • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

    • Record the first choice of the insect (which arm it enters first) and the total time spent in each arm of the olfactometer.[4]

    • An insect is considered to have made a choice when it moves a certain distance into one of the arms.

    • After testing a set number of insects, rotate the Y-tube 180 degrees and switch the positions of the treatment and control arms to avoid any spatial bias.[4]

    • Use a new insect for each trial.

Data Analysis:

  • For the first-choice data, use a Chi-square test to determine if there is a significant preference for the arm containing this compound compared to the control arm.

  • For the time-spent data, use a t-test or a non-parametric equivalent to compare the time spent in the treatment and control arms.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassays cluster_analysis Data Analysis & Interpretation Odor_Prep Odor Stimulus Preparation EAG Electroantennography (EAG) Odor_Prep->EAG Olfactometer Y-Tube Olfactometer Odor_Prep->Olfactometer Insect_Prep Insect Acclimatization Insect_Prep->EAG Insect_Prep->Olfactometer EAG_Analysis EAG Data Analysis EAG->EAG_Analysis Olf_Analysis Olfactometer Data Analysis Olfactometer->Olf_Analysis Interpretation Interpretation of Behavioral Effect EAG_Analysis->Interpretation Olf_Analysis->Interpretation

Caption: Experimental workflow for testing behavioral effects.

Signaling_Pathway cluster_membrane Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Receptor Ionotropic Receptor (IR) or Odorant Receptor (OR) OBP->Receptor Transport & Delivery Ion_Channel Ion Channel Opening Receptor->Ion_Channel Activation Membrane Dendritic Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Behavioral_Response Behavioral Response Action_Potential->Behavioral_Response Signal to Brain

Caption: Putative olfactory signaling pathway for aldehydes.

Logical_Relationship EAG_Response Significant EAG Response Attraction Attraction in Olfactometer EAG_Response->Attraction Repulsion Repulsion in Olfactometer EAG_Response->Repulsion No_Preference No Preference in Olfactometer EAG_Response->No_Preference No_EAG_Response No Significant EAG Response No_EAG_Response->No_Preference Conclusion1 Conclusion: Compound is detected and is an attractant. Attraction->Conclusion1 Conclusion2 Conclusion: Compound is detected and is a repellent. Repulsion->Conclusion2 Conclusion3 Conclusion: Compound is detected but does not elicit a choice behavior under these conditions. No_Preference->Conclusion3 Conclusion4 Conclusion: Compound is not detected by the antenna. No_Preference->Conclusion4

References

Application of Octadeca-9,12-dienal in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienal, a C18 unsaturated aldehyde, is a volatile organic compound derived from the oxidation of linoleic acid. It is recognized for its characteristic fatty and green aroma profile, making it a molecule of interest for the flavor and fragrance industry. This document provides detailed application notes and experimental protocols relevant to the use of this compound in this sector.

Sensory Profile and Applications

In the flavor industry , this compound can be utilized to impart or enhance fatty, green, and savory notes in a variety of food products. Its profile is particularly suitable for applications in savory flavors, such as those for processed meats, soups, and snacks, where a rich, fatty character is desired.

In the fragrance industry , this aldehyde can be used to introduce a fresh, green, and slightly waxy note to perfumes, soaps, and detergents.[3][4] While often used in trace amounts, typically below 0.1% in a final formula, it can significantly contribute to the overall diffusion and character of a fragrance.[5]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table summarizes typical odor detection thresholds for a homologous series of aliphatic aldehydes to provide a comparative context. It is generally observed that odor detection thresholds decrease with increasing carbon chain length up to C8 (octanal) and then increase for longer chains.[6][7][8][9]

AldehydeCarbon Chain LengthOdor Detection Threshold (ppb in air)Reference(s)
PropanalC32.0[6][7]
ButanalC40.46[6][7]
HexanalC60.33[6][7]
OctanalC80.17[6][7]
NonanalC90.53[6][7]
This compound C18 Data not available

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from Linoleic Acid

This protocol describes the laboratory-scale synthesis of this compound from linoleic acid using a two-step enzymatic cascade involving lipoxygenase (LOX) and hydroperoxide lyase (HPL).[10][11][12]

Materials:

  • Linoleic acid

  • Soybean Lipoxygenase (LOX), Type I-B

  • Recombinant Hydroperoxide Lyase (HPL) from a suitable source (e.g., guava, bell pepper)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Boric acid buffer (0.1 M, pH 6.5)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Stirred tank bioreactor

  • pH meter and controller

  • Oxygen supply

  • Centrifuge

  • Rotary evaporator

Procedure:

Step 1: Lipoxygenase-mediated oxidation of linoleic acid

  • Prepare a 100 mM solution of linoleic acid in 0.1 M phosphate buffer (pH 7.0) containing a suitable emulsifier.

  • Transfer the solution to a stirred tank bioreactor and maintain the temperature at 25°C.

  • Continuously supply oxygen to the reactor to ensure aerobic conditions.

  • Add soybean lipoxygenase to the reaction mixture at a concentration of 1000 units per mL of substrate solution.

  • Monitor the reaction progress by measuring the formation of hydroperoxides using a suitable method (e.g., UV-Vis spectrophotometry at 234 nm).

  • Once the reaction is complete (typically after 1-2 hours), proceed to the next step.

Step 2: Hydroperoxide lyase-mediated cleavage

  • Adjust the pH of the reaction mixture to 6.5 using boric acid buffer.

  • Add recombinant hydroperoxide lyase to the mixture. The optimal concentration should be determined empirically based on the enzyme's activity.

  • Continue stirring at 25°C for 1-2 hours. HPL will cleave the hydroperoxides to form aldehydes, including this compound.

  • Stop the reaction by adding a suitable quenching agent or by rapid pH change.

  • Extract the reaction mixture three times with an equal volume of ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product using column chromatography on silica gel if necessary.

Workflow for Enzymatic Synthesis of this compound

G cluster_step1 Step 1: Lipoxygenase Reaction cluster_step2 Step 2: Hydroperoxide Lyase Reaction cluster_extraction Extraction & Purification A Linoleic Acid Solution (in Phosphate Buffer, pH 7.0) B Add Soybean Lipoxygenase A->B C Incubate at 25°C with Oxygen Supply B->C D Formation of Linoleic Acid Hydroperoxides C->D E Adjust pH to 6.5 (Boric Acid Buffer) D->E Transfer to next step F Add Hydroperoxide Lyase E->F G Incubate at 25°C F->G H Formation of This compound G->H I Reaction Quenching H->I J Ethyl Acetate Extraction I->J K Drying & Concentration J->K L Crude this compound K->L M Column Chromatography (Optional) L->M N Purified this compound M->N

Enzymatic synthesis workflow.
Protocol 2: Sensory Evaluation of this compound using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a method for determining the odor profile and potency of this compound using GC-O, a technique that combines gas chromatographic separation with human sensory assessment.[1][2][6]

Materials and Equipment:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for flavor analysis (e.g., DB-5 or equivalent).

  • Humidified air supply for the olfactometry port.

  • Trained sensory panel (at least 6-8 panelists).

  • Solution of purified this compound in a suitable solvent (e.g., diethyl ether).

  • A series of dilutions of the this compound solution.

Procedure:

  • Instrument Setup:

    • Install the capillary column in the GC.

    • Set the GC oven temperature program to effectively separate the volatile compounds. A typical program might be: start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C.

    • Split the column effluent between the FID and the olfactometry port (typically a 1:1 split).

    • Supply humidified air to the olfactometry port to prevent nasal dehydration of the panelists.

  • Sensory Panel Training:

    • Familiarize the panelists with the GC-O equipment and the procedure for sniffing the effluent.

    • Train the panelists to recognize and describe various aroma attributes using a standardized aroma vocabulary.

  • Analysis:

    • Inject a known amount of the most concentrated this compound solution into the GC.

    • A panelist sniffs the effluent from the olfactometry port throughout the chromatographic run.

    • The panelist records the retention time and provides a detailed description of any detected odor.

    • Repeat the analysis with progressively more dilute solutions until no odor is detected by any panelist. This is known as Aroma Extract Dilution Analysis (AEDA).

    • The highest dilution at which the odor is still detected is the Flavor Dilution (FD) factor, which is an indication of the odor potency.

  • Data Analysis:

    • Compile the odor descriptions and retention times from all panelists.

    • Create an aromagram by plotting the FD factors against the retention indices.

    • Identify the retention time corresponding to the peak of this compound on the FID chromatogram to correlate it with the sensory data.

Workflow for GC-Olfactometry Analysis

G A Prepare Dilution Series of This compound B Inject Sample into GC A->B C GC Separation B->C D Effluent Splitting C->D E FID Detector D->E F Olfactometry Port D->F I FID Chromatogram E->I G Panelist Sniffing F->G H Record Odor Description and Retention Time G->H J Aromagram H->J K Data Correlation and Odor Potency Determination I->K J->K

GC-Olfactometry workflow.

Signaling Pathway of Aldehyde Perception

The perception of aldehydes, including this compound, is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[1][2] While the specific human olfactory receptors for this compound have not yet been deorphanized, the general signaling cascade is well-established.

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating the associated heterotrimeric G-protein, Gαolf.[2] The activated Gαolf subunit then stimulates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of Ca²⁺ and Na⁺ ions. The influx of Ca²⁺ further activates Ca²⁺-gated chloride channels, leading to an efflux of Cl⁻ ions and subsequent depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the odor information is processed.

Canonical Olfactory Signal Transduction Pathway

G cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf (inactive) OR->G_protein Activation G_protein_active Gαolf (active) G_protein->G_protein_active GTP for GDP AC Adenylyl Cyclase (inactive) G_protein_active->AC Activation AC_active Adenylyl Cyclase (active) AC->AC_active ATP ATP cAMP cAMP ATP->cAMP Conversion AC_active CNG CNG Channel (closed) cAMP->CNG Binding CNG_open CNG Channel (open) CNG->CNG_open Ca_channel Ca²⁺-gated Cl⁻ Channel (closed) CNG_open->Ca_channel Ca²⁺ influx activates Depolarization Depolarization & Action Potential CNG_open->Depolarization Ca²⁺, Na⁺ influx Ca_channel_open Ca²⁺-gated Cl⁻ Channel (open) Ca_channel->Ca_channel_open Ca_channel_open->Depolarization Cl⁻ efflux

Olfactory signal transduction.

References

Application Notes and Protocols: Octadeca-9,12-dienal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of octadeca-9,12-dienal, a versatile C18 polyunsaturated fatty aldehyde. Derived from the readily available linoleic acid, this aldehyde serves as a valuable starting material for the synthesis of a variety of organic compounds, most notably insect pheromones and other bioactive molecules.[1][2][3] This document outlines key chemical transformations, detailed experimental protocols, and data to facilitate its use in the modern organic synthesis laboratory.

Chemical Properties and Reactivity

This compound, also known as linoleyl aldehyde, is characterized by an 18-carbon chain containing two double bonds at the 9 and 12 positions and a terminal aldehyde functional group.[1][3] Its molecular formula is C₁₈H₃₂O.[1] The presence of both aldehyde and alkene functionalities allows for a wide range of chemical modifications.

The primary reactive sites of this compound are the aldehyde carbonyl group and the two double bonds. The aldehyde can undergo nucleophilic attack, oxidation, and reduction, while the double bonds can be subjected to reactions such as hydrogenation, epoxidation, and ozonolysis. This diverse reactivity makes it a flexible building block in multi-step syntheses.

Key Synthetic Transformations and Protocols

The following sections detail key reactions utilizing this compound as a starting material.

Reduction to Octadeca-9,12-dien-1-ol

The reduction of the aldehyde moiety to a primary alcohol is a fundamental transformation, often representing the initial step in the synthesis of pheromones, which are frequently alcohols or their acetate esters.[4]

General Experimental Protocol: Reduction of this compound

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (or Ethanol)

    • Diethyl ether (or other suitable organic solvent)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude octadeca-9,12-dien-1-ol.

    • Purify the product by flash column chromatography on silica gel if necessary.

Reactant Reagent Solvent Product Typical Yield
This compoundSodium BorohydrideMethanolOctadeca-9,12-dien-1-ol>95%
Oxidation to Octadeca-9,12-dienoic Acid

Oxidation of the aldehyde to a carboxylic acid provides access to another class of important biological molecules and synthetic intermediates.[2]

General Experimental Protocol: Oxidation of this compound

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄) or Pyridinium chlorochromate (PCC)

    • Acetone (or other suitable solvent)

    • Sodium bisulfite (NaHSO₃) (for KMnO₄ workup)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using KMnO₄):

    • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Slowly add a solution of potassium permanganate (approx. 2.0 eq) in water dropwise.

    • Stir vigorously until the purple color disappears and a brown precipitate of MnO₂ forms.

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves.

    • Acidify the solution with HCl (e.g., 1M solution) to a pH of approximately 2.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to afford the crude octadeca-9,12-dienoic acid.

    • Purify by recrystallization or column chromatography as needed.

Reactant Reagent Solvent Product Typical Yield
This compoundPotassium PermanganateAcetone/WaterOctadeca-9,12-dienoic acid80-90%
Chain Modification for Pheromone Synthesis

A key application of this compound is in the synthesis of insect sex pheromones, which often have shorter carbon chains (C10-C16).[4] This necessitates chain-shortening reactions, with ozonolysis being a primary method.

Conceptual Workflow for Pheromone Synthesis:

Caption: Conceptual workflow for pheromone synthesis from this compound.

General Experimental Protocol: Ozonolysis of this compound

  • Materials:

    • This compound

    • Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH)

    • Ozone (O₃) from an ozone generator

    • Dimethyl sulfide (DMS) or Zinc dust/Acetic acid for reductive workup

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) in a flask equipped with a gas inlet tube and a stirrer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen or argon to remove excess ozone.

    • For reductive workup, add dimethyl sulfide (2-3 eq) and allow the mixture to warm to room temperature slowly.

    • Stir for several hours to overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude shorter-chain aldehyde(s).

    • The resulting aldehydes can be separated and purified by column chromatography.

The specific aldehydes produced will depend on the position of the double bonds. For this compound, ozonolysis would cleave the molecule at the C9-C10 and C12-C13 double bonds.

Carbon Chain Elongation via Wittig Reaction

The aldehyde functionality of this compound is a handle for carbon-carbon bond formation, for which the Wittig reaction is a powerful tool to introduce new alkene moieties with high regioselectivity.

General Experimental Protocol: Wittig Olefination of this compound

  • Materials:

    • This compound

    • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide for forming a terminal alkene)

    • A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C or -78 °C, depending on the base.

    • Add the strong base dropwise until the characteristic color of the ylide appears (often orange or deep red).

    • Stir for 30-60 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate in vacuo.

    • The crude product, which will contain triphenylphosphine oxide as a byproduct, is purified by column chromatography.

Signaling Pathways and Logical Relationships

The synthetic transformations described above can be visualized as a network of interconnected reactions, allowing for the strategic planning of synthetic routes.

SyntheticPathways cluster_starting_material Starting Material cluster_primary_transformations Primary Transformations cluster_products Products & Intermediates Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Wittig Wittig Reaction Start->Wittig Alcohol Octadeca-9,12-dien-1-ol Reduction->Alcohol Acid Octadeca-9,12-dienoic Acid Oxidation->Acid ElongatedAlkene Chain-Elongated Alkene Wittig->ElongatedAlkene

Caption: Key synthetic pathways starting from this compound.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its bifunctional nature allows for a multitude of chemical transformations, providing access to a wide array of important organic molecules. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the fields of chemical synthesis, drug development, and chemical ecology. The ability to readily modify its carbon chain length and functional groups underscores its utility as a foundational building block for complex target-oriented synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of Octadeca-9,12-dienal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of Octadeca-9,12-dienal isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound isomers, categorized by the synthetic methodology.

Wittig Reaction for Z-Alkene Formation

The Wittig reaction is a cornerstone for creating the Z,Z-isomer of this compound. However, achieving high Z-selectivity and good yields can be challenging.

Question: My Wittig reaction is producing a low yield of the desired (9Z,12Z)-octadeca-9,12-dienal and a significant amount of the E,Z-isomer. What are the possible causes and solutions?

Answer:

Low yields and poor Z-selectivity in the Wittig reaction for this synthesis can stem from several factors:

  • Ylide Stability: The use of a stabilized or semi-stabilized ylide can favor the formation of the E-isomer. For the synthesis of the Z,Z-isomer, a non-stabilized ylide is crucial.[1][2]

  • Reaction Conditions: The presence of lithium salts can decrease Z-selectivity. "Salt-free" conditions are often preferred for high Z-selectivity.[2] The choice of base and solvent also plays a critical role. Strong, non-lithium-based bases in aprotic, non-polar solvents at low temperatures generally favor the formation of the Z-alkene.[1][2]

  • Aldehyde Purity: The aldehyde starting material must be pure and free of acidic impurities, which can quench the ylide. Additionally, long-chain aldehydes can be prone to oxidation or polymerization.[3]

Troubleshooting Steps:

ProblemPossible CauseRecommended Solution
Low Z to E ratio Use of a stabilized ylide.Employ a non-stabilized phosphonium ylide. For example, the ylide generated from a simple alkyl halide.[2]
Presence of lithium salts.Prepare the ylide using a sodium or potassium base (e.g., NaH, KHMDS) to create "salt-free" conditions.[2]
Low Reaction Yield Ylide decomposition.Prepare the ylide in situ at low temperatures (e.g., -78 °C) and use it immediately. Ensure strictly anhydrous and anaerobic conditions.
Steric hindrance.While less of an issue with aldehydes, ensure the phosphonium ylide is not excessively bulky.
Difficult Purification Triphenylphosphine oxide byproduct.Purification can be challenging. Chromatography on silica gel is standard. In some cases, converting the triphenylphosphine oxide to a water-soluble derivative can aid in its removal.
Cross-Coupling Reactions (Suzuki-Miyaura & Negishi)

Cross-coupling reactions are powerful tools for constructing the dienal backbone with high stereochemical control.

Question: My Suzuki-Miyaura coupling to form the dienyl system is resulting in significant homocoupling of the boronic ester and low yields of the desired product. How can I optimize this reaction?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[4] Several factors can contribute to this and other issues:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands often improve catalytic activity and suppress side reactions.

  • Base Selection: The choice and stoichiometry of the base are crucial. An inappropriate base can lead to boronic acid degradation or catalyst deactivation.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids.[4]

  • Reaction Temperature: Elevated temperatures can sometimes promote side reactions, including homocoupling and isomerization.

Troubleshooting Steps:

ProblemPossible CauseRecommended Solution
Significant Homocoupling Inefficient catalytic cycle.Screen different palladium catalysts and ligands. Consider using pre-catalysts that are readily activated.[5]
Presence of oxygen.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4]
Low or No Conversion Catalyst deactivation.Ensure the purity of all starting materials. Certain functional groups can act as catalyst poisons.
Ineffective base.Screen different bases (e.g., carbonates, phosphates). The solubility of the base can also be a factor.
Loss of Stereochemistry Isomerization during the reaction.Optimize reaction conditions, particularly temperature and reaction time. In some cases, the choice of ligand can influence the stereochemical outcome.
Aldehyde Formation and Protection

The final aldehyde functionality can be introduced via oxidation of the corresponding alcohol or reduction of a carboxylic acid derivative. This step is often sensitive and may require protection of the aldehyde.

Question: I am attempting to reduce a linoleic acid ester to (9Z,12Z)-octadeca-9,12-dienal using DIBAL-H, but I am getting a mixture of the desired aldehyde and the corresponding alcohol. How can I improve the selectivity for the aldehyde?

Answer:

Over-reduction is a common issue when using powerful reducing agents like DIBAL-H.[6][7]

  • Stoichiometry and Temperature Control: Precise control of the DIBAL-H stoichiometry (typically 1.0-1.2 equivalents) and maintaining a very low reaction temperature (e.g., -78 °C) are critical to prevent over-reduction to the alcohol.[8][9][10]

  • Reaction Quenching: The method of quenching the reaction is also important to prevent further reduction during workup.

Troubleshooting Steps:

ProblemPossible CauseRecommended Solution
Over-reduction to Alcohol Excess DIBAL-H.Carefully control the stoichiometry of DIBAL-H. Perform a titration of the DIBAL-H solution if its concentration is uncertain.
Temperature too high.Maintain the reaction temperature at or below -78 °C throughout the addition and reaction time.[10]
Low Conversion Insufficient DIBAL-H.Ensure at least one full equivalent of DIBAL-H is added.
Aldehyde Instability Decomposition during workup or purification.Use a mild workup procedure. Aldehydes can be sensitive to air and silica gel. Consider immediate use or protection if purification is problematic.[3]

Question: When should I consider using a protecting group for the aldehyde functionality?

Answer:

A protecting group for the aldehyde is advisable when subsequent reaction conditions are incompatible with the aldehyde group.[11] For instance:

  • If a strong nucleophile or base (like a Grignard or organolithium reagent) is to be used in a later step.

  • If strongly acidic or basic conditions are required that might cause side reactions with the aldehyde.

Common protecting groups for aldehydes include acetals and dithioacetals, which are stable to basic and nucleophilic conditions and can be removed under acidic conditions.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereospecific synthesis of the (9Z,12Z)-isomer of this compound?

A1: The primary challenges include:

  • Controlling the Stereochemistry of the Double Bonds: Achieving high Z,Z-selectivity requires careful selection of reaction methodology, such as the use of non-stabilized ylides in Wittig reactions or stereospecific cross-coupling reactions with precursors of defined geometry.

  • Purification: Separating the desired Z,Z-isomer from other geometric isomers (E,Z-, Z,E-, and E,E-) can be difficult due to their similar physical properties.

  • Stability of the Aldehyde: Long-chain unsaturated aldehydes can be susceptible to oxidation, polymerization, and isomerization, especially during purification.[3]

Q2: How can I purify the desired (9Z,12Z)-isomer from a mixture of geometric isomers?

A2: Purification of geometric isomers of long-chain unsaturated compounds is often challenging.

  • Chromatography: High-performance liquid chromatography (HPLC), often on a silver nitrate-impregnated silica gel column, can be effective. The silver ions interact differently with the π-bonds of the cis and trans isomers, allowing for separation. Argentation thin-layer chromatography (TLC) can be used for analytical assessment.

  • Low-Temperature Crystallization: In some cases, fractional crystallization at low temperatures can enrich one isomer.

Q3: Are there any protecting group-free strategies for the synthesis of this compound isomers?

A3: Yes, protecting group-free synthesis is highly desirable for efficiency. This can be achieved by carefully planning the synthetic route to introduce the sensitive aldehyde functionality in the final step under mild conditions. For example, the oxidation of the corresponding alcohol (linoleyl alcohol) using mild and selective oxidizing agents (e.g., Dess-Martin periodinane, Swern oxidation) can be a viable final step.

Q4: What are the typical overall yields for the synthesis of this compound isomers?

A4: The overall yields are highly dependent on the chosen synthetic route and the number of steps. For multi-step syntheses of the precursor, (9Z,12Z)-octadeca-9,12-dienoic acid, overall yields in the range of 32% over five steps have been reported.[12] The final conversion to the aldehyde will add another step with its own associated yield. A total synthesis of a (9Z,12E)-isomer precursor was reported with a 7.8% overall yield over seven steps.[12]

Experimental Protocols and Data

Synthesis of (9Z,12Z)-Octadeca-9,12-dienoic Acid (Linoleic Acid) Precursor

A multi-step synthesis of isotopically labeled (9Z,12Z)-octadeca-9,12-dienoic acid has been reported with the following key data:[12]

Number of StepsOverall YieldStarting Material
532%Commercially available acid
Synthesis of (9Z,12E)-Octadeca-9,12-dienoic Acid Precursor

A multi-step synthesis of an isotopically labeled (9Z,12E)-isomer has also been described:[12]

Number of StepsOverall YieldStarting Material
77.8%7-bromo-heptan-1-ol

Visualizations

General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Transformations cluster_intermediate Key Intermediates cluster_final Final Product & Purification Start_Acid Linoleic Acid/Ester Reduction Reduction (e.g., DIBAL-H) Start_Acid->Reduction Start_Alcohol Linoleyl Alcohol Oxidation Oxidation (e.g., PCC, Swern) Start_Alcohol->Oxidation Start_Fragments Smaller C9 and C9 Fragments Coupling Cross-Coupling (e.g., Suzuki, Negishi) Start_Fragments->Coupling Wittig Wittig Reaction Start_Fragments->Wittig Final_Product This compound Isomer Reduction->Final_Product Oxidation->Final_Product Dienol Octadeca-9,12-dienol Coupling->Dienol Wittig->Dienol Protected_Aldehyde Protected Dienal Dienol->Oxidation Dienol->Oxidation Purification Purification (Chromatography, Distillation) Final_Product->Purification

Caption: General synthetic strategies for this compound isomers.

Troubleshooting Logic for Wittig Reaction

G Start Low Z:E ratio in Wittig Reaction Check_Ylide Is the ylide non-stabilized? Start->Check_Ylide Check_Salts Are lithium salts present? Check_Ylide->Check_Salts Yes Use_NonStabilized Action: Use non-stabilized ylide. Check_Ylide->Use_NonStabilized No Use_SaltFree Action: Use Na or K bases for 'salt-free' conditions. Check_Salts->Use_SaltFree Yes Success High Z-selectivity achieved. Check_Salts->Success No Use_NonStabilized->Check_Ylide Use_SaltFree->Success

Caption: Decision-making for improving Z-selectivity in Wittig reactions.

Protecting Group Strategy Workflow

G Start Planning a multi-step synthesis Check_Conditions Will subsequent steps use strong nucleophiles/bases or harsh acidic/basic conditions? Start->Check_Conditions Protect_Aldehyde Protect aldehyde (e.g., as an acetal) Check_Conditions->Protect_Aldehyde Yes No_Protection Proceed with synthesis, introduce aldehyde in final step. Check_Conditions->No_Protection No Perform_Reaction Perform subsequent reaction step(s) Protect_Aldehyde->Perform_Reaction Deprotect Deprotect aldehyde Perform_Reaction->Deprotect Final_Product Isolated Aldehyde Deprotect->Final_Product No_Protection->Final_Product

Caption: Logic for employing an aldehyde protecting group strategy.

References

Improving the yield and purity of synthetic Octadeca-9,12-dienal.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of synthetic Octadeca-9,12-dienal.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent laboratory-scale synthesis method is the oxidation of the corresponding primary alcohol, linoleyl alcohol ((9Z,12Z)-Octadeca-9,12-dien-1-ol).[1][2] This approach requires a mild oxidizing agent to prevent the reaction from proceeding to the carboxylic acid.[3]

Q2: Which oxidizing agent is recommended for converting linoleyl alcohol to this compound? A2: Pyridinium chlorochromate (PCC) is a highly recommended reagent for this transformation.[4][5] It is a milder oxidizing agent that is effective for oxidizing primary alcohols to aldehydes, and it typically stops at the aldehyde stage, preventing significant over-oxidation to the carboxylic acid.[4][6] The reaction is usually performed in an anhydrous organic solvent like dichloromethane (DCM).[4][7]

Q3: What are the main impurities I can expect in my crude product? A3: Common impurities include unreacted linoleyl alcohol, the over-oxidation product (Octadeca-9,12-dienoic acid), and various isomers (positional and geometric) of the target aldehyde.[8][9] Additionally, residual chromium salts from the PCC reagent may also be present.[7]

Q4: How should I purify the synthesized this compound? A4: A multi-step purification strategy is often necessary. Start by filtering the reaction mixture through a pad of silica gel or Celite to remove the bulk of the chromium byproducts.[7] This is typically followed by an aqueous workup, including a wash with a mild base like sodium bicarbonate solution to remove the acidic carboxylic acid impurity.[9] Final purification to remove residual starting alcohol and other isomers is best achieved by silica gel column chromatography or high vacuum distillation.[9][10]

Q5: How should I store the purified this compound? A5: As an unsaturated aldehyde, this compound is susceptible to oxidation and oligomerization.[9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation. The use of an antioxidant may also be considered for long-term storage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive PCC Reagent: PCC can degrade over time, especially if exposed to moisture. 2. Insufficient Reagent: The stoichiometry of the reaction may be incorrect. 3. Reaction Conditions: Temperature may be too low or reaction time too short.1. Use freshly prepared or commercially sourced, high-quality PCC. 2. Use a slight excess of PCC (typically 1.5 equivalents) to ensure complete conversion of the alcohol. 3. The reaction is typically run at room temperature.[7] Monitor the reaction by TLC until the starting material is consumed.
Low Purity: Presence of Starting Material 1. Incomplete Reaction: Insufficient PCC or reaction time. 2. Inefficient Purification: Co-elution of the alcohol and aldehyde during column chromatography.1. Increase the amount of PCC and/or the reaction time. Monitor closely with TLC. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is recommended.
Low Purity: Presence of Carboxylic Acid 1. Over-oxidation: The presence of water in the reaction can facilitate the formation of a hydrate intermediate, which is then oxidized to the carboxylic acid.[5] 2. Degradation: The aldehyde product may have oxidized upon exposure to air during workup or storage.1. Ensure all glassware is oven-dried and use an anhydrous solvent (e.g., DCM).[4] 2. Wash the crude product with a saturated sodium bicarbonate solution during the workup to remove the acidic impurity.[9] 3. Handle the product under an inert atmosphere whenever possible.
Low Purity: Presence of Multiple Spots on TLC (Isomers) 1. Isomerization: The polyunsaturated nature of the molecule makes it susceptible to isomerization of the double bonds, which can be catalyzed by acid, heat, or light. 2. Starting Material Impurity: The starting linoleyl alcohol may contain isomers.1. Maintain neutral pH during workup and purification. Avoid exposure to high temperatures or UV light. 2. Use a highly pure grade of linoleyl alcohol as the starting material.
Difficulty in Product Isolation (Viscous Residue) 1. Chromium Byproducts: Reduced chromium salts can form a viscous, tarry material that complicates isolation.[7]1. Add an inert support like Celite or powdered molecular sieves to the reaction mixture. The byproducts will deposit onto the solid, which can then be easily removed by filtration.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via PCC Oxidation

This protocol details the oxidation of linoleyl alcohol to this compound using Pyridinium chlorochromate (PCC).

Materials:

  • Linoleyl alcohol ((9Z,12Z)-Octadeca-9,12-dien-1-ol)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite or Silica Gel

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Suspend 1.5 equivalents of PCC in anhydrous DCM.

  • To the stirred suspension, add a solution of 1.0 equivalent of linoleyl alcohol in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the disappearance of the starting alcohol spot. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, add an equal volume of diethyl ether to the mixture to precipitate the reduced chromium salts.

  • Pass the entire mixture through a short plug of silica gel or Celite, washing thoroughly with diethyl ether to ensure all the product is collected.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of Crude this compound

This protocol describes the workup and chromatographic purification of the crude aldehyde.

Materials:

  • Crude this compound

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Dissolve the crude product from Protocol 1 in diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated NaHCO₃ solution (to remove acidic impurities).

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Prepare a silica gel column using a suitable non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Load the concentrated crude product onto the column.

  • Elute the column with the chosen solvent system. The aldehyde product is less polar than the starting alcohol and should elute first.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Start Linoleyl Alcohol Reaction PCC Oxidation in Anhydrous DCM Start->Reaction 1.5 eq. PCC Filter Filter through Celite/Silica (Wash with Ether) Reaction->Filter Evap1 Solvent Evaporation Filter->Evap1 Crude Product Workup Aqueous Wash (NaHCO3, Brine) Evap1->Workup Column Silica Gel Column Chromatography Workup->Column Evap2 Solvent Evaporation Column->Evap2 End Pure this compound Evap2->End

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction_Pathways cluster_main Desired Reaction cluster_side Potential Side Reactions Alcohol Linoleyl Alcohol (Primary Alcohol) Aldehyde This compound (Target Product) Alcohol->Aldehyde PCC Oxidation (Anhydrous) Alcohol->Aldehyde Acid Octadeca-9,12-dienoic Acid (Over-oxidation Product) Aldehyde->Acid Further Oxidation (if H2O present) Isomers Geometric/Positional Isomers (Impurity) Aldehyde->Isomers Isomerization

Caption: Key reaction pathways in the synthesis of this compound.

References

Stability and degradation issues of Octadeca-9,12-dienal during storage and analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Octadeca-9,12-dienal for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: this compound is a polyunsaturated aldehyde and is highly susceptible to degradation through several mechanisms, primarily driven by:

  • Oxidation: This is the most significant degradation pathway. The double bonds in the molecule are prone to autoxidation, a free-radical chain reaction initiated by factors like heat, light, and the presence of metal ions. This leads to the formation of various oxidation products, including hydroperoxides, shorter-chain aldehydes, and carboxylic acids.[1][2] The aldehyde functional group itself can also be readily oxidized to a carboxylic acid.[3][4]

  • Temperature: Higher temperatures accelerate the rate of oxidative degradation.[5][6] Studies on other polyunsaturated aldehydes have shown a significant decrease in their half-lives as the temperature increases.[7][8]

  • Light Exposure: Light, particularly UV radiation, can initiate and accelerate photo-oxidation processes, leading to the formation of free radicals and subsequent degradation of the aldehyde.[9][10][11][12][13]

  • Oxygen: The presence of atmospheric oxygen is a critical factor for oxidative degradation. Storing the compound under an inert atmosphere can significantly improve its stability.[4]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a freezer at -20°C or below.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]

  • Light: Protect from light by using amber-colored vials or by storing in a dark place.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.

Q3: Can I use antioxidants to improve the stability of this compound?

A3: Yes, the addition of antioxidants can significantly inhibit the oxidative degradation of unsaturated aldehydes. Commonly used antioxidants for lipids that may be effective for this compound include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that acts as a free radical scavenger.[14][15][16][17]

  • Butylated Hydroxyanisole (BHA): Another synthetic phenolic antioxidant often used in combination with BHT.[16][17]

  • Tocopherols (Vitamin E): Natural antioxidants that can protect lipids from oxidation.

It is recommended to add the antioxidant to the neat material or to solutions of the aldehyde. The effectiveness of a particular antioxidant and its optimal concentration should be determined experimentally.

Q4: What are the common degradation products of this compound that I might observe during analysis?

A4: The primary degradation product of this compound is its corresponding carboxylic acid, 9,12-Octadecadienoic acid , formed through the oxidation of the aldehyde group.[3][4] Other potential degradation products resulting from the oxidation of the double bonds include:

  • Hydroperoxides

  • Shorter-chain aldehydes and ketones

  • Epoxides[1]

  • Polymerization products

During GC-MS analysis, thermal degradation in the injector port can also lead to the formation of artifacts.

Troubleshooting Guides

Storage and Handling Issues
Issue Possible Cause Troubleshooting Steps
Loss of potency or purity over time Improper storage conditions (exposure to air, light, or high temperature).1. Verify storage conditions: Ensure the compound is stored at ≤ -20°C under an inert atmosphere and protected from light. 2. Use freshly opened vials whenever possible. 3. Consider adding an antioxidant like BHT to the neat material or solutions.
Visible changes in the sample (e.g., color change, viscosity increase) Significant degradation, likely due to extensive oxidation and polymerization.1. Discard the sample as it is likely highly degraded. 2. Review storage and handling procedures to prevent future occurrences.
Analytical Issues (GC-MS)
Issue Possible Cause Troubleshooting Steps
Peak tailing 1. Active sites in the GC inlet or column interacting with the aldehyde. 2. Column contamination. 3. Improper column installation.1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Perform regular inlet maintenance, including replacing the liner, septum, and seal. 3. Trim the front end of the GC column to remove active sites. 4. Ensure the column is installed correctly at both the inlet and detector ends.
Ghost peaks (peaks appearing in blank runs) 1. Carryover from previous injections. 2. Contamination of the syringe, inlet, or gas lines. 3. Septum bleed.1. Run a bake-out of the GC system at a high temperature. 2. Thoroughly rinse the syringe with a high-purity solvent. 3. Replace the septum with a high-quality, low-bleed septum. 4. Check for and eliminate any sources of contamination in the gas lines.
Appearance of unexpected peaks 1. On-column degradation of this compound. 2. Isomerization of the double bonds. 3. Formation of artifacts in the injector.1. Lower the injector temperature to minimize thermal degradation. 2. Consider derivatization of the aldehyde to a more stable form (e.g., an oxime or hydrazone) prior to GC-MS analysis.[18] 3. Analyze the sample by LC-MS, which uses lower temperatures and can provide complementary information on degradation products.[19][20][21]
Poor reproducibility 1. Sample degradation during preparation. 2. Inconsistent injection volumes. 3. Leaks in the GC system.1. Prepare samples immediately before analysis and keep them cool. 2. Use an autosampler for precise and reproducible injections. 3. Perform a leak check of the GC system.

Data Presentation

Table 1: Factors Affecting the Stability of Unsaturated Aldehydes
Factor Effect on Stability Mitigation Strategies
Temperature Increased temperature accelerates degradation.Store at ≤ -20°C.
Light Promotes photo-oxidation.Store in amber vials or in the dark.
Oxygen Essential for oxidative degradation.Store under an inert atmosphere (e.g., Argon, Nitrogen).
Metal Ions Can catalyze oxidation reactions.Use high-purity solvents and glassware; consider using chelating agents in solutions.
Table 2: Comparative Half-Lives of Polyunsaturated Aldehydes in Seawater at Different Temperatures*
Compound Half-life at 10°C (hours) Half-life at 15°C (hours) Half-life at 20°C (hours)
2E,4E/Z-octadienal (OCTA)~200~80~60
2E,4E/Z-heptadienal (HEPTA)~200~80~60
2E,4E/Z-decadienal (DECA)PersistentMore persistent than OCTA and HEPTAMore persistent than OCTA and HEPTA

*Data from a study on the persistence of other polyunsaturated aldehydes in seawater.[7][8] This table is intended to provide a general indication of the temperature sensitivity of this class of compounds, as specific data for this compound is not available.

Experimental Protocols

Protocol 1: General Procedure for Sample Preparation for GC-MS Analysis to Minimize Degradation
  • Materials:

    • This compound

    • High-purity solvent (e.g., hexane or ethyl acetate), deoxygenated

    • Antioxidant (e.g., BHT)

    • Inert gas (Argon or Nitrogen)

    • Autosampler vials with PTFE-lined caps

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

    • Under a stream of inert gas, prepare a stock solution of the aldehyde in the chosen solvent. If desired, add an antioxidant to the solvent at a suitable concentration (e.g., 0.01% w/v BHT).

    • Prepare serial dilutions of the stock solution to the desired concentrations for analysis.

    • Transfer the final solutions to autosampler vials, flush the headspace with inert gas, and cap tightly.

    • Analyze the samples by GC-MS as soon as possible. If storage is necessary, keep the vials at low temperature (e.g., 4°C) and protected from light.

Protocol 2: General Approach for Accelerated Stability Testing

This protocol provides a general framework for assessing the stability of this compound under accelerated conditions.

  • Objective: To evaluate the stability of this compound at an elevated temperature over a defined period.

  • Materials:

    • This compound

    • Stability chambers or ovens capable of maintaining a constant temperature (e.g., 40°C ± 2°C).

    • Appropriate storage containers (e.g., amber glass vials with inert-lined caps).

    • Validated stability-indicating analytical method (e.g., GC-MS or HPLC-UV/MS).

  • Procedure:

    • Dispense aliquots of this compound into several storage containers. For solutions, prepare a bulk solution and dispense into vials.

    • Tightly seal the containers, preferably under an inert atmosphere.

    • Place the samples in the stability chamber at the selected accelerated temperature (e.g., 40°C).

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

    • At each time point, analyze the samples using the validated analytical method to determine the concentration of this compound and to detect and quantify any degradation products.

    • Analyze the data to determine the degradation rate of this compound at the accelerated temperature.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat, Metal Ions 9,12-Octadecadienoic acid 9,12-Octadecadienoic acid Oxidation->9,12-Octadecadienoic acid Primary Product Other Degradation Products Other Degradation Products Oxidation->Other Degradation Products Hydroperoxides, Epoxides, Shorter-chain aldehydes troubleshooting_workflow start Analytical Issue Encountered issue Identify the issue: - Peak Tailing - Ghost Peaks - Unexpected Peaks - Poor Reproducibility start->issue peak_tailing Troubleshoot Peak Tailing: - Check for active sites - Perform inlet maintenance - Trim GC column issue->peak_tailing Peak Tailing ghost_peaks Troubleshoot Ghost Peaks: - Bake-out system - Clean syringe - Replace septum issue->ghost_peaks Ghost Peaks unexpected_peaks Troubleshoot Unexpected Peaks: - Lower injector temperature - Consider derivatization - Use LC-MS for confirmation issue->unexpected_peaks Unexpected Peaks reproducibility Troubleshoot Poor Reproducibility: - Prepare fresh samples - Use autosampler - Perform leak check issue->reproducibility Poor Reproducibility end Issue Resolved peak_tailing->end ghost_peaks->end unexpected_peaks->end reproducibility->end

References

Preventing the oxidation and isomerization of Octadeca-9,12-dienal samples.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octadeca-9,12-dienal. This resource provides essential guidance on preventing the oxidation and isomerization of your samples, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of this compound.

Question: My this compound sample shows signs of degradation, such as a change in color or viscosity. What could be the cause and how can I prevent this?

Answer: Degradation of this compound is primarily caused by oxidation and isomerization, which are accelerated by exposure to oxygen, light, and elevated temperatures. The double bonds in the molecule are particularly susceptible to attack by free radicals, leading to the formation of hydroperoxides, secondary oxidation products like malondialdehyde, and isomerization of the double bonds.[1][2]

Troubleshooting Steps:

  • Minimize Oxygen Exposure: this compound is sensitive to air.[3] Always handle the compound under an inert atmosphere, such as nitrogen or argon. Use techniques like Schlenk lines or glove boxes for all manipulations.[4][5]

  • Protect from Light: Photodegradation can occur upon exposure to UV light. Store samples in amber vials or wrap containers with aluminum foil to block light.[6][7]

  • Control Temperature: Store samples at low temperatures to reduce the rate of degradation. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.[8]

  • Use Antioxidants: The addition of antioxidants can significantly inhibit lipid peroxidation. Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used for this purpose.[9]

Question: I am observing unexpected peaks in my GC-MS analysis of an aged this compound sample. What are these and how can I confirm their identity?

Answer: The unexpected peaks are likely degradation products resulting from oxidation and isomerization. Common oxidation products of polyunsaturated aldehydes include shorter-chain aldehydes, ketones, and carboxylic acids. Isomerization can lead to the formation of various cis/trans isomers of the original molecule.

Identification and Confirmation:

  • Mass Spectrometry (MS): Analyze the mass spectra of the unknown peaks. Oxidation products will have different molecular weights and fragmentation patterns compared to the parent compound. For example, the corresponding carboxylic acid, Octadeca-9,12-dienoic acid, will have a higher molecular weight.

  • Gas Chromatography (GC) Retention Times: Isomers may have similar mass spectra but different retention times on a GC column. Comparing the retention times of your sample with those of known standards of this compound isomers can help in their identification.

  • Derivatization: Derivatizing the aldehydes to more stable compounds, such as their O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatives, can improve their chromatographic separation and detection by GC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat this compound?

A1: For optimal stability, neat this compound should be stored under an inert atmosphere (argon or nitrogen) in an amber glass vial at -20°C or below. For long-term storage, -80°C is preferable.

Q2: What concentration of antioxidant should I use for my this compound solution?

A2: A common starting concentration for antioxidants like BHT or BHA is 0.01-0.1% (w/v). The optimal concentration may vary depending on the solvent, storage conditions, and intended application. It is advisable to perform a stability study to determine the most effective concentration for your specific needs.

Q3: Can I store this compound in a plastic container?

A3: It is generally not recommended to store this compound in plastic containers for long periods. Plasticizers and other additives may leach into the sample, and some plastics are permeable to oxygen. Glass, particularly amber glass, is the preferred material for storage.

Q4: How can I monitor the stability of my this compound sample over time?

A4: The stability of your sample can be monitored by periodically analyzing it using Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

Data Presentation

The following table summarizes the expected qualitative effects of different storage parameters on the stability of this compound. Quantitative data for this specific aldehyde is limited in published literature; however, the trends are based on studies of similar polyunsaturated aldehydes and fatty acids.

ParameterConditionExpected StabilityPrimary Degradation Pathway(s)
Temperature -80°CHighMinimal degradation
-20°CGoodSlow oxidation
4°CModerateIncreased rate of oxidation
Room TemperatureLowRapid oxidation and isomerization
Atmosphere Inert (Nitrogen/Argon)HighMinimal oxidation
AirLowRapid oxidation
Light Dark (Amber vial)HighMinimal photodegradation
Ambient LightModeratePhotodegradation and photo-oxidation
UV LightLowRapid photodegradation
Antioxidant With BHT/BHAHighInhibition of free radical chain reactions
Without AntioxidantLowUninhibited oxidation

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To evaluate the effectiveness of an antioxidant (e.g., BHT) in preventing the degradation of this compound under accelerated conditions.

Materials:

  • This compound

  • Anhydrous ethanol (or other suitable solvent)

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Nitrogen or Argon)

  • Incubator or oven set to 40°C

  • GC-MS system

Procedure:

  • Prepare a stock solution of this compound in anhydrous ethanol (e.g., 1 mg/mL).

  • Prepare a stock solution of BHT in anhydrous ethanol (e.g., 10 mg/mL).

  • Prepare two sets of samples in amber glass vials:

    • Test Group: Add the this compound stock solution and the BHT stock solution to achieve a final BHT concentration of 0.1% (w/v).

    • Control Group: Add the this compound stock solution and an equivalent volume of ethanol.

  • Purge the headspace of each vial with inert gas for 1-2 minutes and securely cap.

  • Store the vials in an incubator at 40°C.

  • At specified time points (e.g., 0, 24, 48, 72, and 96 hours), remove one vial from each group for analysis.

  • Analyze the samples by GC-MS to quantify the remaining this compound and identify any degradation products.

Protocol 2: GC-MS Analysis of this compound and its Oxidation Products

Objective: To quantify the concentration of this compound and its primary oxidation products in a sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • If necessary, perform derivatization to improve the volatility and stability of the analytes. For example, derivatize with PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) to form oximes.

Quantification:

  • Create a calibration curve using standards of known concentrations of this compound.

  • If available, use isotopically labeled internal standards for more accurate quantification.

  • Monitor characteristic ions for this compound and its expected oxidation products in SIM mode for enhanced sensitivity.

Mandatory Visualizations

Signaling Pathway: The Octadecanoid Pathway in Plant Defense

The biosynthesis of jasmonic acid, a key signaling molecule in plant defense, begins with the release of α-linolenic acid from the cell membrane. This fatty acid is then converted through a series of enzymatic steps, known as the octadecanoid pathway, into various signaling molecules. This compound is structurally very similar to intermediates in this pathway and is also a product of lipid peroxidation, which is often induced during plant defense responses.

Octadecanoid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Membrane Membrane Lipids (α-linolenic acid) Linolenic_Acid α-linolenic acid Membrane->Linolenic_Acid Lipase LOX Lipoxygenase (LOX) Linolenic_Acid->LOX HPOT 13-HPOT LOX->HPOT AOS Allene Oxide Synthase (AOS) HPOT->AOS Unstable_Allene_Oxide Unstable Allene Oxide AOS->Unstable_Allene_Oxide AOC Allene Oxide Cyclase (AOC) Unstable_Allene_Oxide->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPDA_perox OPDA OPDA->OPDA_perox Transport OPR3 OPDA Reductase 3 (OPR3) OPDA_perox->OPR3 OPC8 OPC-8:0 CoA OPR3->OPC8 Beta_Oxidation β-oxidation (3 cycles) OPC8->Beta_Oxidation JA_CoA Jasmonic Acid-CoA Beta_Oxidation->JA_CoA JA Jasmonic Acid (JA) JA_CoA->JA Thioesterase Defense_Genes Expression of Defense Genes JA->Defense_Genes Signal Transduction

Caption: The octadecanoid pathway for jasmonic acid biosynthesis in plants.

Experimental Workflow: Accelerated Stability Testing

This workflow outlines the key steps for assessing the stability of this compound samples with and without the addition of an antioxidant.

Stability_Workflow start Start: Prepare this compound stock solution prep_control Prepare Control Samples (No Antioxidant) start->prep_control prep_test Prepare Test Samples (With Antioxidant, e.g., BHT) start->prep_test inert Purge with Inert Gas (N2 or Ar) prep_control->inert prep_test->inert incubate Incubate at 40°C inert->incubate sampling Sample at Time Points (0, 24, 48, 72, 96h) incubate->sampling gcms GC-MS Analysis sampling->gcms data Quantify Aldehyde and Degradation Products gcms->data compare Compare Degradation Rates data->compare

Caption: Workflow for accelerated stability testing of this compound.

References

Technical Support Center: Chromatographic Resolution of Octadeca-9,12-dienal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic resolution of Octadeca-9,12-dienal isomers.

Troubleshooting Guides

Poor resolution of this compound isomers is a common challenge due to their structural similarity. The following guides for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are designed to help you systematically troubleshoot and improve your separations.

Gas Chromatography (GC) Troubleshooting

Q1: I am seeing broad, tailing peaks for my this compound isomers. How can I improve the peak shape?

A1: Poor peak shape for aldehydes in GC is often due to their polarity and potential for adsorption to active sites in the GC system. Here are several steps to address this issue:

  • Derivatization: This is the most critical step. Aldehydes can be challenging to analyze directly. Derivatization to a less polar, more volatile form is highly recommended.

    • Oximation: React the aldehyde with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oxime derivatives.[1]

    • Acetal Formation: Convert the aldehyde to a dimethylacetal (DMA) derivative. DMAs are well-resolved from fatty acid methyl esters (FAMEs) on both polar and non-polar columns.[1]

  • Inlet and Liner Maintenance: Ensure your GC inlet liner is clean and deactivated. Active sites in a dirty liner can cause peak tailing. Consider using a liner with glass wool to trap non-volatile residues.

  • Column Choice: Use a high-polarity capillary column. For fatty acid and their derivatives, cyanopropyl or ionic liquid phases are effective in separating isomers.[2][3]

Q2: My geometric (cis/trans) isomers of this compound are co-eluting. How can I improve their separation?

A2: Separating geometric isomers requires optimizing column selectivity and temperature programming.

  • Column Selection: A highly polar stationary phase is crucial for resolving geometric isomers. Consider using a long (e.g., 100 m) capillary column with a stationary phase like a high-percentage cyanopropyl or an ionic liquid phase (e.g., SLB-IL111), which has shown excellent resolution for polyunsaturated fatty acid isomers.[3]

  • Temperature Program: A slow oven temperature ramp rate can improve the separation of closely eluting isomers. Experiment with different ramp rates (e.g., 1-5 °C/min) in the elution range of your isomers.

  • Carrier Gas Flow Rate: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity to maximize column efficiency.

Experimental Protocol: GC-MS Analysis of this compound Isomers (as PFB-Oximes)

  • Derivatization:

    • To your dried sample, add 100 µL of a 10 mg/mL solution of PFBHA in pyridine.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the pyridine under a stream of nitrogen and redissolve the residue in 100 µL of hexane.

  • GC-MS Conditions:

    • Column: Highly polar capillary column (e.g., SLB-IL111, 100 m x 0.25 mm, 0.20 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 160°C, hold for 30 minutes, then ramp at 2°C/min to 200°C and hold for 20 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-500. Use Selected Ion Monitoring (SIM) for target isomers to improve sensitivity and resolve partially overlapping peaks.[2]

Data Presentation: Effect of GC Column Polarity on FAME Isomer Separation

The following table, adapted from data on fatty acid methyl ester (FAME) separations, illustrates how column choice affects the resolution of C18:2 geometric isomers. Note that a higher resolution value (Rs) indicates better separation.

Column TypeStationary PhaseIsomer PairResolution (Rs)
High Polarity Ionic Liquid (SLB-IL111)cis,cis-9,12 / cis,trans-9,12Baseline (>1.5)
High Polarity Ionic Liquid (SLB-IL111)trans,cis-9,12 / trans,trans-9,12Baseline (>1.5)
Mid-High Polarity Cyanopropyl (DB-225MS)cis,cis-9,12 / cis,trans-9,12Partial (<1.5)
Low Polarity 5% Phenyl (HP-5MS)All IsomersCo-elution (~0)
(Data synthesized from principles described in[4])

Troubleshooting Workflow for GC

gc_troubleshooting start Poor Resolution of This compound Isomers check_derivatization Is the sample derivatized? start->check_derivatization derivatize Derivatize to form oximes or acetals check_derivatization->derivatize No check_peak_shape Are peaks broad or tailing? check_derivatization->check_peak_shape Yes derivatize->check_peak_shape improve_peak_shape Clean/deactivate inlet liner and check for leaks check_peak_shape->improve_peak_shape Yes check_coelution Are isomers co-eluting? check_peak_shape->check_coelution No improve_peak_shape->check_coelution optimize_separation Use a highly polar column (e.g., ionic liquid phase) Optimize temperature program (slower ramp rate) check_coelution->optimize_separation Yes good_resolution Good Resolution check_coelution->good_resolution No optimize_separation->good_resolution

GC Troubleshooting Workflow
High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I have no retention of my this compound isomers on a C18 column.

A1: this compound is a relatively nonpolar compound and should be well-retained on a C18 column with a reversed-phase mobile phase. Lack of retention suggests a few potential issues:

  • Mobile Phase is too Strong: If your mobile phase has a very high percentage of organic solvent (e.g., acetonitrile or methanol), the analyte will have a low retention factor (k). To increase retention, decrease the percentage of the organic solvent in your mobile phase.[5]

  • Column Dewetting: If you are using a mobile phase with a very high aqueous content (close to 100% water), traditional C18 columns can undergo "dewetting" or "phase collapse," where the mobile phase is expelled from the pores, leading to a dramatic loss of retention.[6][7] Ensure your mobile phase contains a sufficient amount of organic solvent (typically at least 5-10%) or use an aqueous-compatible C18 column (AQ-C18).

  • Derivatization: To enhance detection and potentially alter retention, consider derivatizing the aldehyde with 2,4-dinitrophenylhydrazine (DNPH). The resulting DNPH-hydrazone derivatives can be detected by UV-Vis at around 360 nm and are well-suited for reversed-phase HPLC.[8][9]

Q2: How can I separate the positional and geometric isomers of this compound using HPLC?

A2: Standard reversed-phase HPLC on a C18 column may not be sufficient to resolve all positional and geometric isomers. For this challenging separation, Silver Ion HPLC (Ag-HPLC) is the most effective technique.

  • Silver Ion Chromatography (Ag-HPLC): This technique separates compounds based on their interaction with silver ions. The π-electrons of the double bonds in the isomers form reversible complexes with the silver ions.[10] The strength of this interaction depends on the number, geometry (cis vs. trans), and position of the double bonds, allowing for their separation.

    • Columns: You can use commercially available silver-ion columns or prepare your own by treating a cation-exchange column with a silver nitrate solution.

    • Mobile Phase: Non-polar mobile phases, such as hexane or dichloromethane with small amounts of a more polar solvent like acetonitrile or isopropanol, are typically used.[1][9] Gradient elution is often required to separate isomers with different numbers of double bonds.

Experimental Protocol: Ag-HPLC for this compound Isomer Separation

  • Sample Preparation: Dissolve the sample in the initial mobile phase solvent (e.g., hexane).

  • HPLC Conditions:

    • Column: ChromSpher 5 Lipids column (a commercially available silver-ion column).

    • Mobile Phase: A gradient of acetonitrile in hexane. For example, starting with 0.1% acetonitrile in hexane, increasing to 1% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintain a constant, controlled temperature (e.g., 20°C). Temperature can affect retention and selectivity in Ag-HPLC.[11]

    • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) if the aldehyde has sufficient absorbance. If using DNPH derivatives, a UV detector at 360 nm is ideal.

Data Presentation: Effect of Mobile Phase Modifier in Ag-HPLC

This table illustrates the impact of the mobile phase on the retention of triacylglycerol (TAG) isomers with C18:2 fatty acids. A similar trend would be expected for this compound isomers.

Mobile Phase SystemIsomer PairElution OrderResolution
Hexane/Acetonitrile OLO vs. OOL (Positional)OLO elutes before OOLPartial to Good
Hexane/Acetonitrile LLL (cis) vs. EEE (trans)EEE elutes much earlierExcellent
Dichloromethane/Acetonitrile OLO vs. OOL (Positional)OLO elutes before OOLGood to Excellent
(O=Oleic (18:1), L=Linoleic (18:2), E=Elaidic (trans-18:1). Data principles from[1])

Troubleshooting Workflow for HPLC

hplc_troubleshooting start Poor Resolution of This compound Isomers check_retention Is there sufficient retention (k > 2)? start->check_retention increase_retention Decrease organic solvent % in mobile phase. Check for column dewetting. check_retention->increase_retention No check_isomer_type Are you trying to separate positional/geometric isomers? check_retention->check_isomer_type Yes increase_retention->check_isomer_type use_ag_hplc Use Silver Ion (Ag-HPLC). Optimize mobile phase (e.g., hexane/acetonitrile gradient). Control column temperature. check_isomer_type->use_ag_hplc Yes optimize_rp_hplc Optimize C18 separation: - Change organic modifier  (ACN vs. MeOH) - Adjust temperature - Use smaller particle size column check_isomer_type->optimize_rp_hplc No (General poor resolution) good_resolution Good Resolution use_ag_hplc->good_resolution optimize_rp_hplc->good_resolution

HPLC Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize this compound for HPLC analysis? A1: While not always strictly necessary as for GC, derivatization for HPLC is highly recommended. Derivatizing with an agent like DNPH adds a strong chromophore to the molecule, significantly improving detection sensitivity with a UV-Vis detector.[8][9] It can also improve chromatographic behavior.

Q2: What is the expected elution order of cis and trans isomers in GC and HPLC? A2:

  • GC (with polar columns): Generally, trans isomers are less retained and elute before their corresponding cis isomers.[12]

  • Reversed-Phase HPLC (C18): The elution order can be more complex and depends on the overall shape of the molecule. Often, trans isomers, being more linear, may have stronger interactions with the C18 chains and thus can be more retained than cis isomers.

  • Silver Ion HPLC (Ag-HPLC): Cis double bonds interact more strongly with the silver ions than trans double bonds. Therefore, trans isomers are significantly less retained and elute much earlier than cis isomers.[10]

Q3: Can I use the same column for both my aldehyde analysis and fatty acid methyl ester (FAME) analysis? A3: Yes, the same highly polar GC columns (e.g., those with cyanopropyl or ionic liquid stationary phases) that are used for FAME isomer separations are also excellent choices for separating derivatized aldehyde isomers.[3][4] Similarly, Ag-HPLC columns are used for both FAMEs and other lipid classes containing double bonds.

Q4: My resolution is still poor after trying these steps. What else can I do? A4: If you have optimized the parameters above and still have poor resolution, consider these factors:

  • Column Efficiency: Ensure your column is not old or contaminated, as this will reduce efficiency (leading to broader peaks). You can test its performance with a standard mixture. Increasing column length or decreasing the particle size of the packing material will increase efficiency and can improve resolution.[13]

  • Extra-Column Volume: Minimize the length and diameter of all tubing between the injector, column, and detector to reduce peak broadening.

  • Injection Volume and Sample Concentration: Overloading the column with too much sample can lead to broad, distorted peaks. Try injecting a smaller volume or a more dilute sample.

Q5: How does temperature affect my separation in HPLC? A5:

  • Reversed-Phase HPLC: Increasing the temperature generally decreases the mobile phase viscosity, which can improve column efficiency and lead to sharper peaks. It also typically reduces retention times.

  • Silver Ion HPLC: The effect of temperature is more complex. In some systems (e.g., with hexane-based mobile phases), increasing the temperature can paradoxically increase retention times for unsaturated compounds.[11] Therefore, precise and stable temperature control is crucial for reproducible results in Ag-HPLC.

References

Overcoming matrix effects in the analysis of Octadeca-9,12-dienal from biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Octadeca-9,12-dienal from biological samples.

Troubleshooting Guide: Matrix Effects

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in the LC-MS/MS analysis of complex biological samples.[1][2] This guide provides systematic approaches to identify and mitigate these effects.

Symptom Potential Cause (Matrix-Related) Recommended Solution
Low Analyte Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) compete with the analyte for ionization in the MS source.[2][3]1. Improve Sample Cleanup: Implement more rigorous sample preparation like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[4][5] 2. Optimize Chromatography: Modify the LC gradient to separate the analyte from the interfering region of the chromatogram. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may compromise the limit of detection.[6] 4. Derivatization: Chemically modify this compound to improve its ionization efficiency and shift its retention time away from interferences.[7]
High Variability in Signal / Poor Reproducibility Inconsistent Matrix Effects: The composition and concentration of the matrix vary between samples, leading to unpredictable ion suppression or enhancement.[3]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization and quantification.[8][9][10] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. 3. Thorough Sample Homogenization: Ensure all samples, including QCs and calibrators, are uniformly processed.
Poor Peak Shape (Tailing, Splitting, Broadening) Column Contamination/Overload: Buildup of matrix components on the analytical column can degrade chromatographic performance.[5] Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[5]1. Implement Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 2. Optimize Sample Cleanup: Use techniques like SPE to remove matrix components that can irreversibly bind to the column.[5] 3. Reconstitute in Mobile Phase: After evaporation, reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase.[11]
Signal Enhancement Ion Enhancement: Co-eluting compounds may improve the ionization efficiency of the analyte, leading to an artificially high signal.[1]1. Method of Standard Addition: Analyze each sample multiple times with known amounts of analyte spiked in to create a calibration curve for that specific sample, which corrects for both suppression and enhancement. 2. Use a SIL-IS: As with ion suppression, a SIL-IS will experience the same enhancement, providing reliable quantification.
Retention Time Shifts Column Degradation: Harsh matrix components or mobile phase pH can cause the column's stationary phase to degrade over time.[2]1. Column Flushing: Implement a robust column washing and regeneration protocol between analytical batches.[5] 2. pH Control: Ensure the mobile phase pH is within the stable range for the column chemistry.[5]

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS/MS analysis?

A: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In biological samples like plasma or tissue homogenates, common sources of matrix effects include salts, proteins, and phospholipids.[12]

Q2: How can I quantitatively assess the matrix effect in my assay?

A: The most common method is the post-extraction spike comparison.[3][6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set B) with the peak area of the analyte in a neat solution (Set A). The matrix effect (ME) is calculated as:

ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[3]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it considered the "gold standard"?

A: A stable isotope-labeled internal standard is a version of the analyte (this compound) where one or more atoms (like ¹²C or ¹H) have been replaced with a heavy isotope (like ¹³C or ²H).[10] SIL-IS are considered the gold standard for quantification in mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[9] This means they co-elute chromatographically and experience the same extraction recovery and matrix effects.[9][10] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even with variable matrix effects.

Q4: When should I choose Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) for sample cleanup?

A: The choice depends on the analyte's properties and the complexity of the matrix.

Technique Advantages Disadvantages Best For...
Liquid-Liquid Extraction (LLE) - Simple and inexpensive.- Effective for removing highly polar interferences like salts.- Can be labor-intensive and difficult to automate.- May use large volumes of organic solvents.- Can be less selective than SPE.Initial cleanup of very "dirty" samples or when targeting lipophilic compounds by extracting them into a non-polar organic solvent away from the aqueous matrix.[13]
Solid-Phase Extraction (SPE) - Highly selective and can provide very clean extracts.[4]- Amenable to automation for high throughput.- Wide variety of sorbent chemistries available.- Method development can be more complex.- Higher cost per sample compared to LLE.Removing specific classes of interferences, such as phospholipids, and achieving the highest level of sensitivity and selectivity.[14]
Q5: Why is derivatization recommended for analyzing this compound?

A: Aldehydes like this compound often exhibit poor ionization efficiency in common LC-MS sources (like ESI), leading to low sensitivity. Derivatization is a chemical reaction used to attach a molecule (a "tag") to the analyte to improve its analytical characteristics.[15] For this compound, derivatization can:

  • Enhance Ionization: Introduce a permanently charged group or a readily ionizable functional group, significantly boosting the MS signal.[7]

  • Improve Chromatographic Retention: Increase retention on reversed-phase columns, moving the analyte away from the void volume where many matrix components elute.[7]

  • Increase Specificity: The derivatization reaction is often specific to the aldehyde functional group, and the resulting product has a unique mass that can be selectively monitored by MS/MS.[15]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a starting point for removing phospholipids, a major source of matrix effects in plasma and serum.

  • Conditioning: Condition a phospholipid removal SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Precipitate proteins from 100 µL of biological sample by adding 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge at high speed for 10 minutes.

  • Extraction: Load the supernatant onto the conditioned SPE cartridge.

  • Elution: Collect the eluate, which contains the analyte of interest while phospholipids are retained on the sorbent.[14]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[11]

Protocol 2: Aldehyde Derivatization with 4-APEBA

This protocol uses 4-(2-(trimethylammonio)ethoxy)benzeneaminium dibromide (4-APEBA) to add a permanent positive charge to aldehydes for enhanced ESI-MS detection.[15]

  • Sample Preparation: To 50 µL of the sample extract (from SPE or LLE), add 40 µL of 3 mg/mL 4-APEBA in 150 mM ammonium acetate buffer (pH 5.7).

  • Reducing Agent: Add 50 µL of 0.5 mg/mL sodium cyanoborohydride (NaBH₃CN) in water.

  • Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 10°C) for 3 hours.[15]

  • Analysis: After incubation, the sample is ready for direct injection into the LC-MS/MS system.

Visualizations

Experimental and Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with SIL-Internal Standard Sample->Spike Extract Extraction (LLE or Protein Ppt.) Spike->Extract Cleanup Cleanup (SPE) Extract->Cleanup Deriv Derivatization Cleanup->Deriv Evap Evaporate & Reconstitute Deriv->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Quant Quantification Data->Quant

Caption: Workflow for this compound analysis.

Troubleshooting Decision Tree for Matrix Effects

G Start Poor Reproducibility or Inaccurate Quantification CheckIS Are you using a Stable Isotope Labeled IS? Start->CheckIS UseIS Implement SIL-IS (Gold Standard) CheckIS->UseIS No AssessME Assess Matrix Effect (Post-Extraction Spike) CheckIS->AssessME Yes IsME Is ME% significantly different from 100%? AssessME->IsME NoME Problem is likely not matrix effect. Check other system parameters. IsME->NoME No ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) IsME->ImproveCleanup Yes OptimizeLC Optimize Chromatography (Separate analyte from interfering peaks) ImproveCleanup->OptimizeLC UseDeriv Consider Derivatization (Enhance signal & shift RT) OptimizeLC->UseDeriv

Caption: Decision tree for troubleshooting matrix effects.

Mechanism of Ion Suppression

G cluster_gas Gas Phase (To MS Inlet) Analyte Analyte Ion_A Analyte Ion Analyte->Ion_A Successful Ionization Matrix Matrix Component Ion_M Matrix Ion Matrix->Ion_M Competition for Surface/Charge

Caption: Ion suppression in the ESI source.

References

Optimizing EAG responses to Octadeca-9,12-dienal in different insect species.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing electroantennogram (EAG) responses to octadeca-9,12-dienal in different insect species.

Troubleshooting Guides

This section addresses common issues encountered during EAG experiments with this compound.

Question: Why am I observing a low signal-to-noise ratio in my EAG recordings?

Answer: A low signal-to-noise ratio can be caused by several factors. First, ensure your Faraday cage is properly grounded to shield the setup from external electrical noise. Check the quality of your electrodes; silver wire electrodes should be freshly chloridized. Ensure a good electrical contact between the antenna and the electrodes using a high-quality conductive gel. The antennal preparation itself is critical; use healthy, undamaged antennae from insects of a consistent age and physiological state. Finally, ensure the saline solution is correctly prepared and fresh.

Question: My EAG response to this compound is inconsistent across preparations of the same insect species. What could be the cause?

Answer: Variability in EAG responses can stem from the insect's physiological condition. Factors such as the insect's age, mating status, and time of day can all influence olfactory sensitivity. To minimize this, standardize the conditions under which the insects are reared and selected for experiments. Furthermore, the delivery of the odorant stimulus must be consistent. Ensure the airflow rate and duration of the puff are precisely controlled. Given that this compound is a relatively volatile aldehyde, ensure your stimulus delivery system is free of leaks and that the concentration at the antenna is consistent between trials.

Question: The baseline of my EAG recording is drifting significantly. How can I correct this?

Answer: Baseline drift is a common issue in EAG recordings. It can be caused by the antenna drying out, changes in the electrical properties of the electrodes over time, or instability in the amplifier. To mitigate this, ensure a constant flow of humidified air over the antennal preparation. Allow the preparation to stabilize for a few minutes after mounting before starting the recording. Most modern EAG software includes a baseline correction feature that can be applied post-recording. However, excessive drift may indicate a problem with the preparation or the setup that needs to be addressed directly.

Question: I am not observing any response to this compound, even at high concentrations. What should I check?

Answer: First, verify the viability of your antennal preparation by testing it with a known general odorant that elicits a strong response in the insect species you are studying (e.g., a green leaf volatile like (Z)-3-hexenol). If the antenna responds to the control, the issue may lie with the this compound stimulus. Aldehydes can oxidize over time, so ensure your chemical sample is fresh and has been stored properly. Prepare fresh dilutions for each experiment. It is also possible that the specific insect species or sex you are testing is not sensitive to this particular compound. Literature review on the olfactory responses of your target species is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for testing this compound in EAG experiments?

A1: The optimal concentration can vary significantly between insect species. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 µg in the odor cartridge) and increasing logarithmically to a high concentration (e.g., 100 µg). This will allow you to determine the concentration that elicits a maximal response without causing sensory adaptation or damage to the olfactory neurons.

Q2: Which stereoisomer of this compound should I use?

A2: The stereoisomer is critical for biological activity. The (9Z,12Z) isomer is a common component of plant volatiles and insect pheromones. However, other isomers may also be active. If possible, test different isomers to determine the most biologically relevant one for your insect species of interest.

Q3: How long should the interval be between stimuli to avoid antennal fatigue?

A3: A typical interval between stimuli is 30 to 60 seconds. This allows the olfactory neurons to repolarize and return to their resting state. For strong stimuli or sensitive preparations, a longer interval may be necessary. It is good practice to monitor the response to a standard reference compound throughout the experiment to ensure the preparation's responsiveness is not diminishing over time.

Q4: Can I use excised antennae for my EAG recordings with this compound?

A4: Yes, excised antennae can be used and often provide a more stable recording with less noise from muscle movement. However, the lifespan of an excised antenna preparation is typically shorter than that of a whole-insect preparation. Ensure the base of the excised antenna is in good contact with the reference electrode and submerged in a drop of saline solution.

Data Presentation

Table 1: Representative EAG Responses to Aldehydes in Different Noctuid Moth Species

Insect SpeciesCompoundDose (µg)Mean EAG Response (mV) ± SEReference
Helicoverpa armigera(Z)-11-Hexadecenal101.8 ± 0.2Fictional data based on[1]
Helicoverpa armigera(Z)-9-Hexadecenal101.2 ± 0.1Fictional data based on[1]
Spodoptera litura(Z,E)-9,11-Tetradecadienyl acetate10.9 ± 0.15Fictional data based on[2]
Spodoptera litura(Z,E)-9,12-Tetradecadienyl acetate10.6 ± 0.08Fictional data based on[2]
Heliothis virescens(Z)-11-Hexadecenal102.1 ± 0.3Fictional data based on public knowledge
Heliothis virescens(Z)-9-Tetradecenal101.5 ± 0.2Fictional data based on public knowledge

Note: The data presented in this table are representative examples based on published studies on related compounds and are intended for illustrative purposes. Actual responses to this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of Insect Antenna for EAG Recording

  • Insect Selection: Select a healthy adult insect (e.g., a moth) of a standardized age (e.g., 2-3 days post-eclosion).

  • Immobilization: Gently restrain the insect in a pipette tip with the head protruding, or fix it to a wax block using low-melting point wax.

  • Antennae Positioning: Carefully position the antennae and fix them in place using small drops of wax or fine wire hooks, ensuring they are accessible for electrode placement.

  • Electrode Preparation: Use freshly chloridized silver wires inserted into glass capillaries filled with a suitable saline solution (e.g., Ringer's solution).

  • Reference Electrode Placement: Insert the reference electrode into the insect's head, typically near the base of the antenna.

  • Recording Electrode Placement: Excise the very tip of one antenna with fine scissors and slip the cut end into the recording electrode, ensuring a good seal and electrical contact.

Protocol 2: EAG Stimulus Preparation and Delivery

  • Stimulus Preparation: Prepare serial dilutions of this compound in a high-purity solvent such as hexane.

  • Odor Cartridge: Apply a known volume (e.g., 10 µl) of the diluted stimulus onto a small piece of filter paper and insert it into a Pasteur pipette.

  • Solvent Evaporation: Allow the solvent to evaporate completely (typically 1-2 minutes) before using the cartridge for stimulation.

  • Stimulus Delivery: Place the tip of the Pasteur pipette into a hole in a tube that delivers a constant stream of humidified, purified air over the antenna. A puff of air is then passed through the pipette, carrying the odorant to the antenna.

  • Control: Use a Pasteur pipette containing only filter paper with solvent as a control to ensure the observed response is due to the compound and not the solvent or mechanical stimulation.

Mandatory Visualization

EAG_Troubleshooting_Workflow start Start EAG Experiment issue Low Signal-to-Noise Ratio? start->issue check_grounding Check Faraday Cage Grounding issue->check_grounding Yes success Optimized EAG Response issue->success No check_electrodes Inspect and Re-chloridize Electrodes check_grounding->check_electrodes check_contact Ensure Good Antenna-Electrode Contact with Conductive Gel check_electrodes->check_contact check_prep Use Healthy, Undamaged Antennae check_contact->check_prep check_prep->success Resolved fail Issue Persists: Consult Advanced Troubleshooting check_prep->fail Not Resolved

Caption: A workflow diagram for troubleshooting low signal-to-noise ratio in EAG experiments.

Olfactory_Signaling_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to Receptor_Complex Olfactory Receptor Complex (OR/IR + Orco/IRco) OBP->Receptor_Complex Transports to Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Activates Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Signal to Antennal Lobe Action_Potential->Brain

Caption: A simplified diagram of the olfactory signaling pathway in insects.

References

Best practices for handling and storing low concentrations of Octadeca-9,12-dienal.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing low concentrations of Octadeca-9,12-dienal. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is a polyunsaturated fatty aldehyde with the molecular formula C₁₈H₃₂O.[1][2] It is derived from the oxidation of linoleic acid, an omega-6 fatty acid.[1][3] Due to its two double bonds and an aldehyde functional group, it is chemically reactive and sensitive to oxidation.[1]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

This compound is soluble in organic solvents such as ethanol, diethyl ether, dimethyl sulfoxide (DMSO), and acetonitrile.[4][5][6] For biological experiments, ethanol and DMSO are commonly used. It is important to use high-purity, anhydrous solvents to minimize degradation.

Q3: How should I store the neat compound and its stock solutions?

  • Neat Compound: Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.[7][8]

  • Stock Solutions: For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[9] For short-term storage (up to 1 month), -20°C is acceptable.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: What are the known biological activities of this compound?

This compound and its derivatives are known to be involved in inflammatory signaling pathways. It can compete with arachidonic acid for enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), potentially modulating the production of pro-inflammatory eicosanoids.[1] Additionally, oxidized derivatives of its precursor, linoleic acid, have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and inhibitors of the NF-κB signaling pathway.[8][10][11]

Troubleshooting Guides

Problem 1: I am seeing inconsistent or no effects in my cell-based assays.

  • Possible Cause 1: Degradation of this compound.

    • Verification: The aldehyde may have oxidized or polymerized. Degradation can be assessed by analytical methods such as ¹H NMR, which can detect the loss of the aldehyde proton signal and the appearance of signals from oxidation products, or by GC-MS to identify degradation products.[7][12]

    • Solution:

      • Always use freshly prepared dilutions from a properly stored stock solution for your experiments.

      • Ensure the solvent used for dilution is of high purity and anhydrous.

      • Minimize the exposure of the compound and its solutions to air and light.

  • Possible Cause 2: Inappropriate solvent or final concentration in culture medium.

    • Verification: High concentrations of organic solvents like DMSO or ethanol can be toxic to cells.

    • Solution:

      • Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% v/v) and does not affect cell viability.

      • Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. The choice of solvent can influence the outcome of cellular assays.[13]

Problem 2: I am unsure if my stock solution is still viable.

  • Possible Cause: Improper storage or exceeded shelf-life.

    • Verification: As mentioned above, analytical methods can confirm the integrity of the compound. A simple, though less definitive, check is to look for any visible precipitation or color change in the solution.

    • Solution:

      • If in doubt, it is best to use a fresh vial of the compound to prepare a new stock solution.

      • Adhere strictly to the recommended storage conditions (-80°C for long-term storage of solutions).

Data Presentation

Table 1: Storage Recommendations for this compound

FormTemperatureDurationAtmosphere
Neat Compound-20°CLong-termInert (Ar or N₂)
Stock Solution-80°C≤ 6 months-
Stock Solution-20°C≤ 1 month-
Working Dilution4°C< 24 hours-

Data for stock solution stability is based on recommendations for a structurally related methyl ester and represents best practice for unsaturated lipids.[9]

Table 2: Solvent Considerations for In Vitro Assays

SolventFinal Concentration in MediaConsiderations
DMSO ≤ 0.1%Can affect membrane properties and enzyme activity at higher concentrations. May interfere with some cellular assays.[14]
Ethanol ≤ 0.1%Can induce cellular stress at higher concentrations. May be a better choice for certain assays where DMSO shows interference.[13][14]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (e.g., 10 mM): a. Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Under an inert atmosphere if possible, dissolve the required amount of the compound in anhydrous ethanol or DMSO to make a 10 mM stock solution. c. Vortex briefly to ensure complete dissolution. d. Dispense into single-use aliquots in amber glass vials. e. Store at -80°C.

  • Working Solutions: a. Thaw a single aliquot of the stock solution. b. Perform serial dilutions in the appropriate solvent or cell culture medium to achieve the desired final concentration. c. Use the working solutions immediately. Do not store and reuse diluted solutions.

Protocol 2: General Protocol for Cell Treatment

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Treatment Media: a. Prepare the final concentration of this compound by diluting the stock solution in serum-free or low-serum medium. Ensure the final solvent concentration is non-toxic to the cells (e.g., ≤ 0.1%). b. Prepare a vehicle control medium containing the same final concentration of the solvent.

  • Cell Treatment: a. Remove the existing culture medium from the cells. b. Wash the cells once with sterile phosphate-buffered saline (PBS). c. Add the treatment medium or vehicle control medium to the respective wells. d. Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

  • Downstream Analysis: Following incubation, cells can be harvested for analysis of gene expression, protein levels, or other cellular responses.

Mandatory Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolism Metabolism This compound->Metabolism 9-Oxo-ODA 9-Oxo-ODA Metabolism->9-Oxo-ODA Oxidation PPARa PPARa 9-Oxo-ODA->PPARa PPARa-RXR_dimer PPARα-RXR Heterodimer PPARa->PPARa-RXR_dimer RXR RXR RXR->PPARa-RXR_dimer PPRE PPRE PPARa-RXR_dimer->PPRE Binds to Target_Genes Target Gene Expression (e.g., CPT1, ACO) PPRE->Target_Genes Activates Lipid_Metabolism Increased Fatty Acid Oxidation & Decreased Triglycerides Target_Genes->Lipid_Metabolism

Caption: PPARα signaling pathway activation by a derivative of this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_P p-IκBα IkBa->IkBa_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasomal Degradation IkBa_P->Proteasome 13-KODE 13-KODE (Linoleic Acid Derivative) 13-KODE->IKK Inhibits 13-KODE->NFkB_nuc Inhibits Translocation DNA κB Site NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, iNOS) DNA->Inflammatory_Genes Activates

References

Quantifying trace amounts of Octadeca-9,12-dienal in complex environmental samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of trace amounts of Octadeca-9,12-dienal in complex environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying trace amounts of this compound?

A1: For trace-level quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is the recommended technique. This approach offers high sensitivity and selectivity, which is crucial for complex environmental matrices. Derivatization is essential to improve the volatility and thermal stability of this long-chain aldehyde for GC analysis.

Q2: Which derivatizing agent is most suitable for this compound?

A2: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective derivatizing agent for aldehydes, including long-chain fatty aldehydes like this compound.[1] It reacts with the aldehyde group to form a stable oxime derivative, which is more volatile and provides excellent sensitivity, especially in negative ion chemical ionization (NICI) mode.[2][3]

Q3: What are the expected mass-to-charge ratios (m/z) for PFBHA-derivatized this compound in MS analysis?

A3: For PFBHA oxime derivatives of long-chain aldehydes, a characteristic ion is [M-181]+ in electron ionization (EI) mode, resulting from the loss of the pentafluorobenzyl group.[1] In negative ion chemical ionization (NICI) mode, monitoring the [M-HF]⁻ ion is a common approach for quantification.[3] For this compound (molecular weight: 264.45 g/mol ), the PFBHA derivative will have a molecular weight of 459.6 g/mol . The specific ions to monitor would be determined during method development, but based on literature for similar aldehydes, you would look for fragments related to the parent molecule and the derivatizing agent.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this analysis?

A4: Yes, HPLC can also be used, typically after derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH), which allows for UV detection.[4] However, for trace-level analysis in complex samples, GC-MS often provides superior sensitivity and specificity.

Troubleshooting Guide

Problem 1: Low or no signal for this compound.

Possible Cause Solution
Incomplete Derivatization Optimize derivatization conditions (temperature, time, pH, and reagent concentration). Ensure the PFBHA reagent is fresh. The reaction with long-chain aldehydes may require specific pH conditions (e.g., buffered at pH 7.4).[1]
Analyte Degradation This compound is an unsaturated aldehyde and can be prone to oxidation. Handle samples under an inert atmosphere (e.g., nitrogen or argon) and use antioxidants if necessary. Store samples and extracts at low temperatures (-20°C or lower) and protect them from light.
Poor Extraction Efficiency For aqueous samples, consider using Solid-Phase Microextraction (SPME) with on-fiber derivatization.[5][6] For solid samples, a thorough solvent extraction (e.g., using a modified Bligh and Dyer method) is necessary.
Instrument Contamination Run a blank to check for system contamination. If the blank is clean, the issue is likely with the sample preparation or injection.

Problem 2: High background noise or interfering peaks.

Possible Cause Solution
Matrix Effects Complex environmental samples contain numerous compounds that can co-elute with the analyte of interest, causing ion suppression or enhancement in the mass spectrometer. Implement a sample cleanup step. For lipid analysis, silicic acid column chromatography can be used to remove interfering lipids like plasmalogens.[2]
Contamination from Labware or Solvents Use high-purity solvents and thoroughly clean all glassware. Consider silanizing glassware to prevent adsorption of the analyte.
Interference from Plasmalogens Plasmalogens, a class of lipids with a vinyl-ether bond, can break down under the acidic conditions of PFBHA derivatization to release long-chain aldehydes, leading to artificially high results.[2][3] It is crucial to remove plasmalogens from the lipid extract before derivatization, for example, by using silicic acid column chromatography.[2]

Problem 3: Poor peak shape (e.g., tailing or fronting).

Possible Cause Solution
Active Sites in GC System Active sites in the GC inlet or column can interact with the analyte. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for trace analysis.
Improper Injection Technique Optimize the injection volume and temperature to ensure proper volatilization of the derivatized analyte.
Column Overloading If the peak is fronting, the concentration of the analyte may be too high. Dilute the sample and re-inject.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
  • Lipid Extraction:

    • For solid environmental samples (e.g., soil, sediment), perform a solvent extraction using a method suitable for lipids, such as a modified Bligh and Dyer extraction.

    • For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) can be employed.

  • Plasmalogen Removal (Crucial Step):

    • The crude lipid extract must be purified to remove plasmalogens. This can be achieved using silicic acid column chromatography.[2]

  • Derivatization with PFBHA:

    • Dry the purified lipid extract under a stream of nitrogen.

    • Add a solution of PFBHA in a suitable solvent (e.g., buffered at pH 7.4).[1]

    • Incubate the mixture to allow for the derivatization reaction to complete. Optimization of time and temperature may be necessary.

    • After the reaction, extract the PFBHA-oxime derivative into an organic solvent like petroleum ether for GC-MS analysis.[3]

Protocol 2: SPME with On-Fiber Derivatization for Aqueous Samples
  • Fiber Preparation: Load a poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) SPME fiber with PFBHA by exposing it to a solution of the derivatizing agent.[5][6]

  • Headspace Extraction and Derivatization: Place the aqueous sample in a vial and agitate to allow the aldehydes to partition into the headspace. Expose the PFBHA-loaded fiber to the headspace of the sample. The aldehydes will be extracted and derivatized on the fiber simultaneously.[5]

  • GC-MS Analysis: Desorb the derivatized analyte from the fiber in the hot GC inlet for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of long-chain aldehydes using PFBHA derivatization followed by GC-MS.

Parameter Value Reference
Limit of Detection (LOD) 0.5 pmol[2]
Linearity Over two orders of magnitude[2]
Recovery (for SPME) 100 ± 15%[5]
Relative Standard Deviation (RSD) for SPME < 10%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_spme Alternative for Aqueous Samples (SPME) sample Environmental Sample (Soil, Water, etc.) extraction Lipid Extraction sample->extraction cleanup Plasmalogen Removal (Silicic Acid Chromatography) extraction->cleanup derivatization Derivatization (PFBHA) cleanup->derivatization gcms GC-MS Analysis (NICI Mode) derivatization->gcms data Data Processing & Quantification gcms->data aq_sample Aqueous Sample spme SPME with On-Fiber Derivatization (PFBHA) aq_sample->spme spme->gcms

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_derivatization Derivatization Issues cluster_extraction Extraction & Stability Issues cluster_interference Interference Issues start Low or No Signal incomplete_deriv Incomplete Reaction? start->incomplete_deriv poor_extraction Poor Extraction? start->poor_extraction analyte_degradation Analyte Degradation? start->analyte_degradation optimize_deriv Optimize Conditions (Temp, Time, pH) incomplete_deriv->optimize_deriv optimize_extraction Review Extraction Method (e.g., SPME, LLE) poor_extraction->optimize_extraction use_inert Use Inert Atmosphere & Low Temperature Storage analyte_degradation->use_inert high_background High Background? matrix_effects Matrix Effects? high_background->matrix_effects plasmalogen_interference Plasmalogen Interference? matrix_effects->plasmalogen_interference add_cleanup Add Sample Cleanup Step (e.g., Silicic Acid Column) plasmalogen_interference->add_cleanup

Caption: Troubleshooting logic for low signal or high background issues.

References

Refinement of bioassay protocols to reduce variability in response to Octadeca-9,12-dienal.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioassay protocols to reduce variability in response to Octadeca-9,12-dienal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in research?

This compound is a long-chain unsaturated aldehyde derived from the oxidation of linoleic acid. It is of significant interest in biological research due to its structural similarity to other bioactive lipids and its potential role in cell signaling pathways, inflammation, and as a biomarker for oxidative stress.[1]

Q2: What are the main sources of variability in bioassays involving this compound?

The primary sources of variability in bioassays with this compound include:

  • Compound Stability: As an unsaturated aldehyde, it is prone to oxidation and degradation, affecting its concentration and activity over time.

  • Stereoisomerism: The presence of different geometric isomers (e.g., (9E,12E) vs. (9Z,12Z)) can lead to significant differences in biological activity.

  • Sample Handling and Preparation: Improper storage, exposure to light and air, and inappropriate solvent choice can lead to degradation of the compound.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and media components can influence cellular responses.

  • Assay-Specific Parameters: Pipetting errors, incorrect reagent concentrations, and instrument variability can all contribute to inconsistent results.

Q3: How does the stereochemistry of this compound affect its bioactivity?

The spatial arrangement of atoms in different stereoisomers can lead to vastly different biological effects. One isomer may exhibit potent therapeutic activity, while another could be inactive or even toxic. It is crucial to use a pure, well-characterized isomer of this compound to ensure reproducible results.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Store the compound properly: Keep it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (ideally -80°C).

  • Protect from light: Use amber vials or cover tubes with aluminum foil.

  • Use antioxidants: The inclusion of antioxidants like butylated hydroxytoluene (BHT) in storage and experimental solutions can help prevent oxidation.[2]

  • Prepare fresh solutions: Prepare working solutions of this compound immediately before use.

  • Minimize exposure to air: Once in solution, use it promptly and avoid vigorous vortexing which can introduce oxygen.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioassays with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Degradation of this compound in the assay medium.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outer wells of the microplate or fill them with sterile media/PBS to maintain humidity. 4. Prepare fresh dilutions of the compound for each experiment and minimize the time between plate preparation and measurement.
Low or no cellular response to this compound 1. Degraded or inactive compound. 2. Incorrect concentration range. 3. Insufficient incubation time. 4. Cell line is not responsive. 5. Compound insolubility in assay medium.1. Verify the purity and integrity of your this compound stock using analytical methods like GC-MS or LC-MS. 2. Perform a dose-response curve with a wide range of concentrations. 3. Conduct a time-course experiment to determine the optimal incubation period. 4. Test the compound on a different, validated cell line known to respond to lipid aldehydes. 5. Use a suitable vehicle (e.g., ethanol, DMSO) at a final concentration that is non-toxic to the cells. Ensure the compound is fully dissolved before adding to the medium.
Inconsistent results between experiments 1. Variation in cell passage number or health. 2. Different batches of reagents or media. 3. Inconsistent incubation conditions (temperature, CO2). 4. Use of different stereoisomers of this compound.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Use the same lot of critical reagents and media for a set of experiments. 3. Ensure incubators are properly calibrated and maintained. 4. Confirm the isomeric purity of your this compound.
High background signal in the assay 1. Autofluorescence of the compound or media components. 2. Non-specific binding. 3. Contamination of reagents or labware.1. Run a control with the compound in cell-free medium to check for autofluorescence. 2. Include appropriate vehicle controls and consider using blocking agents if applicable. 3. Use sterile, high-quality reagents and disposable labware.

Experimental Protocols

Protocol 1: Cell-Based Assay for Measuring Inflammatory Response

This protocol describes a general method for assessing the pro- or anti-inflammatory effects of this compound by measuring cytokine production in a relevant cell line (e.g., macrophages like RAW 264.7 or THP-1).

Materials:

  • This compound (high purity, specific isomer)

  • Cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) for inducing inflammation

  • ELISA kit for a target cytokine (e.g., TNF-α or IL-6)

  • Sterile multi-well plates (96-well)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared dilutions of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent).

    • To assess anti-inflammatory effects, co-treat cells with a pro-inflammatory stimulus like LPS (e.g., 100 ng/mL).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of the target cytokine in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine levels to a control (e.g., vehicle-treated or LPS-treated) and plot the results as a dose-response curve.

Protocol 2: Lipid Extraction and Quantification from Cell Culture

This protocol outlines the steps for extracting lipids, including this compound, from cultured cells for analysis by LC-MS.

Materials:

  • Cultured cells treated with this compound

  • Ice-cold PBS

  • Methanol

  • Chloroform

  • Internal standard (a deuterated analog of this compound if available)

  • Centrifuge tubes

  • Nitrogen gas evaporator

Methodology:

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in a small volume of PBS and transfer to a centrifuge tube.

  • Cell Lysis and Lipid Extraction:

    • Pellet the cells by centrifugation.

    • Add a 2:1 mixture of chloroform:methanol to the cell pellet.

    • Add the internal standard.

    • Vortex thoroughly and incubate on ice for 30 minutes to allow for lipid extraction.

  • Phase Separation:

    • Add water to the mixture to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution and Analysis: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol). Analyze the sample using a validated LC-MS method for the quantification of this compound.

Signaling Pathways and Experimental Workflows

Signaling_Pathway Linoleic Acid Linoleic Acid COX/LOX Enzymes COX/LOX Enzymes Linoleic Acid->COX/LOX Enzymes This compound This compound Pro-inflammatory Mediators Pro-inflammatory Mediators This compound->Pro-inflammatory Mediators Aldehyde Dehydrogenases Aldehyde Dehydrogenases This compound->Aldehyde Dehydrogenases COX/LOX Enzymes->this compound Cellular Response Cellular Response Pro-inflammatory Mediators->Cellular Response Inactive Metabolites Inactive Metabolites Aldehyde Dehydrogenases->Inactive Metabolites

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Sample Collection Sample Collection Incubation->Sample Collection Bioassay (e.g., ELISA) Bioassay (e.g., ELISA) Sample Collection->Bioassay (e.g., ELISA) Data Analysis Data Analysis Bioassay (e.g., ELISA)->Data Analysis

References

Addressing low signal-to-noise ratio in mass spectrometry of Octadeca-9,12-dienal.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal-to-noise ratios in the mass spectrometry of Octadeca-9,12-dienal.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal-to-noise ratio for this compound in my mass spectrometry analysis?

A low signal-to-noise (S/N) ratio for this compound can stem from several factors related to its chemical nature and the analytical method. Aldehydes, particularly long-chain unsaturated ones, can be challenging to analyze via mass spectrometry due to:

  • Poor Ionization Efficiency: Aldehydes may not ionize efficiently by common techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1]

  • Volatility: As a volatile compound, sample loss can occur during preparation and analysis, especially with gas chromatography-mass spectrometry (GC-MS).[2]

  • Sample Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte, leading to a weaker signal.[3]

  • Suboptimal Instrument Settings: Incorrect mass spectrometer or chromatography parameters can significantly impact signal intensity.[4]

  • Sample Degradation: this compound, being an unsaturated aldehyde, is susceptible to oxidation.[5][6]

Q2: What is derivatization and can it help improve the signal for this compound?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For aldehydes like this compound, derivatization is a highly recommended strategy to improve ionization efficiency and, consequently, the signal-to-noise ratio in both LC-MS and GC-MS.[1][7] Derivatization agents are designed to introduce a readily ionizable group or a group with a permanent charge onto the aldehyde.[1][8]

Q3: Which derivatization reagents are suitable for the analysis of this compound?

Several derivatization reagents can be used for aldehydes. The choice depends on the analytical technique (LC-MS or GC-MS) and the specific requirements of your experiment.

Derivatization ReagentAnalytical TechniquePrincipleReference
D-cysteine LC-MS/MSForms a thiazolidine-4-carboxylic acid derivative that is more ionizable.[9]
4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) LC-MSIntroduces a permanent positive charge, enhancing ESI efficiency.[1]
4-APEBA LC-MS/MSIncorporates a permanent positive charge for improved detection in positive-ion ESI-MS.[8]
Acetylacetone or Dimedone (Hantzsch reaction) LC-MSForms fluorescent and ionizable dihydropyridine or decahydroacridine derivatives.[10]
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) GC-MSIncreases volatility and allows for sensitive detection. Often used with headspace solid-phase microextraction (HS-SPME).[7][11]

Troubleshooting Guides

Issue 1: Low Signal Intensity in LC-MS Analysis

Possible Cause & Solution Workflow

Figure 1. Troubleshooting workflow for low signal intensity in LC-MS.

Detailed Steps:

  • Consider Derivatization: If you are not already using derivatization, this should be your first step. Aldehydes often exhibit poor ionization in their native form.[1]

  • Optimize Mobile Phase: The choice of mobile phase additives is crucial for good ionization. For lipid analysis, 10 mM ammonium formate with 0.1% formic acid can be effective in positive ion mode, while 10 mM ammonium acetate is often preferred for negative ion mode.[12]

  • Tune Ion Source Parameters: Systematically optimize ion source settings, including nebulizer pressure, drying gas flow rate and temperature, and capillary voltage, to maximize the signal for your derivatized or underivatized analyte.[4]

  • Implement Sample Clean-up: Matrix components can interfere with ionization. Use solid-phase extraction (SPE) to remove interfering substances like salts and other lipids.[2][13]

  • Check for Sample Degradation: Prepare fresh samples and standards. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample extraction to prevent oxidation of the double bonds in this compound.[14]

Issue 2: High Background Noise in Mass Spectra

Possible Causes and Solutions

Possible CauseRecommended SolutionReference
Contaminated Solvents Use high-purity, LC-MS grade solvents and mobile phase additives. Prepare fresh mobile phases daily.[4]
System Contamination Flush the LC system and mass spectrometer. If carryover is suspected, inject a blank solvent after a high-concentration sample to check for residual analyte.[15]
Leaks in the System Check for leaks in the LC flow path and at the MS interface, as this can introduce atmospheric contaminants.[16]
Improperly Set Ion Source An improperly tuned ion source can lead to high background. Perform a system tune and calibration.[3]

Logical Diagram for Noise Reduction

noise_reduction start High Background Noise check_solvents Check Solvents and Mobile Phases start->check_solvents flush_system Flush System and Check for Carryover check_solvents->flush_system check_leaks Inspect for Leaks flush_system->check_leaks tune_ms Tune and Calibrate MS check_leaks->tune_ms end Noise Reduced tune_ms->end

Figure 2. Step-by-step process for reducing background noise.

Experimental Protocols

Protocol 1: Derivatization of this compound with D-cysteine for LC-MS/MS

This protocol is adapted from a general method for aldehyde derivatization with D-cysteine.[9]

Materials:

  • Sample containing this compound

  • D-cysteine solution (e.g., 10 mg/mL in water)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Acetonitrile

  • Heating block or water bath

Procedure:

  • To your sample, add an equal volume of D-cysteine solution and buffer.

  • Vortex the mixture gently.

  • Incubate the reaction mixture at 50°C for 10 minutes.[9]

  • After incubation, add acetonitrile to precipitate proteins and stop the reaction.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Headspace SPME with PFBHA Derivatization for GC-MS

This protocol is based on methods for analyzing volatile aldehydes.[7][11]

Materials:

  • Sample containing this compound in a headspace vial

  • SPME fiber (e.g., divinylbenzene/polydimethylsiloxane)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) solution

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Load the SPME fiber with the PFBHA derivatizing agent by exposing it to the headspace of a PFBHA solution.

  • Place your sample in a sealed headspace vial.

  • Expose the PFBHA-loaded SPME fiber to the headspace of your sample vial. The volatile this compound will react with the PFBHA on the fiber.

  • After an optimized extraction time, retract the fiber and insert it into the hot GC inlet.

  • The derivatized analyte will be thermally desorbed from the fiber onto the GC column for separation and subsequent detection by the mass spectrometer.

References

Selection of appropriate internal standards for Octadeca-9,12-dienal quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Octadeca-9,12-dienal. Our focus is on the critical selection and application of appropriate internal standards to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

A1: The most suitable internal standard for the quantification of this compound using mass spectrometry-based methods (GC-MS or LC-MS/MS) is a stable isotope-labeled (SIL) version of the analyte itself. This would be either a deuterated (e.g., this compound-d_n_) or a ¹³C-labeled (e.g., [¹³C₁₈]-Octadeca-9,12-dienal) analog. SIL internal standards are considered the gold standard because they share nearly identical chemical and physical properties with the analyte of interest. This ensures they co-elute chromatographically and experience similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer, and fragmentation patterns, thereby providing the most accurate correction for experimental variability.

Q2: Are stable isotope-labeled internal standards for this compound commercially available?

Q3: What are the alternatives if a stable isotope-labeled internal standard is not accessible?

A3: In the absence of a stable isotope-labeled internal standard, a structural analog can be considered. A suitable structural analog should have a similar chemical structure, polarity, and functional groups to this compound. Potential candidates could include other C18 unsaturated aldehydes or a commercially available deuterated aldehyde with a similar chain length and degree of unsaturation. However, it is crucial to validate the performance of any structural analog thoroughly, as it will not perfectly mimic the behavior of the analyte, potentially leading to less accurate quantification. For example, a deuterated analog of a different but structurally similar aldehyde could be used.[1]

Q4: What are the common pitfalls when using deuterated internal standards?

A4: While highly effective, deuterated internal standards can present some challenges. One potential issue is the possibility of deuterium-hydrogen exchange, where deuterium atoms are replaced by hydrogen atoms from the sample or solvent. This is more likely to occur if the deuterium atoms are located on or near exchangeable positions like hydroxyl or carboxyl groups. For aldehydes, labeling on the aliphatic chain away from the carbonyl group is generally stable. Another consideration is the potential for a slight chromatographic shift between the deuterated standard and the native analyte, which should be monitored to ensure proper integration and ratio calculation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard Signal 1. Inconsistent addition of the internal standard to samples. 2. Degradation of the internal standard during sample preparation or storage. 3. Poor solubility of the internal standard in the sample matrix or reconstitution solvent.1. Ensure precise and consistent pipetting of the internal standard solution into all samples, including calibrators and quality controls. Use a calibrated pipette. 2. Investigate the stability of the internal standard under your experimental conditions. Consider adding it at a later stage of sample preparation if it is found to be unstable. Store stock and working solutions appropriately (e.g., at -80°C under an inert atmosphere). 3. Verify the solubility of the internal standard. Adjust the solvent composition if necessary.
Poor Recovery of Analyte and Internal Standard 1. Inefficient extraction from the sample matrix. 2. Adsorption to sample containers or instrument components.1. Optimize the extraction method. For lipid aldehydes, a liquid-liquid extraction (e.g., with ethyl acetate or a Folch extraction) is common. 2. Use low-adsorption vials and pipette tips. Condition the LC column and flow path with a few blank injections before running samples.
Inaccurate Quantification with a Structural Analog Internal Standard 1. Differences in extraction efficiency between the analyte and the internal standard. 2. Differential ionization efficiency in the mass spectrometer (matrix effects). 3. Different fragmentation patterns leading to inconsistent ratios.1. Perform a thorough validation of the extraction recovery for both the analyte and the structural analog. 2. Evaluate matrix effects by comparing the response of the analyte and internal standard in neat solution versus in a matrix extract. A stable isotope-labeled internal standard is the best way to compensate for matrix effects. 3. Ensure that the selected precursor and product ions for both the analyte and the internal standard are specific and free from interference.
Non-linear Calibration Curve 1. Saturation of the detector at high concentrations. 2. Significant contribution of the unlabeled analyte from the internal standard solution at low concentrations. 3. Matrix effects that are not adequately corrected by the internal standard.1. Extend the calibration curve to lower concentrations or dilute samples to fall within the linear range. 2. Check the isotopic purity of the stable isotope-labeled internal standard. The unlabeled impurity should be minimal. 3. A stable isotope-labeled internal standard is the most effective way to mitigate this. If using a structural analog, further sample cleanup may be necessary.

Quantitative Data Summary

The use of stable isotope-labeled internal standards significantly improves the accuracy and precision of quantification. The following table illustrates the comparative performance of using a deuterated internal standard versus an external standard method for the analysis of pesticides and mycotoxins in complex matrices, which demonstrates the principles applicable to aldehyde quantification.

Parameter External Standard Method Deuterated Internal Standard Method Reference
Accuracy (% Recovery) Varied by > 60% for some quality controlsFell within 25% for all quality controls[2]
Precision (% RSD) > 50% for some quality controls< 20% for all quality controls[2]

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound from Deuterated Linoleic Acid

This protocol outlines the general steps for the synthesis of a deuterated internal standard for this compound, starting from commercially available deuterated linoleic acid.

  • Starting Material: Obtain commercially available deuterated linoleic acid (e.g., linoleic acid-d₄).

  • Activation of Carboxylic Acid: The carboxylic acid group of the deuterated linoleic acid is first activated. This can be achieved by converting it to an acid chloride or by using a peptide coupling reagent.

  • Reduction to Alcohol: The activated carboxylic acid is then reduced to the corresponding alcohol (deuterated linoleyl alcohol). A mild reducing agent such as sodium borohydride can be used.

  • Oxidation to Aldehyde: The deuterated linoleyl alcohol is then oxidized to the desired deuterated this compound. A controlled oxidation using a reagent like pyridinium chlorochromate (PCC) or a Swern oxidation is recommended to avoid over-oxidation to the carboxylic acid.

  • Purification: The final product should be purified using column chromatography to remove any unreacted starting materials or byproducts.

  • Characterization: The structure and isotopic purity of the synthesized deuterated this compound should be confirmed by mass spectrometry and NMR.

Protocol 2: Quantification of this compound by GC-MS

This protocol provides a general procedure for the quantification of this compound in a biological matrix using a stable isotope-labeled internal standard and derivatization.

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of sample (e.g., plasma, tissue homogenate), add 10 µL of the deuterated this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Folch method with chloroform:methanol (2:1, v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the organic (lower) phase and dry it under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 50 µL of acetonitrile).

    • Add 50 µL of a derivatizing agent such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine. PFBHA derivatization enhances the volatility and detection sensitivity of aldehydes for GC-MS analysis.[3][4]

    • Incubate the mixture at 60°C for 30 minutes.

    • After cooling, the derivatized sample is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injector: Splitless mode at 250°C.

      • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the derivatized this compound and its deuterated internal standard.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with Deuterated This compound IS Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Down Dry Extract (Nitrogen Stream) Extraction->Dry_Down Reconstitute Reconstitute in Solvent Dry_Down->Reconstitute Derivatize Add PFBHA & Incubate (60°C) Reconstitute->Derivatize GC_MS GC-MS Analysis (SIM Mode) Derivatize->GC_MS Data_Processing Peak Integration & Area Ratio Calculation GC_MS->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Linoleic_Acid Linoleic Acid Lipoxygenase Lipoxygenase (LOX) Linoleic_Acid->Lipoxygenase Hydroperoxide 9-Hydroperoxy-10,12-octadecadienoic acid (9-HPODE) Lipoxygenase->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL Aldehyde This compound HPL->Aldehyde

Caption: Enzymatic formation of this compound from linoleic acid.

References

Technical Support Center: Optimization of Pheromone Dispenser Formulation for Octadeca-9,12-dienal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of pheromone dispenser formulations for the controlled release of Octadeca-9,12-dienal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its controlled release important?

This compound is an unsaturated fatty aldehyde, a chemical compound that can act as an insect pheromone.[1][2] Pheromones are highly specific and non-toxic, making them ideal for integrated pest management strategies like mating disruption.[3][4] Controlled release is crucial to maintain an effective atmospheric concentration over a prolonged period, mimicking the natural emission rate of the insect, thereby confusing males and preventing them from locating females.[5]

Q2: What are the common types of materials used for controlled-release dispensers?

Common materials include polymers (e.g., nanofibers, microparticles, capillaries), waxes, and porous substrates.[5][6][7] Polymer-based systems, such as electrospun fibers and microcapsules, are widely researched for their ability to be tailored for specific release kinetics.[3][6] The choice of material depends on the chemical properties of the pheromone, desired release rate, environmental conditions, and cost.

Q3: What are the primary mechanisms governing pheromone release from a dispenser?

The release of pheromones from a dispenser is primarily governed by diffusion through the polymer matrix and evaporation from the dispenser surface.[5][6] Key factors influencing these mechanisms include the polymer's chemical structure, crystallinity, porosity, and the pheromone's volatility. Molecular dynamics simulations suggest that pheromones diffuse through polymer networks via vibrations and the formation of cavities.[6]

Q4: How do environmental factors affect the release rate of this compound?

Environmental conditions significantly impact release rates.

  • Temperature: Higher temperatures increase the vapor pressure of the pheromone and the diffusion rate through the dispenser matrix, leading to a higher release rate.[8][9]

  • Wind Speed: Increased airflow across the dispenser surface can accelerate the evaporation rate.[10]

  • UV Radiation: Can cause degradation of the pheromone, especially for unsaturated aldehydes, potentially reducing efficacy. Formulations may require UV protectants.

Troubleshooting Guide

Problem: The dispenser shows a high initial "burst release" followed by a rapid decline in the release rate.

  • Possible Cause 1: Surface-Adsorbed Pheromone: A significant amount of this compound may be adsorbed onto the surface of the dispenser rather than being properly encapsulated or integrated into the matrix. This surface-level pheromone evaporates quickly.

  • Solution 1: Adjust the formulation process to ensure proper encapsulation. This may involve modifying solvent evaporation times, polymer concentration, or the mixing process. A post-formulation "curing" step at a slightly elevated temperature might also help by allowing the pheromone to diffuse more evenly within the matrix.

  • Possible Cause 2: Inappropriate Polymer Porosity: A highly porous or macroporous matrix can lead to a rapid initial release as the pheromone near the surface quickly diffuses out.

  • Solution 2: Select a polymer with a denser structure or smaller pore size to slow down the initial diffusion.[11] Blending polymers or adjusting the manufacturing process (e.g., electrospinning parameters) can help tailor the matrix structure.

Problem: The release rate is too low to be effective in field trials.

  • Possible Cause 1: Low Pheromone Loading: The initial concentration of this compound in the dispenser may be insufficient.

  • Solution 1: Increase the pheromone load in the formulation. However, be cautious of reaching a saturation point, which could lead to phase separation and unpredictable release kinetics.

  • Possible Cause 2: High Polymer Crystallinity or Density: A highly crystalline or dense polymer matrix can excessively restrict the diffusion of the pheromone molecule.[6]

  • Solution 2: Choose a more amorphous polymer or a polymer with a lower glass transition temperature. Plasticizers can also be added to the formulation to increase polymer chain mobility and facilitate diffusion.

Problem: The pheromone appears to be degrading within the dispenser over time.

  • Possible Cause 1: Oxidation of the Aldehyde: The aldehyde functional group in this compound is susceptible to oxidation, especially when exposed to air and light.

  • Solution 1: Incorporate an antioxidant (e.g., BHT) into the formulation. Additionally, using UV-protective polymers or adding a UV absorber can prevent photodegradation.

  • Possible Cause 2: Incompatibility with the Matrix: The polymer matrix itself may have reactive impurities or functional groups that react with the pheromone.

  • Solution 2: Ensure the use of high-purity polymers. Conduct compatibility studies by storing the pheromone with the polymer at elevated temperatures and analyzing for degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Data & Performance Metrics

The following tables summarize hypothetical performance data for different dispenser formulations of this compound to illustrate key metrics.

Table 1: Comparison of Release Rates from Different Dispenser Formulations

Formulation IDDispenser TypePheromone Load (mg)Average Release Rate (µ g/day ) at 25°CEffective Lifespan (days)
F01-PCLPolycaprolactone Fiber150120~30
F02-PHBPolyhydroxybutyrate Fiber15045~80
F03-ALGAlginate Microparticle10065~45
F04-EVAEVA Capillary200150~35

Table 2: Effect of Temperature on the Release Rate of Formulation F02-PHB

Temperature (°C)Average Release Rate (µ g/day )% Increase from 20°C
20350%
254528.6%
306277.1%
3585142.9%

Diagrams and Workflows

G Experimental Workflow for Dispenser Optimization cluster_0 Formulation & Characterization cluster_1 Laboratory Evaluation cluster_2 Field & Efficacy Trials A Select Polymer & Pheromone Load B Prepare Dispenser Formulation (e.g., Electrospinning, Encapsulation) A->B C Characterize Physical Properties (e.g., SEM, DSC) B->C D Measure Release Rate (GC-MS, TGA) C->D To Lab Testing E Assess Environmental Stability (Temperature, UV exposure) D->E F Design Field Trial Layout (Plot size, trap density) E->F Proceed to Field Trial (if results are optimal) G Deploy Dispensers & Traps F->G H Monitor Pest Population & Dispenser Longevity G->H I Analyze Efficacy Data H->I I->A Iterate & Reformulate

Caption: Workflow for optimizing a pheromone dispenser.

factors Key Factors Influencing Pheromone Release Rate cluster_formulation Formulation Properties cluster_environment Environmental Conditions center Pheromone Release Rate poly_type Polymer Type (e.g., PCL, PHB) poly_type->center loading Pheromone Load (%) loading->center porosity Matrix Porosity porosity->center additives Additives (Plasticizers, Antioxidants) additives->center temp Temperature temp->center wind Wind Speed wind->center uv UV Radiation uv->center

Caption: Factors that influence the pheromone release rate.

troubleshoot Troubleshooting Logic for Release Rate Issues start Problem with Release Rate rate_check Is the release rate too high or too low? start->rate_check high_rate Rate Too High (Burst Release) rate_check->high_rate Too High low_rate Rate Too Low rate_check->low_rate Too Low cause_high1 Check for high surface porosity or surface-adsorbed pheromone. high_rate->cause_high1 solution_high1 Modify formulation process. Use a denser polymer. cause_high1->solution_high1 cause_low1 Check pheromone load. Is it sufficient? low_rate->cause_low1 solution_low1 Increase pheromone load. cause_low1->solution_low1 No cause_low2 Check polymer properties. Is it too dense/crystalline? cause_low1->cause_low2 Yes solution_low2 Use more amorphous polymer or add plasticizer. cause_low2->solution_low2

Caption: A logical flow for troubleshooting release rate problems.

Experimental Protocols

Protocol 1: Measuring Pheromone Release Rate via Dynamic Headspace Collection and GC-MS

This protocol details the collection and quantification of airborne this compound released from a dispenser under controlled conditions.

  • Materials:

    • Glass aeration chamber

    • Pheromone dispenser sample

    • Air pump with flowmeter, charcoal-filtered

    • Adsorbent trap (e.g., Tenax TA cartridge)

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

    • Internal standard (e.g., dodecyl acetate)

    • Hexane (HPLC grade)

    • Calibration standards of this compound

  • Procedure:

    • System Setup: Place the dispenser inside the glass chamber. Connect the chamber to a purified air source at a constant flow rate (e.g., 100 mL/min). Attach the adsorbent trap to the chamber's outlet.[12]

    • Volatile Collection: Aerate the dispenser for a set period (e.g., 24 hours) at a constant temperature. The airborne pheromone will be captured by the adsorbent trap.

    • Sample Elution: After the collection period, remove the adsorbent trap. Elute the trapped compounds by washing the trap with a known volume of hexane (e.g., 500 µL) containing the internal standard.

    • GC-MS Analysis: Inject an aliquot of the eluate into the GC-MS. Use a nonpolar capillary column (e.g., HP-5ms).[12] The temperature program should be optimized to separate this compound from any impurities and the internal standard.

    • Quantification: Create a calibration curve using the prepared standards. Determine the amount of pheromone collected by comparing its peak area to that of the internal standard and referencing the calibration curve.

    • Calculate Release Rate: Divide the total mass of pheromone collected (in µg) by the collection time (in days) to determine the average release rate (µ g/day ).

Protocol 2: Evaluating Dispenser Performance in Field Trials

This protocol outlines a general method for assessing the efficacy of a pheromone dispenser formulation for mating disruption.

  • Materials:

    • Test dispensers (formulation of this compound)

    • Control dispensers (blanks or a commercial standard)

    • Insect traps (e.g., delta traps with sticky liners) baited with a monitoring lure

    • GPS unit for mapping

    • Meteorological data logger

  • Procedure:

    • Site Selection: Choose a suitable location with a known population of the target pest. The site should be large enough to accommodate multiple treatment and control plots with adequate buffer zones to prevent interference.[10]

    • Experimental Design: Use a randomized complete block design. Each block will contain a plot for your test formulation and an untreated control plot. The number of replicates will depend on the desired statistical power.

    • Dispenser Deployment: Place the dispensers within the treatment plots according to a predetermined grid pattern and density (dispensers per hectare). The placement should account for crop height and typical pest flight patterns.[10]

    • Trap Placement: Place monitoring traps in the center of each plot. This will be used to measure the primary efficacy endpoint: the reduction in male moth capture in treated plots compared to control plots (a proxy for mating disruption).

    • Data Collection: Check traps weekly, recording the number of captured target insects. Replace sticky liners as needed. Concurrently, collect meteorological data (temperature, wind speed).[10]

    • Data Analysis: At the end of the trial period, calculate the mean number of moths captured per trap per week for both treatment and control plots. Use appropriate statistical methods (e.g., ANOVA) to determine if there is a significant reduction in captures in the plots treated with the this compound dispensers.[10]

References

Minimizing contamination in trace analysis of semiochemicals like Octadeca-9,12-dienal.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of semiochemicals, with a special focus on aldehydes like Octadeca-9,12-dienal.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimental work.

Question: I am detecting a significant background signal of my target analyte, this compound, in my blanks. What are the potential sources of this contamination?

Answer:

Background contamination in trace analysis is a common challenge. The primary sources can be broadly categorized as follows:

  • Laboratory Environment: The air in a laboratory can contain a variety of volatile and semi-volatile organic compounds. Aldehydes are known components of indoor air, originating from building materials, furniture, and even laboratory equipment.[1][2][3]

  • Reagents and Solvents: High-purity solvents and reagents are crucial for trace analysis. However, even high-grade materials can contain trace impurities that may interfere with your analysis. Always run solvent blanks to check for contamination.

  • Sample Handling and Preparation: This is often the largest source of error in trace analysis.[1] Contamination can be introduced from various tools and materials used during sample processing.

    • Plasticware: Disposable plastic labware, such as pipette tips, microfuge tubes, and syringe filters, are a significant source of contamination. These materials can leach chemical additives, including fatty acid amides like oleamide, which are structurally similar to many semiochemicals.[4][5][6] Studies have also shown that plastic components can emit volatile aldehydes.[7]

    • Glassware: Improperly cleaned glassware can retain residues from previous experiments or cleaning agents.

    • Personnel: The analyst can inadvertently introduce contaminants through handling. Cosmetics, lotions, and even natural skin oils can contain compounds that may interfere with the analysis.

Question: What are the best practices for cleaning glassware to be used in trace analysis of semiochemicals?

Answer:

A rigorous glassware cleaning protocol is essential to minimize background contamination. Here is a recommended procedure:

Experimental Protocol: Glassware Cleaning for Trace Analysis

  • Initial Wash: Wash all new or previously used glassware with a phosphate-free laboratory detergent and hot tap water.[8][9] Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water at least five times to remove all detergent residues.[8][9][10]

  • Acid Soak: Soak the glassware in a dilute acid bath. A 0.5% nitric acid solution or a 10% hydrochloric acid solution is commonly used.[8][9][10] The glassware should be completely submerged and soaked for a minimum of 8 hours, or overnight.[8][9]

  • Deionized Water Rinse: After the acid soak, rinse the glassware profusely with high-purity, deionized water. A minimum of five rinses is recommended.[8][9][10]

  • Drying: Dry the glassware in an oven. For general use, an oven set to 110°C is suitable.[11]

  • Storage: Once clean and dry, store the glassware in a clean, dust-free environment.[8][9] Covering the openings with solvent-rinsed aluminum foil is a good practice to prevent airborne contamination.

Question: I suspect my plastic consumables are the source of contamination. What can I do to mitigate this?

Answer:

Plasticware is a known source of leachable compounds that can interfere with trace analysis. Here are some strategies to minimize this issue:

  • Solvent Rinsing: Pre-washing plastic materials with an appropriate solvent can help remove surface contaminants.[12]

  • Material Selection: If possible, use glassware instead of plastic. When plastics are necessary, consider using materials less prone to leaching, such as polytetrafluoroethylene (PTFE). It is advisable to test different brands of plasticware to find those with the lowest background for your specific analyte.

  • Use of Glass Syringes: For sample filtration, consider using glass syringes with stainless-steel filter holders as a substitute for disposable plastic syringes and syringe filters.[12]

  • Minimize Contact Time: Reduce the time your sample or solvents are in contact with plastic surfaces.

  • Run Blanks: Always run procedural blanks that include all plasticware used in your sample preparation to quantify the level of contamination.

Quantitative Data on Potential Contaminants

Table 1: Leaching of Oleamide from Plastic Containers

Plastic ContainerExtraction MediumOleamide Concentration (ng/mL)
Medicinal SyringeMethanol7351
Insulin SyringeMethanol21984
Intravenous (i.v.) Infusion BottleFood Simulant17
Medicinal SyringeFood Simulant12
Insulin SyringeFood Simulant152

Source: Adapted from a study on oleamide leaching from medicinal and food-grade plastic containers.[1]

Table 2: Typical Concentrations of Aldehydes in Air

AldehydeIndoor Air Concentration (µg/m³)Automobile Exhaust Concentration (µg/m³)
Formaldehyde53.0103.2
Acetaldehyde4.514.9
Acrolein16.899.4
Butanal15.85.0

Source: Adapted from an analysis of aldehydes in indoor and automotive exhaust air.[3]

Visualizing Workflows and Pathways

Understanding the experimental process and the biological context of your analyte can help in identifying potential sources of contamination and interpreting your results.

experimental_workflow cluster_sampling Sample Collection cluster_analysis Analysis cluster_confirmation Biological Confirmation a Volatile Collection (e.g., SPME, air entrainment) b Sample Preparation (Solvent extraction, concentration) a->b Desorption c GC-MS Analysis (Separation and Identification) b->c Injection d Data Processing c->d Chromatogram/ Mass Spectra e Electroantennography (EAG) (Physiological response) d->e f Behavioral Bioassays (Behavioral response) d->f signaling_pathway cluster_biosynthesis Pheromone Biosynthesis Fatty_Acid_Pool Fatty Acid Pool (e.g., Linoleic Acid) Desaturation Desaturation (Acyl-CoA Desaturases) Fatty_Acid_Pool->Desaturation Chain_Shortening Chain Shortening (β-oxidation) Desaturation->Chain_Shortening Reduction Reduction (Fatty Acyl Reductase) Chain_Shortening->Reduction Oxidation Oxidation (Alcohol Oxidase) Reduction->Oxidation Pheromone This compound Oxidation->Pheromone

References

Validation & Comparative

Validating Octadeca-9,12-dienal as a Key Pheromone Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Octadeca-9,12-dienal's function as a key pheromone component against other alternatives, supported by experimental data. The following sections detail the methodologies for validating pheromone activity, present comparative data in a structured format, and visualize the underlying biological and experimental processes.

Introduction to this compound

This compound is a polyunsaturated fatty aldehyde identified as a sex pheromone component in various insect species, notably the fall webworm, Hyphantria cunea.[1][2][3] Its chemical structure, derived from the oxidation of linoleic acid, allows for specific recognition by insect olfactory systems, triggering behavioral responses crucial for mating. This guide will delve into the experimental validation of its function and compare its efficacy to other known pheromones.

Comparative Analysis of Pheromone Components

The efficacy of a pheromone is determined by its ability to elicit a specific behavioral response in the target species. Below is a comparison of this compound with a well-established alternative, (Z,E)-9,12-tetradecadienyl acetate (ZETA), used for several moth species.

Table 1: Comparison of Pheromone Component Efficacy

Pheromone ComponentTarget Species (Example)Identification MethodBehavioral Assay Results (Qualitative)Electroantennography (EAG) Response
(Z,Z)-9,12-Octadecadienal Hyphantria cunea (Fall Webworm)GC-MSSignificant attraction of males in wind tunnel and field trials.[3]Elicits antennal response.
(Z,E)-9,12-tetradecadienyl acetate (ZETA)Plodia interpunctella, Ephestia cautellaGC-MSStrong attraction and mating disruption.[4]Elicits distinct antennal responses.[4]
(13Z,15E)-OctadecadienalMicromelalopha siversiGC-EAD, GC-MSAttractive to male moths in field traps.Elicited electrophysiological activity.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pheromone function. The following are standard protocols used in the identification and bioassay of this compound and its alternatives.

Pheromone Extraction and Identification

Objective: To extract and identify the chemical components of the female sex pheromone gland.

Protocol:

  • Gland Dissection: Pheromone glands are dissected from virgin female insects during their calling period (typically in the scotophase).

  • Solvent Extraction: The dissected glands are immediately immersed in a non-polar solvent, such as hexane, to extract the volatile pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The hexane extract is concentrated and injected into a GC-MS system.

    • The gas chromatograph separates the individual components of the extract based on their volatility and interaction with the column.

    • The mass spectrometer fragments the eluted compounds, providing a unique mass spectrum for each component, which allows for their identification by comparing them to known standards and libraries.[1][2][3]

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to a specific chemical compound, indicating its detection by olfactory receptor neurons.

Protocol:

  • Antenna Preparation: An antenna is excised from a male insect and mounted between two electrodes.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the test pheromone (e.g., synthetic this compound) is introduced into the airstream.

  • Signal Recording: The change in the electrical potential across the antenna (the EAG response) is recorded. The amplitude of the response is proportional to the sensitivity of the antenna to the specific compound.

Behavioral Bioassays

Objective: To determine the behavioral response of insects to a candidate pheromone.

a) Wind Tunnel Assay:

  • Setup: A controlled environment with a constant laminar airflow is used.[3]

  • Pheromone Source: A dispenser containing a synthetic version of the pheromone is placed at the upwind end of the tunnel.

  • Insect Release: Male insects are released at the downwind end.

  • Observation: The flight behavior of the insects is observed and recorded, including upwind flight, casting, and contact with the pheromone source. A positive response indicates attraction.

b) Field Trapping:

  • Trap Setup: Traps (e.g., delta traps with sticky liners) are baited with a lure containing the synthetic pheromone.

  • Deployment: Traps are deployed in the natural habitat of the target insect. Control traps with no lure or a different lure are also set up.

  • Data Collection: The number of male insects caught in each trap is recorded over a specific period. A significantly higher catch in the pheromone-baited traps validates its function as an attractant.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway for aldehyde pheromones and the general experimental workflow for pheromone validation.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Space Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR_Complex Odorant Receptor (OR) Complex PBP->OR_Complex Transport & Delivery G_Protein G-Protein OR_Complex->G_Protein Activation Second_Messenger Second Messenger (e.g., IP3, cAMP) G_Protein->Second_Messenger Signal Amplification Ion_Channel Ion Channel Second_Messenger->Ion_Channel Gating Depolarization Neuron Depolarization & Action Potential Ion_Channel->Depolarization Ion Influx

Caption: Proposed signaling pathway for this compound reception in an insect olfactory neuron.

Pheromone_Validation_Workflow cluster_identification Identification Phase cluster_synthesis Synthesis Phase cluster_validation Validation Phase cluster_conclusion Conclusion Gland_Extraction Pheromone Gland Extraction GC_MS GC-MS Analysis Gland_Extraction->GC_MS Structure_Elucidation Chemical Structure Elucidation GC_MS->Structure_Elucidation Synthesis Chemical Synthesis of Candidate Pheromone Structure_Elucidation->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Wind_Tunnel Wind Tunnel Bioassay Synthesis->Wind_Tunnel Field_Trials Field Trapping Experiments Synthesis->Field_Trials Validation Validation as Key Pheromone Component EAG->Validation Wind_Tunnel->Validation Field_Trials->Validation

Caption: Experimental workflow for the identification and validation of this compound as a pheromone.

Conclusion

The available evidence strongly supports the function of this compound as a key sex pheromone component in Hyphantria cunea. Its identification from female pheromone glands, coupled with positive responses in electrophysiological and behavioral assays, confirms its biological activity. While it is a crucial component, it is often part of a species-specific blend of compounds.[1][2] Further research into the precise ratios of these components and the specific olfactory receptors involved will enhance our understanding and potential applications in pest management and drug development. The comparison with other well-studied pheromones like ZETA highlights the common methodologies used for validation and underscores the diversity of chemical signals in insect communication.

References

A Comparative Analysis of the Bioactivity of (9Z,12Z) and (9E,12E) Isomers of Octadeca-9,12-dienal

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the geometric isomers of octadeca-9,12-dienal reveals distinct bioactivities, with the (9E,12E) isomer exhibiting potential cytotoxic and pro-apoptotic effects, while the (9Z,12Z) isomer is primarily recognized for its role as an insect pheromone. This guide provides a comparative overview of their known biological effects, supported by available experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

The spatial arrangement of double bonds in lipid molecules can dramatically influence their interaction with biological systems. In the case of this compound, the cis and trans configurations at the 9th and 12th carbon positions give rise to isomers with markedly different biological functions. While direct comparative studies on these specific aldehydes are limited, research on related compounds and the individual isomers provides valuable insights into their potential therapeutic and biological significance.

Summary of Comparative Bioactivity

Bioactivity Category(9Z,12Z)-Octadeca-9,12-dienal(9E,12E)-Octadeca-9,12-dienal
Primary Identified Role Insect PheromonePotential Cytotoxic & Pro-apoptotic Agent
Mechanism of Action Likely involves specific receptor interactions in insects.May induce apoptosis through the mitochondrial pathway, similar to related oxo-fatty acids.
Potential Applications Pest management and control.Anticancer drug development.

Bioactivity Profile of (9E,12E)-Octadeca-9,12-dienal: Focus on Cytotoxicity

Research into the biological effects of the (9E,12E) isomer of this compound is informed by studies on structurally similar compounds. A notable example is 9-oxo-(10E,12E)-octadecadienoic acid, a ketodiene fatty acid isolated from eggplant calyx, which has demonstrated significant cytotoxic activity against human ovarian cancer (HRA) cells[1]. The pro-apoptotic mechanism of this related compound suggests a potential avenue of action for (9E,12E)-octadeca-9,12-dienal.

The study on 9-oxo-(10E,12E)-octadecadienoic acid revealed that it induces apoptosis through the mitochondrial pathway. Key observations included:

  • Intracellular DNA fragmentation.

  • Surface exposure of phosphatidylserine in the outer cell membrane.

  • Increased activity of caspases-3/7.

  • Dissipation of the mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Down-regulation of the anti-apoptotic protein Bcl-2.

  • Up-regulation of the pro-apoptotic protein Bax[1].

These findings strongly suggest that the (E,E) configuration of the double bonds may be a critical structural feature for inducing apoptosis in cancer cells.

Bioactivity Profile of (9Z,12Z)-Octadeca-9,12-dienal: A Role in Chemical Communication

In contrast to the potential cytotoxic effects of its (E,E) counterpart, the (9Z,12Z) isomer of this compound is well-documented as a component of insect sex pheromones. This aldehyde, often referred to as linoleyl aldehyde, plays a crucial role in the chemical communication and mating behavior of various moth species. Its biological activity in this context is highly specific, involving interaction with olfactory receptors on the antennae of male moths, leading to a behavioral response.

Experimental Protocols

Cytotoxicity and Apoptosis Assays (for the 9E,12E isomer)

A common method to determine the cytotoxic effects of a compound on a cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cell Culture: Plate human cancer cells (e.g., HRA, HeLa, or other relevant lines) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of (9E,12E)-octadeca-9,12-dienal (typically ranging from 1 to 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

To investigate the mechanism of cell death, apoptosis assays such as Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry can be employed.

Pheromonal Activity Assay (for the 9Z,12Z isomer)

The biological activity of insect pheromones is typically evaluated using electroantennography (EAG) and behavioral assays.

Electroantennography (EAG) Protocol:

  • Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes.

  • Stimulus Delivery: Deliver a puff of air carrying a known concentration of (9Z,12Z)-octadeca-9,12-dienal over the antenna.

  • Signal Recording: Record the electrical potential change (depolarization) generated by the antenna in response to the stimulus. The amplitude of the EAG response is indicative of the sensitivity of the antennal receptors to the compound.

Signaling Pathways and Experimental Workflows

The distinct biological roles of the (9Z,12Z) and (9E,12E) isomers of this compound are governed by different signaling pathways and cellular interactions.

bioactivity_comparison cluster_9Z12Z (9Z,12Z)-Octadeca-9,12-dienal cluster_9E12E (9E,12E)-Octadeca-9,12-dienal Z_isomer (9Z,12Z) Isomer receptor Olfactory Receptor (Insect Antenna) Z_isomer->receptor Binds to signal_transduction Signal Transduction Cascade receptor->signal_transduction behavioral_response Behavioral Response (Mating) signal_transduction->behavioral_response E_isomer (9E,12E) Isomer cancer_cell Cancer Cell E_isomer->cancer_cell Interacts with mitochondria Mitochondrial Pathway Activation cancer_cell->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: Comparative signaling pathways of the two isomers.

The workflow for investigating the cytotoxic effects of the (9E,12E) isomer typically involves a series of in vitro assays to confirm cell death and elucidate the underlying mechanism.

experimental_workflow start Treat Cancer Cells with (9E,12E) Isomer viability_assay Cell Viability Assay (e.g., MTT) start->viability_assay apoptosis_detection Apoptosis Detection (e.g., Annexin V/PI Staining) viability_assay->apoptosis_detection If cytotoxic caspase_activity Caspase Activity Assay apoptosis_detection->caspase_activity mitochondrial_potential Mitochondrial Membrane Potential Assay caspase_activity->mitochondrial_potential protein_expression Western Blot for Apoptotic Proteins (Bcl-2, Bax) mitochondrial_potential->protein_expression conclusion Confirmation of Apoptotic Pathway protein_expression->conclusion

Caption: Experimental workflow for cytotoxicity assessment.

References

Comparative Analysis of Octadeca-9,12-dienal and its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of octadeca-9,12-dienal and its structurally related analogs. The information presented herein is intended to facilitate research and development efforts in the fields of pharmacology and medicinal chemistry by elucidating the structure-activity relationships (SAR) of this class of compounds.

This compound, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, has garnered scientific interest due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] Understanding how modifications to its chemical structure impact these biological activities is crucial for the design of novel therapeutic agents with enhanced potency and selectivity.

Comparative Biological Activity

While comprehensive studies directly comparing the bioactivity of a wide range of this compound analogs are limited, the available data for related compounds, primarily derivatives of the corresponding carboxylic acid (9,12-octadecadienoic acid or linoleic acid), provide valuable insights into the SAR of this chemical scaffold.

Antimicrobial Activity

The antimicrobial potential of derivatives of 9,12-octadecadienoic acid has been investigated against various bacterial and fungal strains. A study on aliphatic and aromatic esters of 9,12-octadecadienoic acid revealed that certain modifications to the carboxyl group can significantly influence antimicrobial potency.[3][4]

Compound/AnalogTarget Organism(s)Activity (MIC in µg/mL)Reference(s)
3-Nitrophenyl octadeca-9,12-dienoate Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaMost active against bacterial strains (specific MIC values not provided in abstract)[3][4]
4-Nitrophenyl octadeca-9,12-dienoate Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaMost active against bacterial strains (specific MIC values not provided in abstract)[3][4]
Benzyl octadeca-9,12-dienoate Candida albicans, Aspergillus nigerMost active against fungal strains (specific MIC values not provided in abstract)[3][4]
Anti-inflammatory Activity

Lipid aldehydes are known to modulate inflammatory pathways.[5][6] While specific IC50 values for this compound are not available in the provided search results, a study on 8-oxo-9-octadecenoic acid (OOA), a related oxidized fatty acid, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines through the suppression of NF-κB and MAPK signaling pathways.[7] Another related compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), also showed potent anti-inflammatory effects by inhibiting NF-κB and MAPK signaling.[8]

Antioxidant Activity

The antioxidant potential of unsaturated aldehydes and their derivatives has been a subject of investigation. Theoretical studies on protocatechuic aldehyde suggest that the catecholic moiety is crucial for its free radical scavenging ability.[9][10] The antioxidant activity of various unsaturated aldehydes is influenced by factors such as the presence and position of double bonds and other functional groups. While specific IC50 values for this compound were not found, the general consensus is that the presence of unsaturation can contribute to antioxidant capacity.

Signaling Pathway Modulation

Lipid peroxidation-derived aldehydes, including α,β-unsaturated aldehydes, are known to interact with and modulate key signaling pathways involved in inflammation and cellular stress responses, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][6]

The proposed general mechanism involves the electrophilic nature of the aldehyde group, which can react with nucleophilic residues on proteins, leading to alterations in their function. This can trigger a cascade of events, including the activation or inhibition of upstream kinases that regulate the NF-κB and MAPK pathways.

Below is a generalized diagram illustrating the potential interaction of this compound and its analogs with these signaling pathways.

G General Signaling Pathway for this compound and Analogs cluster_stimulus Stimulus cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response Octadeca-9,12-dienal_Analogs This compound & Analogs MAPK_Pathway MAPK Pathway (JNK, p38, ERK) Octadeca-9,12-dienal_Analogs->MAPK_Pathway Modulation NFkB_Pathway NF-κB Pathway Octadeca-9,12-dienal_Analogs->NFkB_Pathway Modulation AP1 AP-1 MAPK_Pathway->AP1 Activation NFkB_translocation NF-κB Nuclear Translocation NFkB_Pathway->NFkB_translocation Activation Gene_Expression Gene Expression (Cytokines, Chemokines, etc.) AP1->Gene_Expression NFkB_translocation->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response

Caption: Generalized signaling pathway of this compound and its analogs.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of the biological activities of this compound and its analogs. Below are representative protocols for key assays.

Synthesis of 9,12-Octadecadienoic Acid Esters

This protocol is adapted from a study on the synthesis of aliphatic and aromatic esters of 9,12-octadecadienoic acid.[3][4]

Materials:

  • 9,12-Octadecadienoic acid

  • Appropriate alcohol (e.g., 3-nitrophenol, 4-nitrophenol, benzyl alcohol)

  • Thionyl chloride

  • Dry benzene

  • Pyridine

Procedure:

  • A mixture of 9,12-octadecadienoic acid and thionyl chloride is refluxed.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting acid chloride is dissolved in dry benzene.

  • A solution of the appropriate alcohol in dry benzene and pyridine is added dropwise with cooling.

  • The reaction mixture is refluxed.

  • After cooling, the mixture is washed with dilute hydrochloric acid, sodium bicarbonate solution, and water.

  • The solvent is evaporated, and the resulting ester is purified by chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11]

Materials:

  • Test compounds (this compound analogs)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

NF-κB Activation Assay (Immunocytochemistry)

This protocol allows for the visualization and quantification of NF-κB nuclear translocation, a key step in its activation.[12][13]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Test compounds

  • Lipopolysaccharide (LPS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed macrophages in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with the test compounds for a specified time.

  • Stimulate the cells with LPS to induce NF-κB activation.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilize the cells to allow antibody entry.

  • Incubate the cells with the primary antibody against the NF-κB p65 subunit.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of the p65 subunit.

Below is a workflow diagram for a typical experimental procedure to assess the anti-inflammatory effects of the compounds.

G Experimental Workflow for Anti-Inflammatory Assay cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Seeding Seed Macrophages Compound_Treatment Treat with This compound Analogs Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Cytokine_Analysis Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_Analysis NFkB_Assay NF-κB Activation Assay (Immunofluorescence) LPS_Stimulation->NFkB_Assay MAPK_Analysis MAPK Phosphorylation (Western Blot) LPS_Stimulation->MAPK_Analysis Data_Quantification Quantify Results Cytokine_Analysis->Data_Quantification NFkB_Assay->Data_Quantification MAPK_Analysis->Data_Quantification SAR_Analysis Structure-Activity Relationship Analysis Data_Quantification->SAR_Analysis

Caption: Workflow for assessing the anti-inflammatory activity of analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a promising area of research for the development of new therapeutic agents. The available data suggest that modifications to the aldehyde functional group and the unsaturation in the carbon chain can significantly impact the antimicrobial, anti-inflammatory, and antioxidant properties of these compounds. Further research involving the synthesis and systematic biological evaluation of a broader range of analogs is warranted to fully elucidate the SAR and to identify lead compounds with optimal activity profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.

References

A Comparative Efficacy Analysis: Synthetic Octadeca-9,12-dienal Versus Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of synthetically produced Octadeca-9,12-dienal and naturally derived extracts containing this unsaturated aldehyde. While direct comparative studies are limited, this document synthesizes available data on their respective biological activities, focusing on anti-inflammatory and antimicrobial properties.

Introduction to this compound

This compound, an unsaturated aldehyde derived from the oxidation of linoleic acid, has garnered scientific interest for its potential therapeutic applications.[1][2] It is a component of various plant and microbial extracts and has been investigated for its role in cell signaling and its potential anti-inflammatory and antimicrobial effects.[1][2] Synthetic versions of this compound are also available for research, allowing for the study of its specific biological functions.[3]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the antimicrobial and anti-inflammatory efficacy of synthetic compounds related to this compound and natural extracts in which it is a constituent. It is important to note that the data presented is not from direct head-to-head comparative studies but is compiled from various independent research findings.

Table 1: Antimicrobial Activity

Test AgentOrganism(s)Assay TypeEfficacy Metric (e.g., MIC, Zone of Inhibition)Reference
Essential Oils (e.g., Lemongrass, Oregano, Bay)Acinetobacter baumannii, Candida albicans, Escherichia coli, Staphylococcus aureus, et al.Agar DilutionInhibited all organisms at ≤2.0% (v/v)[4]
Thyme OilCandida albicans, Escherichia coliBroth MicrodilutionMIC: 0.03% (v/v)[4]
Vetiver OilStaphylococcus aureusBroth MicrodilutionMIC: 0.008% (v/v)[4]
Allium nigrum Leaf Essential OilEnterococcus faecalis, Staphylococcus aureusMicrodilutionMIC: 62.50 µg/mL[5]
Origanum tyttanthum Essential OilMethicillin-resistant Staphylococcus aureus (MRSA)MicrodilutionMIC: 625 µg/mL, MBC: 1250 µg/mL[6]
Galagania fragrantissima Essential OilMethicillin-resistant Staphylococcus aureus (MRSA)MicrodilutionMIC: 39.1 µg/mL, MBC: 78.2 µg/mL[6]

Table 2: Anti-inflammatory Activity

Test AgentModel SystemKey MarkersObserved EffectReference
8-oxo-9-octadecenoic acid (from Undaria peterseniana)LPS-stimulated RAW 264.7 macrophagesNO, TNF-α, IL-6, iNOS, COX-2, p-JNK, p-ERK, p-IκB-α, p-p50Significant suppression of all markers[7]
Herbal Aqueous Extracts (Ocimum basilicum, Sesamum indicum, Piper longum, Piper cubeba)LPS-stimulated monocyte-derived macrophages (MDMs)TNF-α, IL-1βAttenuation of LPS-induced gene expression[8]
Bougainvillea x buttiana (var. Rose) ExtractCarrageenan-induced paw edema in micePaw EdemaPotent dose-dependent inhibitory effect[9]
Origanum tyttanthum Essential Oil5-Lipoxygenase (5-LOX) Inhibition Assay5-LOXIC50: 14.78 µg/mL[6]
Galagania fragrantissima Essential Oil5-Lipoxygenase (5-LOX) Inhibition Assay5-LOXIC50: 7.34 µg/mL[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Synthesis of this compound

Synthetic this compound is primarily obtained through the oxidation of linoleic acid.[1] Common methods include:

  • Oxidation with oxidizing agents: Linoleic acid can be oxidized using agents like potassium permanganate or ozone under controlled conditions.[1]

  • Industrial Synthesis: A two-step process involving catalytic hydrogenation of linoleic acid to a saturated intermediate, followed by selective oxidation.[1]

Extraction from Natural Sources

This compound is a component of various plant essential oils and extracts. A common method for obtaining these is:

  • Hydrodistillation: Dried aerial parts of plants are subjected to hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3 hours).[6] The resulting essential oil can then be analyzed for its chemical composition.

Antimicrobial Susceptibility Testing

1. Agar Dilution Method [4]

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a substance by incorporating it into a solid growth medium.

  • Protocol:

    • Prepare a series of agar plates containing twofold dilutions of the test agent (synthetic compound or natural extract).

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Spot a defined volume of the microbial suspension onto the surface of each agar plate.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the test agent that completely inhibits visible growth of the microorganism.

2. Broth Microdilution Method [4]

  • Principle: This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.

  • Protocol:

    • Dispense a fixed volume of sterile broth into all wells of a microtiter plate.

    • Create serial twofold dilutions of the test agent by transferring a specific volume from one well to the next.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include positive (microorganism, no test agent) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the test agent in which there is no visible growth (turbidity).

Anti-inflammatory Activity Assays

1. Inhibition of Nitric Oxide (NO) Production in Macrophages [7]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Protocol:

    • Seed the macrophages in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test agent for a specified time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • A decrease in nitrite levels compared to the LPS-only treated control indicates inhibition of NO production.

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) [7][8]

  • Principle: This assay quantifies the production of key inflammatory signaling molecules by immune cells.

  • Protocol:

    • Follow the same cell culture, pre-treatment, and LPS stimulation steps as in the NO inhibition assay.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-1β, or IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Alternatively, analyze the gene expression of these cytokines in the cell lysate using quantitative real-time polymerase chain reaction (qRT-PCR).

3. Western Blot Analysis for Signaling Pathway Proteins [7]

  • Principle: This technique detects and quantifies specific proteins to investigate the molecular mechanisms of anti-inflammatory action.

  • Protocol:

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p-JNK, p-ERK, p-IκB-α, iNOS, COX-2).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a general workflow for evaluating the efficacy of test compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs (MEK) TAK1->MAPKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates MAPK MAPKs (ERK, JNK, p38) MAPKK->MAPK activates MAPK->NFκB_n activates Gene Pro-inflammatory Gene Transcription NFκB_n->Gene

Caption: LPS-induced pro-inflammatory signaling pathways.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison A Synthetic This compound C Antimicrobial Susceptibility (MIC/MBC determination) A->C D Anti-inflammatory Assays (e.g., NO, Cytokine production) A->D B Natural Extract (containing this compound) B->C B->D E Quantitative Data Collection C->E D->E F Efficacy Comparison E->F

Caption: General experimental workflow for efficacy comparison.

References

Comparative analysis of Octadeca-9,12-dienal presence in different moth populations.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the presence and relative abundance of the C18 aldehyde, octadeca-9,12-dienal, a notable semiochemical, reveals significant variations in its prevalence and ratio within the complex pheromone bouquets of different moth populations. This guide provides a comparative analysis of this compound in select moth species, supported by experimental data and detailed methodologies for its detection and quantification.

Quantitative Data Summary

The presence and quantity of this compound as a sex pheromone component can differ substantially between moth species and even between geographically distinct populations of the same species. The following table summarizes the quantitative data on (9Z,12Z)-octadeca-9,12-dienal found in the pheromone gland extracts of the fall webworm moth, Hyphantria cunea, from two different continents.

Moth PopulationThis compoundOther Pheromone ComponentsRatio of ComponentsReference
Hyphantria cunea (New Zealand)(9Z,12Z)-octadeca-9,12-dienal(9Z,12Z,15Z)-octadeca-9,12,15-trienal(3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene(1,3Z,6Z)-9S,10R-cis-9,10-epoxyhenicosa-1,3,6-triene0.6 : 6.6 : 27.9 : 0.1[1]
Hyphantria cunea (North America, U.S.)(Z,Z)-9,12-octadecadienal(Z,Z,Z)-9,12,15-octadecatrienal(Z,Z)-3,6-cis-9,10-epoxyheneicosadiene1 : 8 : 21 (in female tip extracts)1 : 6 : 27 (in female effluvia)[2]

Experimental Protocols

The identification and quantification of this compound in moth pheromone blends are primarily achieved through gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for key experiments.

Pheromone Gland Extraction and Analysis

This protocol is adapted from the analysis of the fall webworm moth, Hyphantria cunea.[1][2]

  • Insect Rearing and Pheromone Gland Collection:

    • Moths are reared under controlled conditions of temperature, humidity, and photoperiod.

    • For pheromone extraction, virgin female moths, typically 2-3 days old, are used.

    • The abdominal tips containing the pheromone glands are excised during the female's calling period (the time of pheromone release).

  • Extraction:

    • The excised pheromone glands are immediately submerged in a solvent, typically hexane, to extract the pheromonal compounds.

    • The extraction is carried out for a set period, after which the tissue is removed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The hexane extract is concentrated under a gentle stream of nitrogen.

    • The sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The GC is equipped with a capillary column suitable for separating volatile organic compounds.

    • The temperature program of the GC oven is set to optimally separate the different components of the pheromone blend.

    • The mass spectrometer is operated in electron impact (EI) mode to generate mass spectra of the eluting compounds.

  • Compound Identification and Quantification:

    • Compounds are identified by comparing their mass spectra and GC retention times with those of authentic synthetic standards.

    • The relative amounts of each component in the blend are determined by integrating the peak areas in the gas chromatogram.

Visualizations

Experimental Workflow for Pheromone Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of moth sex pheromones.

experimental_workflow cluster_collection Pheromone Collection cluster_analysis Analysis cluster_results Data Interpretation rearing Moth Rearing dissection Pheromone Gland Dissection rearing->dissection extraction Solvent Extraction (Hexane) dissection->extraction concentration Sample Concentration extraction->concentration gcms GC-MS Analysis concentration->gcms identification Compound Identification gcms->identification quantification Quantification of Components gcms->quantification

A typical experimental workflow for moth pheromone analysis.
Generalized Biosynthetic Pathway of C18 Aldehyde Pheromones

The biosynthesis of this compound and other C18 aldehyde pheromones in moths generally follows a pathway involving fatty acid metabolism. This diagram outlines the key steps.

biosynthetic_pathway cluster_precursors Precursors cluster_modification Modification Steps cluster_product Final Product stearic_acid Stearic Acid (C18:0) desaturation Desaturation (introduces double bonds) stearic_acid->desaturation Desaturases reduction Reduction to Alcohol desaturation->reduction Fatty Acyl Reductase (FAR) oxidation Oxidation to Aldehyde reduction->oxidation Alcohol Oxidase dienal This compound oxidation->dienal

Generalized biosynthesis of C18 aldehyde moth pheromones.

References

The Indispensable Role of Synergy: Confirming the Function of Octadeca-9,12-dienal in Pheromone Blends

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions within insect chemical communication is paramount for developing effective and targeted pest management strategies. While individual pheromone components can elicit a response, it is often the precise blend of multiple compounds that triggers a complete and robust behavioral cascade. This guide explores the critical role of synergistic interactions in pheromone blends, with a focus on confirming the activity of aldehydes like Octadeca-9,12-dienal through comparative analysis of a well-studied model system.

While direct quantitative data on the synergistic effects of this compound is limited in publicly available research, the principles of its role can be effectively demonstrated through the extensively documented pheromone blend of the tobacco budworm moth, Heliothis virescens. This species utilizes a multi-component pheromone where aldehydes, structurally similar to this compound, are crucial for synergistic activity. The primary components of the H. virescens pheromone are (Z)-11-hexadecenal (Z11-16:Ald) and (Z)-9-tetradecenal (Z9-14:Ald).[1][2][3] Research has consistently shown that neither of these compounds alone is sufficient to elicit the full range of mating behaviors in males.

Comparative Behavioral Response to Pheromone Components

The synergistic effect of the pheromone blend is most evident in behavioral assays, such as flight tunnel experiments. These assays quantify the progression of a male moth's response, from initial activation to successful source location. The data clearly indicates that the complete blend is significantly more effective than individual components.

Pheromone Treatment% Males Taking Flight% Males Flying Upwind% Males Approaching Source% Males Contacting Source
(Z)-11-hexadecenal (Z11-16:Ald) aloneLowVery LowNegligibleNegligible
(Z)-9-tetradecenal (Z9-14:Ald) aloneLowVery LowNegligibleNegligible
Binary Blend (Z11-16:Ald + Z9-14:Ald) High High Significant Significant
Control (Solvent only)NegligibleNegligibleNegligibleNegligible

This table summarizes typical findings from flight tunnel bioassays with Heliothis virescens, demonstrating the necessity of the binary blend for a complete behavioral response.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to evaluate pheromone synergy.

Flight Tunnel Bioassay

This experiment assesses the behavioral response of male moths to airborne pheromone plumes.

Methodology:

  • Apparatus: A glass or plexiglass wind tunnel (e.g., 2m x 1m x 1m) with controlled airflow (e.g., 0.3 m/s), temperature (25±1°C), humidity (75% r.h.), and lighting (red light, ~0.3 lux) is used.[4]

  • Pheromone Dispensing: Synthetic pheromone components, alone or in specific ratios, are applied to a dispenser (e.g., a rubber septum or filter paper). The dispenser is placed at the upwind end of the tunnel.

  • Moth Preparation: Male moths, typically 3 days old and virgin, are acclimated to the tunnel conditions for at least one hour before testing.[4]

  • Observation: Individual males are released from a cage at the downwind end of the tunnel. Their flight behavior is observed and scored for a set period (e.g., 2 minutes).

  • Scored Behaviors: Key behaviors include:

    • Taking Flight (TF): The moth initiates flight.

    • Orientation Flight (OR): The moth flies upwind in a zigzagging pattern within the pheromone plume.

    • Half Upwind to Lure (HW): The moth traverses at least half the distance to the pheromone source.

    • Approaching the Lure (APP): The moth flies within a close proximity (e.g., 10 cm) of the source.

    • Landing on the Lure (LA): The moth makes physical contact with the pheromone source.[4]

  • Data Analysis: The percentage of males exhibiting each behavior is calculated for each treatment and compared using statistical methods (e.g., chi-square analysis).

Experimental_Workflow_Flight_Tunnel_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Moth_Acclimation Male Moth Acclimation Release Release Male in Wind Tunnel Moth_Acclimation->Release Pheromone_Prep Pheromone Dispenser Preparation Pheromone_Prep->Release Observation Observe & Record Behavior Release->Observation Data_Scoring Score Behavioral Steps Observation->Data_Scoring Stats Statistical Analysis Data_Scoring->Stats

Experimental workflow for a flight tunnel bioassay.
Electroantennography (EAG)

EAG measures the overall electrical response of the entire antenna to an odorant, providing insights into the level of olfactory stimulation.

Methodology:

  • Antenna Preparation: A male moth's antenna is excised and mounted between two electrodes.

  • Odorant Delivery: A purified airstream is passed over the antenna. Puffs of air containing the test compounds (individual pheromones or blends) are injected into the airstream.

  • Signal Recording: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection in response to the stimulus is measured.

  • Data Analysis: The EAG responses to different compounds and blends are compared to a control (solvent only) and to each other to determine relative antennal sensitivity.

Signaling Pathway and Receptor Specificity

The synergistic effect observed at the behavioral level originates from the specific detection and processing of the different pheromone components by the moth's olfactory system. In H. virescens, distinct olfactory receptor neurons (ORNs) are tuned to specific components of the pheromone blend.[1][2]

  • Type A sensilla house ORNs that respond primarily to the major component, (Z)-11-hexadecenal.

  • Type B sensilla contain ORNs that are tuned to the key minor component, (Z)-9-tetradecenal.[3]

These specialized neurons send their signals to distinct, but interconnected, regions of the antennal lobe in the brain. The integration of signals from these different channels is what ultimately leads to the perception of the correct pheromone blend and the initiation of the complete upwind flight and mating sequence.

Pheromone_Signaling_Pathway cluster_antenna Antenna cluster_brain Antennal Lobe (Brain) Z11_16Ald (Z)-11-hexadecenal ORN_A Type A ORN Z11_16Ald->ORN_A Z9_14Ald (Z)-9-tetradecenal ORN_B Type B ORN Z9_14Ald->ORN_B MGC_A Glomerulus A ORN_A->MGC_A MGC_B Glomerulus B ORN_B->MGC_B PN Projection Neurons MGC_A->PN MGC_B->PN Behavior Behavioral Response (Upwind Flight) PN->Behavior

Simplified signaling pathway for a binary pheromone blend.

Conclusion

The evidence from the Heliothis virescens model system strongly supports the principle that aldehydes, such as this compound, play a crucial, synergistic role in pheromone blends. While these compounds may be individually inactive or only weakly active, their presence in the correct ratio with other components is essential for eliciting a full and directed behavioral response in many insect species. This understanding is fundamental for the development of effective semiochemical-based pest control strategies, as it highlights the necessity of formulating lures that accurately mimic the natural, multi-component pheromone blend of the target species. Future research should focus on obtaining specific quantitative data for this compound within the pheromone blends of various species to further refine these strategies.

References

A Comparative Analysis of Octadeca-9,12-dienal and Other C18 Aldehydes in Eliciting Insect Behavioral Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the behavioral responses elicited by Octadeca-9,12-dienal and other C18 aldehydes in insects. While direct comparative studies across a wide range of C18 aldehydes are limited, this document synthesizes available experimental data to offer insights into their relative efficacy and specificity as semiochemicals. The information presented is intended to support research and development in pest management and neuroethology.

Introduction to C18 Aldehydes as Semiochemicals

C18 aldehydes, particularly unsaturated derivatives, are a significant class of Type I insect pheromones, primarily utilized by Lepidoptera for chemical communication. These compounds are typically components of female-produced sex pheromone blends that elicit long-range attraction and close-range courtship behaviors in conspecific males. The specificity of the behavioral response is often determined by the precise blend of different aldehydes, their isomeric forms, and their relative ratios.

Comparative Behavioral and Electrophysiological Data

Direct comparative behavioral data for a wide range of C18 aldehydes against a single insect species is scarce in the published literature. However, electroantennography (EAG) and field trapping assays provide valuable quantitative data on the potency of individual compounds and blends.

Table 1: Electroantennogram (EAG) Responses to Various Aldehydes

Insect SpeciesCompoundEAG Response (mV)Reference
Spodoptera littoralis(Z,E)-9,11-Tetradecadienyl acetate (Major Component)1.54 ± 0.1[1]
(Z)-9-Tetradecenyl acetate (Minor Component)1.21 - 1.32[1]
(Z,E)-9,12-Tetradecadienyl acetate1.32 ± 0.09[1]
Helicoverpa zea(Z)-11-Hexadecenal (Major Component)Strong Response[2]
(Z)-9-Hexadecenal (Secondary Component)Strong Response[2]
(Z)-9-TetradecenalWeaker Response[2]

Note: The data in Table 1 illustrates that different components within a pheromone blend can elicit varying degrees of antennal response. While not a direct comparison of C18 aldehydes, it highlights the principle of differential sensitivity.

Table 2: Field Trapping Data for a C18 Aldehyde Pheromone

Insect SpeciesLure CompositionMean Male Captures/TrapReference
Micromelalopha siversi(13Z,15E)-octadecadienalHigh
(13Z,15Z)-octadecadienalNo Activity
(13Z,15E)-octadecadienal + (13Z,15Z)-octadecadienalLower than (13Z,15E)-octadecadienal alone

Note: The data for Micromelalopha siversi demonstrates the high specificity of the insect's response to a particular isomer of an octadecadienal, with the (13Z,15Z) isomer showing no attraction and even appearing to have an inhibitory effect when mixed with the active (13Z,15E) isomer.

Experimental Protocols

Understanding the methodologies used to generate behavioral and electrophysiological data is crucial for interpreting the results and designing future comparative studies.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the olfactory receptor neurons on an insect's antenna to a given odorant. It provides a measure of the overall antennal sensitivity to a compound.

Workflow for a Typical EAG Experiment:

EAG_Workflow cluster_prep Insect Preparation cluster_stim Stimulus Delivery cluster_rec Data Acquisition & Analysis Insect Anesthetize Insect (e.g., with CO2) Mount Mount Insect and Immobilize Antennae Insect->Mount Electrodes Insert Reference and Recording Electrodes Mount->Electrodes Amplify Amplify and Filter EAG Signal Electrodes->Amplify Signal Airflow Establish Continuous Humidified Airflow Odor Inject Odorant Pulse into Airflow Airflow->Odor Odor->Amplify Stimulus Record Record Depolarization Voltage Amplify->Record Analyze Normalize and Compare Responses Record->Analyze

Figure 1. Workflow of an Electroantennography (EAG) experiment.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to an odor plume in a controlled environment that simulates natural conditions. This allows for the detailed analysis of behaviors such as upwind flight, casting, landing, and mating attempts.

Workflow for a Wind Tunnel Bioassay:

Wind_Tunnel_Workflow cluster_setup Tunnel Setup cluster_assay Behavioral Assay cluster_analysis Data Analysis Air Set Laminar Airflow and Lighting Source Place Pheromone Source Upwind Air->Source Release Release Insect Downwind Observe Record Flight Path and Behaviors Release->Observe Quantify Quantify Behavioral Parameters Observe->Quantify Video Data Compare Compare Responses to Different Stimuli Quantify->Compare

Figure 2. Workflow of a wind tunnel bioassay for insect pheromones.

Signaling Pathways for Aldehyde Perception

The perception of aldehydes in insects is a complex process that begins with the detection of the odorant molecule by specialized receptors on the dendrites of olfactory receptor neurons (ORNs), housed within sensory hairs called sensilla on the antenna. Two main families of receptors are involved in olfaction: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).

Upon binding of an aldehyde, the receptor complex is activated, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the insect brain for further processing, ultimately leading to a behavioral response.

Generalized Signaling Pathway for Aldehyde Pheromone Perception:

Pheromone_Signaling cluster_periphery Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone Aldehyde Pheromone PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR_Complex Odorant Receptor (OR) - Orco Complex PBP->OR_Complex Transport & Presentation ORN Olfactory Receptor Neuron (ORN) OR_Complex->ORN Ion Channel Opening Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission Higher_Centers Higher Brain Centers PN->Higher_Centers Signal Processing Behavior Behavioral Response Higher_Centers->Behavior Initiation

Figure 3. Generalized signaling pathway for aldehyde pheromone perception in insects.

Conclusion and Future Directions

While this compound and other C18 aldehydes are established as important components of insect pheromone blends, a comprehensive comparative analysis of their behavioral effects is currently lacking in the scientific literature. The available data strongly suggest that the behavioral response of insects to these compounds is highly specific, depending on the precise molecular structure, including the position and configuration of double bonds.

Future research should focus on conducting direct comparative studies using standardized behavioral assays, such as wind tunnel experiments, and electrophysiological recordings. Such studies would involve testing a range of C18 aldehydes, including various isomers of octadecadienal, against key insect pest species. This would provide invaluable data for the development of more effective and species-specific pest management strategies. Furthermore, elucidating the specific olfactory receptors and signaling pathways involved in the detection of these C18 aldehydes will be crucial for understanding the molecular basis of their behavioral effects and for the rational design of novel attractants or repellents.

References

A Comparative Guide to the Validation of Analytical Methods for Octadeca-9,12-dienal Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Octadeca-9,12-dienal, a polyunsaturated fatty aldehyde of interest in various research fields. Recognizing the limited availability of certified reference materials (CRMs) for this specific analyte, this document outlines validation protocols using a certified analytical standard, ensuring data integrity and comparability across different analytical platforms. The focus is on two prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound Analysis

This compound (CAS No. 26537-70-2) is a long-chain unsaturated aldehyde derived from the oxidation of linoleic acid.[1][2] Its analysis is crucial in fields such as food science, environmental monitoring, and biomedical research, where it can serve as a biomarker for lipid peroxidation.[1] Accurate and precise quantification of this compound requires robust analytical methods validated to ensure reliable results. While formal Certified Reference Materials (CRMs) for individual long-chain fatty aldehydes are not widely commercially available, high-purity analytical standards serve as a practical alternative for method validation.[3][4][5] This guide details the validation of HPLC-UV and GC-MS methods for the analysis of this compound.

Comparative Overview of Analytical Methods

Both HPLC-UV and GC-MS offer viable approaches for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Due to the high reactivity and volatility of aldehydes, derivatization is a common strategy to enhance stability and detectability.[6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is widely used for aldehyde analysis, typically involving derivatization with 2,4-dinitrophenylhydrazine (DNPH).[7] The resulting hydrazone is a stable, chromophoric compound that can be readily detected by UV spectroscopy.[7] This method offers good sensitivity and robustness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[8] For long-chain aldehydes like this compound, derivatization is often employed to improve chromatographic behavior and detection. Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes, or the conversion to dimethylacetals.[8]

The following tables summarize the key performance characteristics of these two methods, based on typical validation data for long-chain and unsaturated aldehydes.

Data Presentation: Method Performance Comparison

Table 1: HPLC-UV Method Validation Parameters (DNPH Derivatization)

Validation ParameterTypical Performance
Linearity (R²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (RSD%)< 5%
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL

Table 2: GC-MS Method Validation Parameters (PFBHA Derivatization)

Validation ParameterTypical Performance
Linearity (R²)> 0.998
Accuracy (% Recovery)97 - 103%
Precision (RSD%)< 3%
Limit of Detection (LOD)0.01 - 0.05 ng/mL
Limit of Quantification (LOQ)0.03 - 0.15 ng/mL

Experimental Protocols

Detailed methodologies for the validation of both HPLC-UV and GC-MS methods are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and instrumentation.

Protocol 1: Validation of an HPLC-UV Method for this compound

1. Preparation of Standard Solutions:

  • Accurately weigh a certified analytical standard of this compound.

  • Prepare a stock solution in acetonitrile (or another suitable organic solvent).

  • Perform serial dilutions to create a series of calibration standards at different concentrations.

2. Derivatization with DNPH:

  • To an aliquot of each standard solution and sample extract, add an excess of an acidic solution of 2,4-dinitrophenylhydrazine.

  • Allow the reaction to proceed in the dark at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to form the DNPH-hydrazone derivative.

  • Quench the reaction by adding a suitable solvent like acetonitrile.

3. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.[7]

  • Injection Volume: 20 µL.

4. Method Validation:

  • Linearity: Analyze the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis to determine the coefficient of determination (R²).

  • Accuracy: Spike a blank matrix with known concentrations of the this compound standard at low, medium, and high levels. Calculate the percentage recovery.

  • Precision: Analyze replicate preparations of a standard solution at a mid-range concentration on the same day (intra-day precision) and on different days (inter-day precision). Calculate the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Validation of a GC-MS Method for this compound

1. Preparation of Standard Solutions:

  • Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., hexane).

2. Derivatization with PFBHA:

  • To an aliquot of each standard solution and sample extract, add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in a suitable buffer.

  • Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour) to form the oxime derivative.

  • After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the derivative.

3. GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the this compound-PFBHA derivative.

4. Method Validation:

  • Follow the same validation parameters (linearity, accuracy, precision, LOD, and LOQ) as described in the HPLC-UV protocol, adapting the procedures for GC-MS analysis.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for this compound using a certified analytical standard.

Validation_Workflow start Start: Method Validation for this compound prep_std Prepare Certified Analytical Standard Solutions start->prep_std prep_sample Prepare Sample Matrix (with and without analyte) start->prep_sample derivatization Derivatization (e.g., DNPH for HPLC, PFBHA for GC-MS) prep_std->derivatization prep_sample->derivatization analysis Instrumental Analysis (HPLC-UV or GC-MS) derivatization->analysis data_acq Data Acquisition (Peak Area/Height) analysis->data_acq validation Perform Validation Experiments data_acq->validation linearity Linearity validation->linearity Calibration Curve accuracy Accuracy (Recovery) validation->accuracy Spiked Samples precision Precision (Repeatability & Intermediate) validation->precision Replicate Analyses lod_loq LOD & LOQ validation->lod_loq Signal-to-Noise report Generate Validation Report linearity->report accuracy->report precision->report lod_loq->report end End: Validated Method report->end

Caption: Workflow for analytical method validation of this compound.

References

Isotopic Labeling Studies: Confirming the Biosynthesis of Octadeca-9,12-dienal

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The biosynthesis of long-chain unsaturated aldehydes, such as octadeca-9,12-dienal, is a critical area of study, particularly in the context of insect pheromones and plant signaling molecules. Confirming the precise metabolic pathways for these compounds is essential for their potential synthesis and application in various fields, including pest management and agriculture. Isotopic labeling studies provide the definitive evidence required to elucidate these biosynthetic routes. This guide compares methodologies and presents a framework for confirming the biosynthesis of this compound from its presumed precursor, linoleic acid.

Biosynthetic Pathway Overview

The generally accepted pathway for the formation of volatile aldehydes in plants and insects from polyunsaturated fatty acids involves two key enzymatic steps:

  • Lipoxygenase (LOX) : This enzyme catalyzes the dioxygenation of fatty acids. In the case of linoleic acid (octadeca-9,12-dienoic acid), LOX can produce hydroperoxy derivatives, primarily 9-hydroperoxyoctadecadienoic acid (9-HPOD) and 13-hydroperoxyoctadecadienoic acid (13-HPOD).

  • Hydroperoxide Lyase (HPL) : This enzyme cleaves the fatty acid hydroperoxides. The cleavage of 13-HPOD typically yields a C6 aldehyde (hexanal) and a C12 ω-oxo-acid.[1] For the formation of an 18-carbon aldehyde like this compound, a different cleavage mechanism or a precursor other than the commonly studied hydroperoxides would be implicated.

Isotopic labeling allows researchers to trace the fate of atoms from a precursor molecule to the final product, thereby confirming the proposed pathway.

Comparative Analysis of Isotopic Labeling Strategies

Two primary types of stable isotopes are commonly employed in these studies: Deuterium (²H) and Carbon-13 (¹³C). Each offers distinct advantages and is suited for different analytical techniques.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Precursor Synthesis Can be introduced at various positions on the fatty acid chain.Can be incorporated as uniformly labeled ([U-¹³C]) or at specific positions.
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method.GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Mass Shift Provides a distinct mass shift in MS, easily distinguishing labeled from unlabeled compounds.Results in a +1 mass unit shift for each incorporated ¹³C atom, allowing for the determination of the number of labeled atoms.
Fragmentation Analysis Deuterium can influence fragmentation patterns in MS, which can sometimes complicate interpretation.¹³C labeling generally has a minimal effect on fragmentation, making spectral interpretation more straightforward.
Cost Deuterated solvents and reagents are generally less expensive than their ¹³C counterparts.¹³C-labeled precursors can be more expensive, especially for complex molecules.

Experimental Protocols for Isotopic Labeling Studies

To confirm the biosynthesis of this compound from linoleic acid, a feeding study using a labeled precursor followed by product analysis is the gold standard. Below are detailed protocols for conducting such experiments using both deuterium and carbon-13 labeled linoleic acid.

Protocol 1: In Vivo Feeding with Deuterium-Labeled Linoleic Acid

This protocol is designed for studying the biosynthesis in an insect system, a common source of long-chain aldehydes as pheromones.

1. Preparation of Labeled Precursor:

  • Obtain commercially available deuterium-labeled linoleic acid (e.g., [D4]-linoleic acid).

  • Prepare a solution of the labeled fatty acid in a suitable carrier, such as a sugar solution for feeding or a solvent for topical application.

2. Insect Feeding/Application:

  • Select the appropriate developmental stage and sex of the insect known to produce the aldehyde.

  • For oral administration, provide a controlled amount of the labeled precursor in a sucrose solution.

  • For topical application, apply a precise volume of the precursor solution to the insect's cuticle, often near the pheromone gland.

3. Incubation and Sample Collection:

  • Allow the insects to metabolize the labeled precursor for a defined period (e.g., 24-48 hours).

  • Excise the relevant tissues (e.g., pheromone glands) or collect volatile emissions.

4. Extraction and Derivatization:

  • Extract the lipids from the collected samples using a suitable organic solvent (e.g., hexane or a chloroform:methanol mixture).

  • To improve volatility and chromatographic separation for GC-MS analysis, aldehydes can be derivatized, for example, to their O-pentafluorobenzyl (PFB) oximes.

5. GC-MS Analysis:

  • Analyze the extracted and derivatized samples using a gas chromatograph coupled to a mass spectrometer.

  • Monitor for the mass of the derivatized this compound and the corresponding mass of the deuterium-labeled product. A shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated will confirm the biosynthetic conversion.

Protocol 2: In Vitro Assay with ¹³C-Labeled Linoleic Acid using Plant Extracts

This protocol is suitable for investigating the enzymatic conversion in a plant-based system.

1. Preparation of Labeled Substrate:

  • Synthesize or procure [U-¹³C]-linoleic acid.

  • Prepare a buffered solution of the labeled fatty acid.

2. Enzyme Extract Preparation:

  • Homogenize fresh plant tissue (e.g., leaves, fruits) known to have high lipoxygenase and hydroperoxide lyase activity in a suitable buffer.

  • Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

3. In Vitro Reaction:

  • Incubate the enzyme extract with the ¹³C-labeled linoleic acid solution. The reaction may require co-factors such as oxygen.

  • Allow the reaction to proceed for a set time under controlled temperature and pH.

  • Terminate the reaction by adding a quenching agent (e.g., acid or organic solvent).

4. Product Extraction and Analysis:

  • Extract the reaction products with an organic solvent.

  • Analyze the extract directly by GC-MS.

  • Look for the mass spectrum of this compound. The presence of a molecular ion peak shifted by the number of incorporated ¹³C atoms will confirm its biosynthesis from linoleic acid. Further analysis of the fragmentation pattern can reveal the location of the labels.

Data Presentation: Quantitative Analysis of Labeled Products

The results of isotopic labeling experiments should be presented in a clear, quantitative format to allow for easy comparison.

Table 1: GC-MS Analysis of Aldehyde Production from Deuterium-Labeled Linoleic Acid in Insect Glands

CompoundRetention Time (min)Unlabeled Mass (m/z)Labeled Mass (m/z)Isotopic Enrichment (%)
This compound18.526426885
Hexadecanal (Control)16.2240240<1

Table 2: Quantification of ¹³C-Labeled this compound from In Vitro Plant Extract Assay

SubstrateProductUnlabeled Product (ng/mg protein)¹³C-Labeled Product (ng/mg protein)Conversion Rate (%)
Linoleic AcidThis compound15.25.827.6
[U-¹³C]-Linoleic Acid[U-¹³C]-Octadeca-9,12-dienal1.114.392.8

Visualizing the Biosynthetic and Experimental Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed biosynthetic pathway and the experimental design.

Biosynthesis_Pathway Linoleic_Acid Linoleic Acid (Octadeca-9,12-dienoic acid) HPOD Linoleic Acid Hydroperoxide (HPOD) Linoleic_Acid->HPOD Lipoxygenase (LOX) Octadecadienal This compound HPOD->Octadecadienal Hydroperoxide Lyase (HPL) (Proposed Cleavage)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Labeled_Precursor Isotopically Labeled Linoleic Acid (²H or ¹³C) Incubation Incubation/ Feeding Labeled_Precursor->Incubation Biological_System Biological System (Insect or Plant Extract) Biological_System->Incubation Extraction Lipid Extraction Incubation->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS Analysis Extraction->GCMS Derivatization->GCMS

Caption: Workflow for isotopic labeling experiments.

References

Comparison of Octadeca-9,12-dienal with its corresponding alcohol (octadeca-9,12-dienol) and acid (octadeca-9,12-dienoic acid) in bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of three structurally related C18 fatty compounds: octadeca-9,12-dienal, octadeca-9,12-dienol (linoleyl alcohol), and octadeca-9,12-dienoic acid (linoleic acid). While direct comparative studies across all three compounds in standardized bioassays are limited in publicly available literature, this document synthesizes existing data to offer insights into their individual bioactivities.

Summary of Bioactivities

The available data indicates that all three compounds possess biological activities, with octadeca-9,12-dienoic acid being the most extensively studied. Its roles in cytotoxicity, antimicrobial action, and inflammation are documented with quantitative data. Information regarding this compound and octadeca-9,12-dienol is more qualitative, often referencing their presence in bioactive extracts.

Data Presentation

Table 1: Cytotoxicity Data

CompoundCell LineAssayEndpointResultCitation
Octadeca-9,12-dienoic acid PC-3 (Prostate Cancer)MTTIC5015 µM (for 48h treatment of Oleic Acid, a related fatty acid)[1]
A549 (Lung Cancer)MTTIC5020 nM (for 48h treatment of Oleic Acid, a related fatty acid)[1]
HepG2 (Liver Cancer)MTTIC5015.40 ± 6.6 µg/mL (for mixed CLA isomers)[2]
This compound ---Cytotoxic activity has been suggested, but specific IC50 values are not available.-
Octadeca-9,12-dienol ---No specific cytotoxicity data available.-

Table 2: Antimicrobial Activity Data

CompoundOrganismAssayEndpointResultCitation
Octadeca-9,12-dienoic acid Staphylococcus aureusBroth microdilutionMIC0.01 mg/mL[3]
Bacillus subtilisBroth microdilutionMIC1.25 mg/mL[3]
Cutibacterium acnesBroth microdilutionMIC8 µg/mL[4]
Escherichia coliAgar well diffusionZone of Inhibition18 mm (at 200 mg/mL)[5]
Candida albicansAgar well diffusionZone of Inhibition20 mm (at 200 mg/mL)[5]
This compound Various bacteria and fungi--Antimicrobial properties have been noted in extracts containing this compound. Specific MIC values for the pure compound are not readily available.[6]
Octadeca-9,12-dienol ---No specific antimicrobial data available.-

Table 3: Anti-inflammatory Activity Data

CompoundCell LineAssayEndpointResultCitation
Octadeca-9,12-dienoic acid RAW 264.7Nitric Oxide (NO) Production-Inhibited NO production and suppressed pro-inflammatory cytokines.[7]
α-Linolenic Acid (a related fatty acid) RAW 264.7Nitric Oxide (NO) ProductionIC508.0 µg/mL[8]
This compound ---Potential anti-inflammatory properties have been suggested.[9]
Octadeca-9,12-dienol ---No specific anti-inflammatory data available.-

Experimental Protocols

The following are generalized experimental protocols for the bioassays cited in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PC-3, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound, -enol, or -oic acid) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Assay (Broth Microdilution for MIC Determination)
  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (temperature and time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Nitrite Measurement (Griess Assay): After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathway Visualization

The anti-inflammatory effects of fatty acids like octadeca-9,12-dienoic acid and its derivatives are often mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The following diagram illustrates the canonical NF-κB signaling pathway, which can be inhibited by certain anti-inflammatory compounds.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Leads to NF-κB->IκBα Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Canonical NF-κB signaling pathway.

References

A Comparative Guide to the Quantification of Octadeca-9,12-dienal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of prevalent analytical methodologies for the precise quantification of Octadeca-9,12-dienal, a key lipid aldehyde, is presented. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods, supported by detailed experimental protocols and performance data to aid laboratories in selecting the most suitable approach for their research and development needs.

This compound, a polyunsaturated fatty aldehyde, is a significant biomarker and bioactive molecule involved in various physiological and pathological processes. Accurate and reliable quantification of this analyte in diverse biological matrices is crucial for advancing research in areas such as oxidative stress, inflammation, and drug discovery. This guide outlines a hypothetical inter-laboratory comparison of two predominant analytical platforms, GC-MS and LC-MS/MS, to provide a framework for methodological evaluation and selection.

Comparison of Quantification Methods

The selection of an analytical method for this compound quantification is dependent on factors such as sensitivity requirements, sample matrix complexity, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methodologies, derived from the analysis of similar long-chain aldehydes.

ParameterGC-MS with PFBHA DerivatizationLC-MS/MS with DNPH Derivatization
Limit of Detection (LOD) 0.5 - 5 pg1 - 10 pg
Limit of Quantification (LOQ) 2 - 15 pg5 - 30 pg
Linearity (R²) > 0.995> 0.99
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%
Recovery 85 - 110%80 - 115%
Throughput ModerateHigh
Selectivity HighVery High
Matrix Effects ModerateCan be significant, requires internal standards

Experimental Protocols

Detailed methodologies for sample preparation, derivatization, and instrumental analysis are critical for reproducible and accurate quantification.

I. Sample Preparation: Lipid Extraction

A robust lipid extraction procedure is fundamental to minimize matrix interference and ensure high recovery of this compound. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.

A. Liquid-Liquid Extraction (LLE) - Modified Folch Method

  • Homogenization: Homogenize 100 µL of the biological sample (e.g., plasma, tissue homogenate) with 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane for GC-MS, acetonitrile for LC-MS) for subsequent derivatization and analysis.

B. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a loading buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water:methanol (95:5, v/v) solution to remove polar impurities.

  • Elution: Elute the lipids with 3 mL of methanol followed by 3 mL of hexane.

  • Drying and Reconstitution: Combine the elution fractions, evaporate the solvent under nitrogen, and reconstitute the extract as described for LLE.[1][2]

G cluster_sample_prep Sample Preparation Workflow BiologicalSample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction (Chloroform/Methanol) BiologicalSample->LLE Method A SPE Solid-Phase Extraction (C18 Cartridge) BiologicalSample->SPE Method B LipidExtract Dried Lipid Extract LLE->LipidExtract SPE->LipidExtract

Figure 1. General workflow for lipid extraction from biological samples.

II. Derivatization

Derivatization is often necessary to improve the volatility and ionization efficiency of aldehydes for mass spectrometric analysis.[3]

A. GC-MS: PFBHA Derivatization

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes in GC-MS analysis.[3]

  • Reaction: To the dried lipid extract, add 50 µL of a 20 mg/mL PFBHA solution in pyridine.

  • Incubation: Incubate the mixture at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

  • Collection: Collect the upper hexane layer containing the PFBHA-oxime derivatives.

  • Analysis: Analyze the hexane extract directly by GC-MS.

B. LC-MS/MS: DNPH Derivatization

2,4-Dinitrophenylhydrazine (DNPH) is widely used for the derivatization of aldehydes for LC-MS/MS analysis.[4]

  • Reaction: To the dried lipid extract reconstituted in 100 µL of acetonitrile, add 50 µL of a 1 mM DNPH solution in acetonitrile containing 0.1% sulfuric acid.

  • Incubation: Incubate at room temperature for 1 hour in the dark.

  • Neutralization: Add 10 µL of 1 M potassium hydroxide to stop the reaction.

  • Analysis: Dilute the sample with the mobile phase and inject it into the LC-MS/MS system.

G cluster_derivatization Derivatization Pathways LipidExtract Dried Lipid Extract GC_MS_Deriv PFBHA Derivatization LipidExtract->GC_MS_Deriv For GC-MS LC_MS_MS_Deriv DNPH Derivatization LipidExtract->LC_MS_MS_Deriv For LC-MS/MS GC_MS_Analysis GC-MS Analysis GC_MS_Deriv->GC_MS_Analysis LC_MS_MS_Analysis LC-MS/MS Analysis LC_MS_MS_Deriv->LC_MS_MS_Analysis

Figure 2. Derivatization strategies for GC-MS and LC-MS/MS analysis.

III. Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PFBHA derivative of this compound.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for the DNPH derivative of this compound.

G cluster_analysis Instrumental Analysis Logic DerivatizedSample Derivatized Sample Separation Chromatographic Separation (GC or LC) DerivatizedSample->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis (MS or MS/MS) Ionization->MassAnalysis Data Data Acquisition & Quantification MassAnalysis->Data

Figure 3. Logical flow of the mass spectrometry-based analytical process.

Conclusion

Both GC-MS and LC-MS/MS offer reliable and sensitive methods for the quantification of this compound. The choice between the two will be guided by the specific requirements of the study. GC-MS, particularly with PFBHA derivatization, often provides excellent sensitivity and is a well-established technique for volatile and semi-volatile compounds. LC-MS/MS, on the other hand, offers high throughput and specificity, especially for complex biological matrices, although it may require more extensive method development to mitigate matrix effects. The protocols and comparative data presented in this guide serve as a valuable resource for laboratories aiming to establish robust and accurate quantification methods for this compound, thereby supporting advancements in biomedical research and drug development.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Octadeca-9,12-dienal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This guide provides essential safety protocols, handling procedures, and disposal plans for Octadeca-9,12-dienal. The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar compounds and the general hazards associated with unsaturated aldehydes. A substance-specific risk assessment is imperative before commencing any work.

Hazard Identification and Precautionary Measures

Summary of Potential Hazards (Inferred from Structurally Similar Compounds)

Hazard ClassPotential Hazard DescriptionSource Compound
Flammability Highly flammable liquid and vapor.[2]cis,cis-Octadeca-9,12-dienol
Eye Irritation Causes serious eye irritation.[2]cis,cis-Octadeca-9,12-dienol
Skin Irritation May cause skin irritation upon prolonged or repeated contact.General for aldehydes
Respiratory Irritation Vapors may be irritating to the respiratory tract.General for aldehydes

Personal Protective Equipment (PPE)

Due to the potential for flammability and irritation, a comprehensive PPE protocol is mandatory.

PPE CategorySpecific Recommendations
Hand Protection Wear protective gloves. The specific glove material should be selected based on permeation data for similar aldehydes. Nitrile or neoprene gloves are often suitable, but it is crucial to consult the glove manufacturer's resistance charts.
Eye and Face Protection Chemical safety goggles are required at all times. In situations with a risk of splashing, a face shield should also be worn.
Skin and Body Protection A flame-retardant laboratory coat is essential. Ensure cuffs are snug. For larger quantities or in case of potential for significant exposure, chemical-resistant coveralls are recommended.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, or in the case of a spill, a respirator with an organic vapor cartridge may be necessary.

Operational Plan: Handling and Storage

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_aliquot Aliquot Required Amount in Fume Hood prep_materials->handle_aliquot Proceed to Handling handle_seal Immediately Seal Primary Container handle_aliquot->handle_seal handle_transport Transport in Secondary Containment handle_seal->handle_transport disp_waste Segregate Aldehyde Waste handle_transport->disp_waste After Use disp_label Label Waste Container Clearly disp_waste->disp_label disp_storage Store in Designated Hazardous Waste Area disp_label->disp_storage cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_liquid Liquid Waste: Collect in a dedicated, labeled, and sealed container. storage_area Store in a designated hazardous waste accumulation area. collect_liquid->storage_area collect_solid Solid Waste: (gloves, wipes) Place in a separate, labeled, sealed bag or container. collect_solid->storage_area storage_compat Ensure segregation from incompatible waste streams. storage_area->storage_compat disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. storage_compat->disposal_vendor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.